molecular formula C7H3BrN2O2 B1331559 5-Bromo-2-cyanonicotinic acid CAS No. 914637-97-1

5-Bromo-2-cyanonicotinic acid

Cat. No.: B1331559
CAS No.: 914637-97-1
M. Wt: 227.01 g/mol
InChI Key: ZXMOKCFTQRVZOP-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanonicotinic acid is a useful research compound. Its molecular formula is C7H3BrN2O2 and its molecular weight is 227.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-cyanonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-cyanonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyanonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOKCFTQRVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650376
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-97-1
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
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Record name 5-Bromo-2-cyanonicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyanonicotinic acid, identified by the CAS number 914637-97-1 , is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile group, and a bromine atom on a pyridine scaffold—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and insights into its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic positioning of its functional groups makes it an invaluable tool for structure-activity relationship (SAR) studies and the construction of complex, biologically active molecules.

Physicochemical Properties of 5-Bromo-2-cyanonicotinic Acid

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. The properties of 5-Bromo-2-cyanonicotinic acid are summarized below, providing a foundational dataset for its use in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 914637-97-1[1]
Molecular Formula C₇H₃BrN₂O₂[1]
Molecular Weight 227.01 g/mol [1]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[1]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)C#N)Br[1]
Appearance White to off-white crystalline powder (typical for similar compounds)N/A
Melting Point Not explicitly reported, but expected to be a high-melting solidN/A
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanolN/A

Synthesis of 5-Bromo-2-cyanonicotinic Acid

While a direct, one-pot synthesis for 5-Bromo-2-cyanonicotinic acid is not extensively documented in readily available literature, a plausible and scientifically sound multi-step synthetic pathway can be devised based on established organic chemistry principles. The most logical approach involves the synthesis of a key intermediate, 5-bromonicotinic acid, followed by the introduction of the cyano group.

Part 1: Synthesis of the Precursor - 5-Bromonicotinic Acid

A robust and commonly employed method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid. This reaction is typically facilitated by the use of thionyl chloride and a catalyst.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid

  • Reagents:

    • Nicotinic acid

    • Thionyl chloride (SOCl₂)

    • Bromine (Br₂)

    • Powdered iron (catalyst)

    • 4N Potassium Hydroxide (KOH) solution

    • Isopropyl alcohol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 mL, 0.96 mol), and powdered iron (e.g., 1 g, 2 wt%) is prepared.

    • The mixture is heated to approximately 70-80°C with stirring.

    • Bromine (e.g., 40 mL, 0.78 mol) is added dropwise over a period of 2 hours, maintaining the temperature. The thionyl chloride converts the carboxylic acid to an acyl chloride, which is more reactive towards electrophilic aromatic substitution. The iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the bromination of the electron-deficient pyridine ring.

    • After the addition is complete, the reaction mixture is refluxed for 6-14 hours.

    • Upon completion, the excess thionyl chloride and bromine are removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath, and a 4N KOH solution is carefully added to hydrolyze the acyl chloride and neutralize the reaction mixture to a pH of approximately 2.5-3.0. This precipitates the 5-bromonicotinic acid.

    • The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as isopropyl alcohol to yield pure 5-bromonicotinic acid.

Part 2: Proposed Synthesis of 5-Bromo-2-cyanonicotinic Acid via Sandmeyer-type Reaction

With 5-bromonicotinic acid in hand, the introduction of the cyano group at the 2-position can be envisioned through a sequence involving amination followed by a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

Proposed Experimental Protocol: Synthesis of 5-Bromo-2-cyanonicotinic Acid

  • Step 2a: Synthesis of 2-Amino-5-bromonicotinic Acid (Hypothetical Intermediate)

    • This step would likely involve a nucleophilic aromatic substitution (SNAr) on a 2-halo-5-bromonicotinic acid derivative. For instance, starting with 2-chloro-5-bromonicotinic acid, reaction with ammonia or a protected amine source under pressure and/or with a copper catalyst could yield the desired 2-amino intermediate. The electron-withdrawing nature of the carboxylic acid and the bromine atom would facilitate this substitution.[5][6]

  • Step 2b: Diazotization and Cyanation (Sandmeyer Reaction)

    • The 2-amino-5-bromonicotinic acid is dissolved in a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) at 0-5°C.

    • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary aromatic amine into a diazonium salt.[3]

    • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of sodium or potassium cyanide. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide nucleophile, leading to the formation of 5-Bromo-2-cyanonicotinic acid with the evolution of nitrogen gas.[2][4]

    • The reaction mixture is then carefully acidified to precipitate the final product, which can be collected by filtration and purified by recrystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis (Proposed) Nicotinic_Acid Nicotinic Acid 5_Bromo_NA 5-Bromonicotinic Acid Nicotinic_Acid->5_Bromo_NA  Br₂, SOCl₂, Fe cat. 2_Amino_5_Bromo_NA 2-Amino-5-bromonicotinic Acid 5_Bromo_NA->2_Amino_5_Bromo_NA  Amination (e.g., SNAr) Diazonium_Salt Diazonium Salt Intermediate 2_Amino_5_Bromo_NA->Diazonium_Salt  NaNO₂, H⁺ (0-5°C) Target 5-Bromo-2-cyanonicotinic Acid Diazonium_Salt->Target  CuCN, KCN Application_Logic cluster_reactions Chemical Transformations cluster_targets Therapeutic Targets Start 5-Bromo-2-cyanonicotinic Acid Suzuki Suzuki Coupling (at Br) Start->Suzuki Introduces Aryl/Heteroaryl Groups Amidation Amide Formation (at COOH) Start->Amidation Forms Amide Bonds for SAR Nitrile_Mod Nitrile Modification Start->Nitrile_Mod Bioisosteric Replacement Kinases Kinase Inhibitors Suzuki->Kinases Amidation->Kinases GPCRs GPCR Modulators Amidation->GPCRs Other_Enzymes Other Bioactive Molecules Nitrile_Mod->Other_Enzymes

Caption: Application logic of 5-Bromo-2-cyanonicotinic acid in drug discovery.

Safety and Handling

As with any laboratory chemical, 5-Bromo-2-cyanonicotinic acid and its precursors should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound is not widely available, data for the closely related 5-bromonicotinic acid provides a useful surrogate for assessing potential hazards.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

5-Bromo-2-cyanonicotinic acid is a valuable and highly versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The synthetic routes, while multi-stepped, rely on well-established and reliable chemical transformations. Its demonstrated and potential applications in the synthesis of kinase inhibitors and other biologically active compounds ensure its continued importance for researchers and scientists in the pharmaceutical industry. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.

References

  • The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • CN120787216A - Gpr35 modulators. (n.d.). Google Patents.
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

"5-Bromo-2-cyanonicotinic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid for Advanced Research

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-Bromo-2-cyanonicotinic acid. This trifunctional heterocyclic compound is a highly versatile building block in modern organic synthesis and pharmaceutical development. Its unique arrangement of a pyridine core, a carboxylic acid, a bromine atom, and a cyano group provides multiple reaction sites for chemical elaboration. This document details the molecule's physicochemical properties, outlines a robust synthetic protocol, explores its critical applications in the synthesis of biologically active molecules, and provides essential safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to empower scientists in leveraging this valuable intermediate for the discovery of novel therapeutics and advanced materials.

5-Bromo-2-cyanonicotinic acid is a specialized pyridine derivative that has gained traction as a key intermediate in the synthesis of complex organic molecules.[1] The strategic placement of its functional groups—a nucleophilic nitrogen in the pyridine ring, an electron-withdrawing cyano group, a versatile bromine atom ready for cross-coupling reactions, and a carboxylic acid for amide bond formation or other modifications—makes it an invaluable scaffold. In drug discovery, such "building block" molecules are fundamental for constructing libraries of compounds for high-throughput screening. The rigidity of the pyridine core combined with the diverse reactivity of its substituents allows for the systematic exploration of chemical space to optimize ligand-protein interactions for therapeutic targets such as enzymes or receptors.[1]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. The key identifiers and computed properties of 5-Bromo-2-cyanonicotinic acid are summarized below.

PropertyValueSource
Molecular Weight 227.01 g/mol PubChem[2]
Molecular Formula C₇H₃BrN₂O₂PubChem[1][2]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acidPubChem[2]
CAS Number 914637-97-1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]
XLogP3-AA 1.1PubChem[2]

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-cyanonicotinic acid can be approached from commercially available nicotinic acid derivatives. A logical and efficient pathway involves the bromination of a suitable precursor followed by the introduction of the cyano group. The following protocol is a representative method based on established transformations of pyridine rings.

Experimental Protocol: Synthesis from 2-Amino-5-bromonicotinic Acid

This protocol outlines a two-step process starting from 2-amino-5-bromonicotinic acid, proceeding through a Sandmeyer reaction. The initial amino group serves as a handle to introduce the cyano functionality.

Step 1: Diazotization of 2-Amino-5-bromonicotinic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromonicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

Causality: The acidic environment protonates the amino group, making it susceptible to reaction with nitrous acid (formed in situ from NaNO₂ and HBr) to generate a diazonium salt. Low temperatures are critical to prevent the premature decomposition of this unstable intermediate.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Warm this solution gently to ensure complete dissolution, then cool to approximately 10 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude 5-Bromo-2-cyanonicotinic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The copper(I) cyanide facilitates the replacement of the diazonium group with a cyano group via a radical or radical-cation mechanism. This is a classic Sandmeyer reaction, a reliable method for introducing nucleophiles onto an aromatic ring.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 2-Amino-5-bromonicotinic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HBr  0-5 °C C 5-Bromo-2-cyanonicotinic Acid B->C  CuCN, NaCN  50-60 °C

A generalized workflow for the synthesis of 5-Bromo-2-cyanonicotinic acid.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 5-Bromo-2-cyanonicotinic acid lies in its capacity as a trifunctional scaffold for building diverse molecular architectures. Each functional group offers a distinct handle for synthetic elaboration, allowing for a modular approach to drug design.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent substrate for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Amide Bond Formation: The carboxylic acid group is readily converted into amides, esters, or other derivatives. This is a common strategy for linking the core scaffold to other fragments or for modulating the compound's physicochemical properties, such as solubility and cell permeability.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.

This multi-faceted reactivity makes the compound a valuable starting material for synthesizing targeted therapies, such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant in cancer treatment.[3] The core pyridine structure is a common motif in many approved kinase inhibitors, and this building block provides an efficient entry into novel analogues.

G cluster_0 Synthetic Modifications cluster_1 Potential Therapeutic Agents Core 5-Bromo-2-cyanonicotinic Acid Scaffold Mod1 Suzuki/Stille Coupling (at Bromo site) Core->Mod1 Mod2 Amide Coupling (at Carboxylic Acid) Core->Mod2 Mod3 Nitrile Hydrolysis/Reduction Core->Mod3 Lib1 Kinase Inhibitor Library Mod1->Lib1 Lib2 PARP Inhibitor Analogs Mod1->Lib2 Mod2->Lib1 Lib3 Novel Heterocyclic Compound Series Mod2->Lib3 Mod3->Lib3

Application of 5-Bromo-2-cyanonicotinic acid in generating diverse compound libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 5-Bromo-2-cyanonicotinic acid and its precursors. Based on data for structurally related compounds like 5-bromonicotinic acid, the following guidelines are recommended.[4][5]

  • Hazard Identification : This compound is expected to cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4] Harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6] All handling should be performed in a well-ventilated area or inside a chemical fume hood.[7]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

    • Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][6]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5][6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] Keep away from strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

5-Bromo-2-cyanonicotinic acid is a high-value chemical intermediate with significant potential for accelerating research in medicinal chemistry and materials science. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex molecular targets. By understanding its properties, synthesis, and safe handling procedures as detailed in this guide, researchers can effectively unlock its potential for innovation and discovery.

References

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

5-Bromo-2-cyanonicotinic acid, with the IUPAC name 5-bromo-2-cyanopyridine-3-carboxylic acid, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a bromine atom, a cyano group, and a carboxylic acid on a pyridine core. This unique arrangement provides a versatile platform for the synthesis of complex molecular architectures, making it an invaluable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of targeted therapies, particularly in the realm of oncology.

The pyridine ring itself is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. The carboxylic acid at the 3-position can be readily converted into amides, esters, and other derivatives, allowing for fine-tuning of a molecule's physicochemical properties and biological activity. Finally, the cyano group at the 2-position can act as a hydrogen bond acceptor or be transformed into other functional groups, further expanding the synthetic possibilities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5-Bromo-2-cyanonicotinic acid is essential for its effective use in synthesis. While experimentally determined data is not widely published, computational predictions and data from closely related analogues provide valuable insights.

PropertyValue/InformationSource
Molecular Formula C₇H₃BrN₂O₂PubChem[1]
Molecular Weight 227.01 g/mol PubChem[1]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acidPubChem[1]
CAS Number 914637-97-1PubChem[1]
Appearance Expected to be an off-white to pale yellow solid(Inference from related compounds)
Melting Point Not experimentally reported. Precursor 5-bromonicotinic acid melts at 184-187 °C.Tokyo Chemical Industry[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.(General chemical knowledge)

Spectroscopic Data (Predicted/Analogous):

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo, cyano, and carboxylic acid groups. For the related compound, 5-bromo-2-chloronicotinic acid in acetone-d6, signals are observed at δ 8.66 (d, J = 2.5 Hz, 1H) and 8.43 (d, J = 2.5 Hz, 1H).[3]

  • ¹³C NMR: The carbon NMR spectrum of 5-bromonicotinic acid shows characteristic peaks for the pyridine ring carbons and the carboxyl carbon.[4] For 5-Bromo-2-cyanonicotinic acid, additional signals for the cyano carbon and shifts influenced by its electron-withdrawing nature would be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum of 5-bromonicotinic acid displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br vibrations.[5] For 5-Bromo-2-cyanonicotinic acid, an additional sharp peak for the C≡N stretch would be anticipated in the region of 2220-2260 cm⁻¹.

Synthesis Protocol: A Multi-step Approach

The synthesis of 5-Bromo-2-cyanonicotinic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative pathway, starting from the commercially available 5-bromonicotinic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 5-Bromonicotinic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 5-bromonicotinate Step1->Intermediate1 Step2 Chlorination (SOCl2, DMF) Intermediate1->Step2 Intermediate2 Methyl 5-bromo-2-chloronicotinate Step2->Intermediate2 Step3 Cyanation (NaCN or KCN) Intermediate2->Step3 Intermediate3 Methyl 5-bromo-2-cyanonicotinate Step3->Intermediate3 Step4 Hydrolysis (NaOH, H2O) Intermediate3->Step4 Product 5-Bromo-2-cyanonicotinic Acid Step4->Product

Caption: A multi-step synthetic workflow for 5-Bromo-2-cyanonicotinic acid.

Step-by-Step Methodology:

Part 1: Esterification of 5-Bromonicotinic Acid

  • Rationale: The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during the subsequent chlorination and cyanation steps.

  • Procedure:

    • To a solution of 5-bromonicotinic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 5-bromonicotinate.

Part 2: Chlorination of Methyl 5-bromonicotinate

  • Rationale: Introduction of a chlorine atom at the 2-position of the pyridine ring is achieved. This chlorine will then act as a leaving group for the subsequent nucleophilic substitution with a cyanide salt.

  • Procedure:

    • A mixture of 5-bromo-2-hydroxynicotinic acid (which can be formed from the ester, though a direct route from the hydroxynicotinic acid is also common) (1.0 eq), thionyl chloride (excess), and a catalytic amount of N,N-dimethylformamide (DMF) is heated to reflux.[3]

    • The reaction is monitored by TLC. Upon completion, the excess thionyl chloride is removed under reduced pressure.

    • The residue is carefully quenched with ice-water, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with water, and dried to yield methyl 5-bromo-2-chloronicotinate.

Part 3: Cyanation of Methyl 5-bromo-2-chloronicotinate

  • Rationale: The chlorine atom at the 2-position is displaced by a cyanide ion through a nucleophilic aromatic substitution reaction. This is a critical step in introducing the cyano functionality.

  • Procedure:

    • To a solution of methyl 5-bromo-2-chloronicotinate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide or potassium cyanide (1.1-1.5 eq).

    • Heat the reaction mixture at a temperature between 100-150 °C. The progress of the reaction should be monitored by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 5-bromo-2-cyanonicotinate.

Part 4: Hydrolysis of Methyl 5-bromo-2-cyanonicotinate

  • Rationale: The methyl ester protecting group is removed to regenerate the carboxylic acid, yielding the final product.

  • Procedure:

    • Dissolve the crude methyl 5-bromo-2-cyanonicotinate in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Bromo-2-cyanonicotinic acid.

Applications in Drug Discovery: A Gateway to Potent Inhibitors

The unique structural features of 5-Bromo-2-cyanonicotinic acid make it a valuable precursor for the synthesis of highly potent and selective enzyme inhibitors, particularly in the fields of oncology and inflammation.

1. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The nicotinamide-like core of 5-Bromo-2-cyanonicotinic acid makes it an ideal starting point for the synthesis of PARP inhibitors, as many of these drugs mimic the nicotinamide portion of the NAD+ substrate.[2]

Diagram of a Representative Reaction:

PARP_Inhibitor_Synthesis Start 5-Bromo-2-cyanonicotinic acid Step1 Amide Coupling (Amine, Coupling Reagent) Start->Step1 Intermediate1 Amide Derivative Step1->Intermediate1 Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate1->Step2 Product PARP Inhibitor Scaffold Step2->Product

Caption: General synthetic route to PARP inhibitor scaffolds from 5-Bromo-2-cyanonicotinic acid.

The carboxylic acid can be coupled with various amines to introduce diverse side chains that can interact with specific residues in the PARP active site. Subsequently, the bromine atom can be utilized in a palladium-catalyzed Suzuki or other cross-coupling reaction to introduce an aryl or heteroaryl group, which often forms a key part of the inhibitor's pharmacophore.

2. Synthesis of Kinase Inhibitors:

Kinase inhibitors are another major class of targeted cancer therapies. The pyridine scaffold of 5-Bromo-2-cyanonicotinic acid can serve as a core for the development of inhibitors that target the ATP-binding site of various kinases. The ability to functionalize the molecule at three different positions allows for the creation of a library of compounds to screen for kinase inhibitory activity. For instance, derivatives of nicotinic acid have been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis.[4]

Conclusion: A Versatile Tool for the Medicinal Chemist

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its trifunctional nature allows for the systematic and efficient synthesis of complex molecules with a wide range of biological activities. As the demand for novel and more effective targeted therapies continues to grow, the importance of such strategically designed scaffolds will undoubtedly increase. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize 5-Bromo-2-cyanonicotinic acid in their quest for the next generation of innovative medicines.

References

  • PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. [Link][1]

  • AbdelHaleem, A., Mansour, A. O., AbdelKader, M., & Arafa, R. K. (2020). Selective VEGFR-2 inhibitors: synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104158. [Link][4]

  • PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link][5]

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"5-Bromo-2-cyanonicotinic acid" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications

Abstract

5-Bromo-2-cyanonicotinic acid is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is decorated with a bromo group, a nitrile, and a carboxylic acid, providing three distinct and versatile reaction sites for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of a representative synthetic pathway, including mechanistic considerations. Furthermore, it explores the compound's applications as a pivotal building block in the development of biologically active molecules and advanced materials, supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.

Chemical Identity and Nomenclature

Precise identification is critical for sourcing, regulatory compliance, and experimental reproducibility. 5-Bromo-2-cyanonicotinic acid is systematically named 5-bromo-2-cyanopyridine-3-carboxylic acid according to IUPAC nomenclature.[1]

IdentifierValue
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[1]
CAS Number 914637-97-1[1][2][3]
Molecular Formula C₇H₃BrN₂O₂[1][4]
Molecular Weight 227.01 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)C#N)Br[4]
InChI InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12)[1][4]
InChIKey ZXMOKCFTQRVZOP-UHFFFAOYSA-N[1][4]
Chemical Structure of 5-Bromo-2-cyanonicotinic acidFigure 1. Chemical Structure of 5-Bromo-2-cyanonicotinic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is primarily utilized in research and development as an organic synthesis building block.[2]

PropertyValue / Description
Appearance Typically a solid powder (color may vary by purity).
Storage Conditions Store under an inert atmosphere at 2-8°C.[3]
Predicted XlogP 1.1[1][4]
Purity Commercially available with purities often ≥97%.

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-cyanonicotinic acid is not commonly detailed as a final product in single publications but can be logically constructed from established transformations on the pyridine ring. The molecule's value lies in its role as an intermediate, where its synthesis is a crucial first step in a larger research program. A plausible and efficient synthesis involves the preparation of a key precursor, 5-bromo-2-cyanopyridine, followed by the selective introduction of the carboxylic acid group.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The carboxylic acid at the C3 position is the most strategic final-step addition, as the existing bromo and cyano groups can direct this transformation. This points to 5-bromo-2-cyanopyridine as the key intermediate, which itself can be synthesized from commercially available brominated pyridines.

G Target 5-Bromo-2-cyanonicotinic Acid FGI_Carboxyl Functional Group Interconversion (Carboxylation) Target->FGI_Carboxyl Intermediate 5-Bromo-2-cyanopyridine FGI_Carboxyl->Intermediate FGI_Cyano Functional Group Interconversion (Cyanation) Intermediate->FGI_Cyano StartingMaterial 2-Nitro-5-bromopyridine FGI_Cyano->StartingMaterial

Caption: Retrosynthetic pathway for 5-Bromo-2-cyanonicotinic acid.
Representative Synthesis Protocol

This protocol is a representative two-stage method derived from analogous reactions reported in patent literature and academic journals.

Stage 1: Synthesis of 5-Bromo-2-cyanopyridine from 2-Nitro-5-bromopyridine

The conversion of a nitro group to a nitrile on an electron-deficient ring like pyridine is a robust transformation. This step is based on nucleophilic aromatic substitution (SNAAr), where the cyanide anion displaces the nitro group.

  • Rationale: 2-Nitro-5-bromopyridine is an excellent substrate because the nitro group is a strong leaving group and activates the C2 position for nucleophilic attack. Sulfolane is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic cyanide salt.[5]

  • Protocol:

    • To a reaction vessel equipped with a condenser and magnetic stirrer, add 2-nitro-5-bromopyridine (1.0 eq) and sulfolane (3-10 mL per gram of starting material).[5]

    • Add sodium cyanide (1.0 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 130-160°C and stir until the reaction is complete (monitor by TLC or LC-MS).[5]

    • Cool the mixture to room temperature and quench by carefully pouring it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield 5-bromo-2-cyanopyridine.

Stage 2: Directed ortho-Metalation and Carboxylation

This step leverages the directing ability of the cyano group to introduce the carboxylic acid at the adjacent C3 position.

  • Rationale: The C3 proton is the most acidic on the ring due to the inductive electron-withdrawing effects of the adjacent cyano group and the nitrogen atom. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively deprotonate this position at low temperatures. The resulting lithiated intermediate is a potent nucleophile that can be trapped with an electrophile like carbon dioxide (from dry ice). A similar strategy has been successfully employed on 5-bromonicotinic acid itself.[6]

  • Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a solution of LDA (1.1 eq) in anhydrous THF at -78°C.

    • Dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete metalation.

    • Quench the reaction by adding an excess of crushed dry ice to the flask. Allow the mixture to warm slowly to room temperature.

    • Once at room temperature, add water to dissolve the salts and acidify the mixture to pH 2-3 with dilute HCl.

    • The product, 5-bromo-2-cyanonicotinic acid, should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Purification and Characterization

Purity is paramount for subsequent applications. The final product should be characterized to confirm its identity and purity.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

  • Expected Spectroscopic Signatures:

    • ¹H NMR: Two doublets are expected in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant will be characteristic of a meta-relationship. The carboxylic acid proton will appear as a broad singlet at a downfield shift (δ >10 ppm).

    • ¹³C NMR: Expect seven distinct carbon signals. The nitrile carbon (C≡N) will appear around 115-120 ppm, the carboxyl carbon (C=O) around 165-170 ppm, and the remaining five carbons of the pyridine ring in the aromatic region.

    • IR Spectroscopy: Key vibrational bands should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹).

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak cluster characteristic of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Applications in Medicinal Chemistry and Materials Science

The utility of 5-Bromo-2-cyanonicotinic acid stems from its three addressable functional groups, making it a powerful scaffold for building molecular complexity.

A Trifunctional Synthetic Building Block
  • Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, alkyl, or alkynyl substituents. This is a cornerstone of modern drug discovery for exploring chemical space.[7]

  • Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to other molecules or scaffolds. This is particularly useful for creating amide bonds with amines in target proteins.

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.

Scaffold for Bioactive Molecules

The nicotinic acid framework and its derivatives are prevalent in pharmaceuticals. The specific substitution pattern of 5-Bromo-2-cyanonicotinic acid makes it an attractive starting point for various therapeutic targets.

  • Enzyme Inhibitors: Related bromonicotinic acid derivatives are used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are major classes of targeted cancer therapies.[7] The structure of 5-Bromo-2-cyanonicotinic acid provides a template to build novel inhibitors in this space.

  • Receptor Antagonists: A derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting its potential in developing treatments for central nervous system disorders and chemotherapy-induced emesis.[8][9]

  • Anticancer Agents: Indole derivatives containing a bromo-carboxylic acid moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[10][11] This demonstrates the value of the bromo-acid scaffold in designing targeted therapies.

G cluster_0 Drug Discovery Workflow Start 5-Bromo-2-cyanonicotinic Acid (Building Block) Coupling Suzuki Coupling (Adds Aryl Group) Start->Coupling Amidation Amide Formation (Links to Amine) Start->Amidation Modification Nitrile Hydrolysis (Forms Amide) Start->Modification Library Compound Library Coupling->Library Amidation->Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using 5-Bromo-2-cyanonicotinic acid.

Safety, Handling, and Storage

As a research chemical, 5-Bromo-2-cyanonicotinic acid should be handled with appropriate care. While specific toxicity data is limited, related compounds like 5-bromonicotinic acid provide guidance.

  • Hazards: Assumed to be an irritant. GHS classifications for the closely related 5-bromonicotinic acid include warnings for causing skin and serious eye irritation.[12]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator at 2-8°C.[3]

Conclusion

5-Bromo-2-cyanonicotinic acid is a high-value synthetic intermediate with significant potential for academic and industrial research. Its trifunctional nature allows for diverse and selective chemical modifications, making it an ideal scaffold for constructing combinatorial libraries and developing novel therapeutic agents. The synthetic strategies and applications outlined in this guide underscore its versatility and establish it as a key building block for the next generation of pharmaceuticals and functional materials.

References

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Oriprobe Information Services, Inc. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates, 2016(2), 44-46. Retrieved from [Link]

  • Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
  • ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? Retrieved from [Link]

  • Drug Information Portal. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 12-HYDROXYOCTADECANOIC. Retrieved from [Link]

  • Acme-Hardesty. (n.d.). 12-Hydroxy Stearic Acid | CAS 106-14-9. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 12-hydroxystearic acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

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"5-Bromo-2-cyanonicotinic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-cyanonicotinic Acid

For research scientists and professionals in drug development, a thorough understanding of the physical properties of a chemical building block is fundamental to its effective application. 5-Bromo-2-cyanonicotinic acid, a substituted pyridine derivative, serves as a versatile intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.[1] Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a bromo group—offers multiple reaction pathways. This guide provides a detailed examination of the known and predicted physical properties of this compound, outlines standard protocols for its characterization, and discusses the implications of these properties for its handling and use in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the first step in any successful experimental plan. The structural and molecular details of 5-Bromo-2-cyanonicotinic acid are summarized below.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid PubChem[2]
CAS Number 914637-97-1 PubChem[2], MySkinRecipes[1]
Molecular Formula C₇H₃BrN₂O₂ PubChem[2][3], MySkinRecipes[1]
Molecular Weight 227.01 g/mol PubChem[2], MySkinRecipes[1]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)C#N)Br PubChem[2]

| InChIKey | ZXMOKCFTQRVZOP-UHFFFAOYSA-N | PubChem[2][3] |

The molecule's structure, characterized by an electron-deficient pyridine ring, is key to its reactivity. The bromine atom at the 5-position and the cyano group at the 2-position significantly influence the electronic properties of the aromatic system, making the compound a valuable precursor for creating diverse molecular architectures.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation approaches. The data for 5-Bromo-2-cyanonicotinic acid are primarily derived from computational models, as is common for specialized, non-commodity chemicals.

Table 2: Summary of Physical and Computed Properties | Property | Value / Description | Significance in Research | | :--- | :--- | :--- | | Physical State | Solid (predicted) | Essential for weighing, transfer, and determining appropriate reaction setup. | | Appearance | White to off-white powder (typical for related compounds) | A visual check for purity; deviations in color may indicate impurities or degradation. | | Melting Point | Not experimentally reported in available literature. | A key indicator of purity. A sharp melting range suggests a high-purity sample. | | Solubility | Not experimentally reported. Predicted to have low water solubility but higher solubility in polar organic solvents like DMSO, DMF, or methanol. | Crucial for selecting appropriate reaction solvents, crystallization conditions, and solvents for analytical techniques (e.g., NMR, HPLC). | | XlogP (Predicted) | 1.1 | PubChem[2] | Indicates a moderate degree of lipophilicity, which influences solubility and chromatographic behavior. | | Hydrogen Bond Donors | 1 (from the carboxylic acid group) | PubChem[2] | Influences intermolecular interactions, crystal packing, and solubility in protic solvents. | | Hydrogen Bond Acceptors | 4 (from oxygen and nitrogen atoms) | PubChem[2] | Affects solubility and potential for forming co-crystals or specific interactions with biological targets. |

Spectroscopic Characterization Workflow

Structural verification of a starting material is a non-negotiable step in synthesis. A combination of spectroscopic methods is required to confirm the identity and purity of 5-Bromo-2-cyanonicotinic acid. The logical flow of this characterization process is outlined below.

G cluster_0 Characterization Workflow A Sample Receipt: 5-Bromo-2-cyanonicotinic acid B Mass Spectrometry (MS) Confirm Molecular Weight (m/z for [M-H]⁻ ≈ 224.93) A->B Initial Analysis C Infrared (IR) Spectroscopy Identify Functional Groups (C≡N, C=O, O-H) A->C Initial Analysis D Nuclear Magnetic Resonance (NMR) Confirm Structural Skeleton (¹H and ¹³C NMR) A->D Initial Analysis E Purity Assessment (HPLC) Quantify Purity B->E Verification & Quantification C->E Verification & Quantification D->E Verification & Quantification F Material Approved for Synthesis E->F Purity ≥ 95%

Caption: Workflow for the analytical validation of 5-Bromo-2-cyanonicotinic acid.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 5-Bromo-2-cyanonicotinic acid, a high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The predicted monoisotopic mass is 225.93779 Da.[2][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N) stretch (around 2230-2210 cm⁻¹), the carboxylic acid carbonyl (C=O) stretch (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms. The ¹H NMR spectrum would show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The ¹³C NMR would show seven distinct signals, including those for the nitrile and carboxyl carbons.

Standard Protocols for Physical Property Determination

For a research chemical where literature data is sparse, it is the responsibility of the scientist to perform characterization. The following are standard, trustworthy protocols for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to depress and broaden. A sharp, defined melting point is therefore correlated with high purity.

Methodology:

  • Sample Preparation: Place a small, dry amount of 5-Bromo-2-cyanonicotinic acid into a capillary tube, packing it to a height of 2-3 mm.

  • Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of 5-Bromo-2-cyanonicotinic acid (a polar molecule) will determine its solubility in various solvents, which is critical for choosing appropriate reaction and purification media.

Methodology:

  • Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: Add approximately 10 mg of the compound to each of seven separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of a selected solvent to its corresponding test tube.

  • Observation: Agitate the mixture vigorously for 60 seconds using a vortex mixer. Observe and record whether the solid dissolves completely.

  • Classification: Classify the solubility as "Soluble" (>10 mg/mL), "Slightly Soluble" (partially dissolved), or "Insoluble" (no visible dissolution).

G Solubility 5-Bromo-2-cyanonicotinic Acid Polar Protic Solvents (e.g., Methanol) Polar Aprotic Solvents (e.g., DMSO, Acetone) Nonpolar Solvents (e.g., Toluene, Hexane) Result Solubility Prediction Likely Soluble Likely Soluble Likely Insoluble Solubility:f1->Result:f1 H-Bonding Possible Solubility:f2->Result:f2 Dipole Interactions Solubility:f3->Result:f3 Polarity Mismatch

Caption: Logical relationship between solvent type and predicted solubility.

Safety and Handling

Based on GHS classifications, 5-Bromo-2-cyanonicotinic acid must be handled with care.

Table 3: GHS Hazard Information

Hazard Class Statement
Acute Toxicity, Oral H301: Toxic if swallowed.[2]
Acute Toxicity, Dermal H312: Harmful in contact with skin.[2]

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

  • Storage: Store in a tightly sealed container in a cool, dry place. Supplier information suggests room temperature storage is adequate.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-2-cyanonicotinic acid is a valuable chemical intermediate whose utility is directly linked to its distinct physical properties. While comprehensive experimental data is not widely published, its computed properties and the characteristics of structurally similar compounds provide a strong basis for its effective use. By employing the standard characterization and handling protocols outlined in this guide, researchers can confidently and safely integrate this versatile building block into their synthetic programs, ensuring both the integrity of their results and the safety of their laboratory environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26967545, 5-Bromo-2-cyanonicotinic acid. PubChem. [Link]

  • MySkinRecipes (n.d.). 5-Bromo-2-cyanonicotinic acid. [Link]

  • PubChemLite (2025). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Université du Luxembourg. [Link]

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Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-cyanonicotinic Acid

This guide provides a comprehensive overview of the physicochemical properties and a detailed protocol for the systematic evaluation of the solubility of 5-Bromo-2-cyanonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and actionable methodologies to accurately characterize this important chemical intermediate.

5-Bromo-2-cyanonicotinic acid is a key building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its molecular structure, featuring a pyridine ring substituted with bromo, cyano, and carboxylic acid functional groups, makes it a versatile intermediate in medicinal chemistry. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development.[2][3] Accurate solubility data is essential for reaction optimization, purification, formulation development, and ensuring reliable bioavailability of final active pharmaceutical ingredients (APIs).[4][5]

This guide will first summarize the known physicochemical properties of 5-Bromo-2-cyanonicotinic acid and then present a detailed, best-practice experimental protocol for determining its solubility in a range of relevant solvents. This will be followed by a discussion on data analysis and presentation.

Physicochemical Properties of 5-Bromo-2-cyanonicotinic Acid

A foundational understanding of the molecule's intrinsic properties is crucial before undertaking solubility studies.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂PubChem[6]
Molecular Weight 227.01 g/mol PubChem[6]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acidPubChem[6]
CAS Number 914637-97-1PubChem[6]
Appearance White to off-white solid (typical)General knowledge
Storage Room temperatureMySkinRecipes[1]

Structural Diagram:

Caption: Chemical structure of 5-Bromo-2-cyanonicotinic acid.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][3] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to allow the solution to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Rationale for Experimental Design

The choice of solvents, temperature, and analytical method are critical for obtaining meaningful and reproducible solubility data.

  • Solvent Selection: A range of solvents should be selected to cover a spectrum of polarities, from non-polar to polar protic and aprotic solvents. This is crucial for understanding the compound's behavior in different chemical environments, which is relevant for synthesis, purification (crystallization), and formulation.

  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and recorded temperature, typically ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) for pharmaceutical relevance.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Materials and Equipment:

  • 5-Bromo-2-cyanonicotinic acid (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Evaluation prep1 Weigh excess 5-Bromo-2-cyanonicotinic acid prep2 Add to vials with known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) prep2->equil sample1 Withdraw aliquot at defined time points equil->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample as needed sample2->sample3 sample4 Analyze by validated HPLC method sample3->sample4 data1 Plot concentration vs. time sample4->data1 data2 Determine equilibrium (concentration plateau) data1->data2 data3 Report solubility data data2->data3

Sources

Spectroscopic Characterization of 5-Bromo-2-cyanonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed theoretical analysis of the expected spectroscopic data for 5-Bromo-2-cyanonicotinic acid. As of the latest search, publicly available experimental spectra for this specific compound are limited. The predictions herein are based on fundamental spectroscopic principles and comparative data from structurally analogous compounds.

Introduction

5-Bromo-2-cyanonicotinic acid, with the chemical formula C₇H₃BrN₂O₂, is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a carboxylic acid, a nitrile group, and a bromine atom on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development applications. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-cyanonicotinic acid.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 5-Bromo-2-cyanonicotinic acid dictates its characteristic spectroscopic fingerprint. The key structural features include a pyridine ring, a carboxylic acid group at position 3, a cyano group at position 2, and a bromine atom at position 5.

Caption: Molecular Structure of 5-Bromo-2-cyanonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2-cyanonicotinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.2Doublet1HH-6
~8.5 - 8.8Doublet1HH-4
>10 (broad)Singlet1H-COOH

Interpretation:

  • The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other.

  • The electron-withdrawing effects of the bromine, cyano, and carboxylic acid groups will deshield these protons, causing them to resonate at downfield chemical shifts.

  • The acidic proton of the carboxylic acid is typically broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (Carboxylic Acid)
~150 - 160C-2
~145 - 155C-6
~140 - 150C-4
~120 - 130C-5
~115 - 125C-3
~110 - 120C≡N (Nitrile)

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

  • The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C-5) and the carbons adjacent to the nitrogen and other electron-withdrawing groups will have distinct chemical shifts.

  • The nitrile carbon will appear in its characteristic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-cyanonicotinic acid is expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
2500-3300BroadO-H stretch (Carboxylic Acid)
~2230MediumC≡N stretch (Nitrile)
~1700-1730StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C and C=N stretch (Pyridine ring)
~1200-1300StrongC-O stretch (Carboxylic Acid)
~700-800StrongC-Br stretch

Interpretation:

  • A very broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[3]

  • A sharp, medium intensity band around 2230 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.[3]

  • A strong absorption band in the region of 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[3]

  • Absorptions in the 1470-1600 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring.

  • A strong band for the C-O stretch of the carboxylic acid is also expected.

  • The C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
~226/228[M]⁺∙ (Molecular ion peak with isotopic pattern for Bromine)
~209/211[M-OH]⁺
~181/183[M-COOH]⁺
~102[M-Br-COOH]⁺

Interpretation:

  • The mass spectrum will show a characteristic molecular ion peak with a 1:1 ratio for the M and M+2 isotopes, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 225.93779 Da.[1]

  • Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

  • Further fragmentation may involve the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-cyanonicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

  • Instrumentation: Use a mass spectrometer capable of high resolution and accurate mass measurements (e.g., TOF, Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify the fragmentation patterns.

cluster_0 Spectroscopic Analysis Workflow Sample 5-Bromo-2-cyanonicotinic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Elucidation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted NMR, IR, and MS data provide a comprehensive spectroscopic profile for 5-Bromo-2-cyanonicotinic acid. This information is invaluable for researchers working with this compound, enabling its unambiguous identification and characterization. While experimental data is currently scarce in the public domain, the theoretical analysis presented in this guide, supported by data from analogous structures, offers a robust framework for interpreting future experimental findings.

References

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Introduction: The Structural Significance of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its rigid pyridine core, substituted with a carboxylic acid, a cyano group, and a bromine atom, presents a unique combination of hydrogen bond donors/acceptors, π-stacking capabilities, and potential for halogen bonding. These features make it a valuable intermediate for synthesizing complex, biologically active molecules.[1][2]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. This knowledge underpins predictions of the material's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. Furthermore, a detailed structural analysis provides invaluable insights for rational drug design, enabling the optimization of ligand-receptor interactions.[3]

This guide provides a comprehensive walkthrough of the methodologies employed to elucidate and analyze the crystal structure of 5-Bromo-2-cyanonicotinic acid, from material synthesis to advanced computational analysis of its intermolecular forces.

Part 1: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The purity of the bulk material is a prerequisite for successful crystallization, as impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

Synthesis Protocol

The synthesis of 5-Bromo-2-cyanonicotinic acid can be approached through multi-step reactions, often starting from more common nicotinic acid precursors. While a specific, validated synthesis for this exact molecule is not widely published, a logical pathway can be derived from established reactions on related structures.[4] For instance, the synthesis of the precursor 5-bromonicotinic acid is well-documented, typically involving the direct bromination of nicotinic acid in the presence of thionyl chloride and a catalyst like iron powder.[5][6] Subsequent functionalization to introduce the cyano group would complete the synthesis.

Post-Synthesis Purification: Following the reaction, the crude product must be purified to ≥98% purity, as verified by techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard and effective purification strategy.

Protocol for Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with minimal internal defects—is often the most challenging step.[7] The choice of solvent is critical; the ideal solvent should dissolve the compound moderately at high temperatures and poorly at low temperatures.

Detailed Protocol: Slow Evaporation Method

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify one that provides appropriate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified 5-Bromo-2-cyanonicotinic acid in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This slows the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or loop and dry them on filter paper.

The causality behind this slow, controlled process is to allow molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing dislocations and other defects that would degrade the quality of the diffraction data.

Part 2: Elucidating the Structure: X-ray Diffraction Techniques

X-ray diffraction (XRD) is the cornerstone of crystal structure analysis. It leverages the principle that X-rays are diffracted by the electron clouds of atoms arranged in a periodic lattice.[8] The resulting diffraction pattern contains detailed information about the crystal's internal structure.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise atomic arrangement, including bond lengths, bond angles, and unit cell dimensions of a crystalline solid.[10][11]

Experimental Workflow for SC-XRD

sc_xrd_workflow synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting Suitable Crystal (0.1-0.3 mm) data_collection Data Collection (Diffractometer) mounting->data_collection On Goniometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & CIF Output structure_refinement->validation Refined Structure analysis Structural Analysis validation->analysis Final CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to reduce thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected by a detector.[9]

  • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for Lorentz and polarization effects). This yields a list of reflections with their Miller indices (h,k,l) and intensities.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]

  • Validation and Output: The final structure is validated using established crystallographic metrics. The results, including atomic coordinates, are saved in a standard Crystallographic Information File (CIF).

Anticipated Structural Data While a specific structure for 5-Bromo-2-cyanonicotinic acid is not in the public CCDC database, we can anticipate the key parameters that would be determined.[12] For comparison, the related nicotinic acid crystallizes in the monoclinic space group P2₁/c.[13][14]

ParameterDescriptionExpected Information for 5-Bromo-2-cyanonicotinic acid
Crystal System The symmetry system of the unit cell (e.g., monoclinic, orthorhombic).To be determined.
Space Group The specific symmetry operations of the crystal.To be determined.
Unit Cell Dimensions a, b, c (lengths) and α, β, γ (angles) that define the repeating unit.Precise values in Å and degrees.
Z The number of molecules per unit cell.An integer value.
Bond Lengths & Angles Precise intramolecular distances and angles.e.g., C-Br, C≡N, C-O, O-H bond lengths.
Torsion Angles Angles defining the conformation of the molecule (e.g., orientation of COOH).Defines molecular planarity and substituent orientation.
R-factor (R₁) A measure of the agreement between the model and the experimental data.A value < 0.05 indicates a good refinement.
Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single crystal, PXRD is used to analyze a finely ground, bulk sample.[8] Its primary roles in this context are to confirm the phase purity of the synthesized material and to verify that the single crystal selected is representative of the bulk sample.[15]

Methodology:

  • A small amount of the purified, crystalline material is finely ground to ensure random orientation of the crystallites.

  • The powder is packed into a sample holder and analyzed in a powder diffractometer.

  • The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays.

  • The result is a diffractogram (a plot of intensity vs. 2θ), which serves as a unique "fingerprint" for that specific crystalline phase.[16][17]

This experimental pattern can be compared to a pattern calculated from the single-crystal CIF data. A match between the two confirms that the determined single-crystal structure is the true structure of the bulk material.

Part 3: Analysis of Intermolecular Interactions

The final step is to analyze the crystal packing and the non-covalent interactions that govern the supramolecular architecture. Hirshfeld surface analysis is a powerful computational tool for this purpose, providing a visual and quantitative summary of all intermolecular contacts.[18][19]

Hirshfeld Surface Analysis

A Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by partitioning the crystal's electron density.[20] This surface allows for the mapping of various properties, most notably dnorm, which highlights intermolecular contacts shorter than van der Waals separations.[21]

Protocol for Hirshfeld Analysis:

  • Input: The analysis begins with the CIF file obtained from the SC-XRD experiment.

  • Computation: Using software like CrystalExplorer, the Hirshfeld surface is calculated for the molecule of interest.[21]

  • Surface Mapping: The dnorm property is mapped onto the surface. Red spots indicate close contacts (e.g., hydrogen bonds, halogen bonds), white regions represent contacts near the van der Waals separation, and blue regions indicate longer contacts.[21]

  • Fingerprint Plots: The surface is deconstructed into a 2D histogram known as a fingerprint plot, which quantifies the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[19]

intermolecular_interactions molecule 5-Bromo-2-cyanonicotinic Acid Carboxylic Acid Cyano Group Bromo Atom Pyridine Ring interactions Potential Intermolecular Interactions h_bond O-H···N Hydrogen Bond interactions->h_bond halogen_bond C-Br···O/N Halogen Bond interactions->halogen_bond pi_stacking π-π Stacking interactions->pi_stacking other_contacts C-H···O/N C-H···π H···H Contacts interactions->other_contacts

Caption: Potential intermolecular interactions in crystalline 5-Bromo-2-cyanonicotinic acid.

Anticipated Interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Strong O-H···N (pyridine) or O-H···O (carbonyl) hydrogen bonds are expected to be dominant features, likely forming dimers or chains.

  • Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen, cyano nitrogen, or pyridine nitrogen.

  • π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal packing.

  • Other Weak Contacts: Numerous weaker C-H···O, C-H···N, and van der Waals contacts will also contribute to the overall cohesive energy of the crystal.[19]

Conclusion

The comprehensive crystal structure analysis of 5-Bromo-2-cyanonicotinic acid, integrating synthesis, single-crystal and powder XRD, and computational Hirshfeld analysis, provides a complete picture of its solid-state structure. This detailed understanding of its molecular geometry and intermolecular interaction network is fundamental for its application in drug discovery and materials science, enabling researchers to correlate structure with function and design new molecules with enhanced properties. The protocols and analytical frameworks described herein represent a robust, self-validating system for the structural characterization of novel molecular entities.

References

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  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 455–463. Retrieved from [Link]

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  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Retrieved from [Link]

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  • PANalytical. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility. Retrieved from [Link]

  • Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 114. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-cyanonicotinic acid. PubChem. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • University of Oklahoma. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Retrieved from [Link]

  • Puchoň, E., et al. (2025). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. ResearchGate. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1987). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Retrieved from [Link]

  • Morales-Pérez, C. L., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Molecules, 26(16), 4988. Retrieved from [Link]

  • Mary, Y. S., et al. (2023). Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C). Journal of Molecular Structure, 1277, 134863. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

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  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Retrieved from [Link]

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The Enigmatic Workhorse: A Technical Guide to 5-Bromo-2-cyanonicotinic Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Potential

In the vast and ever-expanding universe of chemical scaffolds available to the medicinal chemist and drug discovery professional, certain molecules, while not boasting a storied history of serendipitous discovery, nonetheless emerge as critical, versatile intermediates. 5-Bromo-2-cyanonicotinic acid, with its strategic placement of reactive functional groups on a pyridine core, represents one such enigmatic workhorse. This technical guide aims to provide an in-depth exploration of this compound, not through the lens of a singular, celebrated discovery, but by tracing the logical evolution of its parent structures and the synthetic strategies that likely underpin its preparation. For the discerning researcher, understanding the 'why' behind a molecule's synthesis is as crucial as the 'how', and it is this understanding that transforms a mere reagent into a powerful tool for innovation.

While a definitive, seminal publication marking the "discovery" of 5-Bromo-2-cyanonicotinic acid remains elusive in the annals of chemical literature, its existence and utility can be logically inferred from the rich history of its parent compound, 5-bromonicotinic acid. The journey to our target molecule, therefore, begins with its more established precursor.

A Legacy of Halogenation: The Genesis of 5-Bromonicotinic Acid

The story of 5-Bromo-2-cyanonicotinic acid is intrinsically linked to the development and functionalization of nicotinic acid (Vitamin B3). The introduction of a bromine atom at the 5-position of the pyridine ring was a significant step in creating a versatile building block for further chemical elaboration.

One of the most common and established methods for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid. This electrophilic aromatic substitution is typically facilitated by the use of a halogenating agent in the presence of a catalyst.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid

Objective: To synthesize 5-bromonicotinic acid via the direct bromination of nicotinic acid.

Reagents:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Bromine (Br₂)

  • Powdered iron (Fe) (catalyst)

  • 4N Sodium hydroxide (NaOH) solution

  • Ice water

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of powdered iron (~2% by weight of nicotinic acid).

  • Heat the mixture to approximately 70°C with continuous stirring.

  • Slowly add bromine (~1.9 equivalents) to the reaction mixture over a period of 2 hours.

  • Once the addition is complete, reflux the reaction mixture for 6 hours, ensuring constant stirring.

  • After the reflux period, carefully distill off the excess bromine and thionyl chloride.

  • Cool the remaining residue to 0°C in an ice bath.

  • Slowly add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the reaction mixture reaches 3.

  • The precipitate of 5-bromonicotinic acid will form. Collect the solid product by suction filtration.

  • Wash the collected precipitate with ice water to remove any remaining impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality of Experimental Choices:

  • Thionyl Chloride: The use of thionyl chloride is crucial as it converts the carboxylic acid group of nicotinic acid into an acyl chloride. This transformation deactivates the pyridine ring towards electrophilic substitution to a lesser extent than the free carboxylic acid, and it also improves the solubility of the starting material in the reaction medium.

  • Powdered Iron: Iron acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity, thereby facilitating the substitution onto the pyridine ring.

  • pH Adjustment: The careful adjustment of the pH to 3 is to ensure the precipitation of the 5-bromonicotinic acid product while keeping any unreacted nicotinic acid and other byproducts in solution.

The Advent of the Cyano Group: From Precursor to Target Molecule

With a robust synthesis for 5-bromonicotinic acid established, the next logical step for synthetic chemists was to introduce further functionality. The cyano group is a particularly valuable addition to a scaffold for several reasons: it is a versatile synthetic handle that can be converted into other functional groups such as carboxylic acids, amides, and amines; it can act as a key binding element in interactions with biological targets; and its electron-withdrawing nature can modulate the electronic properties of the aromatic ring.

The direct synthesis of 5-Bromo-2-cyanonicotinic acid from 5-bromonicotinic acid is not a straightforward transformation. However, a plausible and commonly employed strategy in pyridine chemistry involves the Sandmeyer-type reaction on an amino-substituted precursor. A likely synthetic pathway to 5-Bromo-2-cyanonicotinic acid would, therefore, involve the following conceptual steps:

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis 5-Bromonicotinic_acid 5-Bromonicotinic acid Amino_derivative 2-Amino-5-bromonicotinic acid 5-Bromonicotinic_acid->Amino_derivative  Amination Diazonium_salt Diazonium Salt Intermediate Amino_derivative->Diazonium_salt  Diazotization (NaNO₂, HCl) Target_molecule 5-Bromo-2-cyanonicotinic acid Diazonium_salt->Target_molecule  Sandmeyer Reaction (CuCN)

Conceptual workflow for the synthesis of 5-Bromo-2-cyanonicotinic acid.

This proposed pathway highlights a logical and well-precedented approach in heterocyclic chemistry for the introduction of a cyano group.

Modern Synthetic Approaches and Considerations

While the classical Sandmeyer reaction provides a conceptual basis, modern organic synthesis offers a variety of methods for the cyanation of aryl halides. Palladium-catalyzed cross-coupling reactions, for instance, have become a mainstay in the synthetic chemist's toolbox. A plausible modern synthesis of 5-Bromo-2-cyanonicotinic acid could involve the cyanation of a di-halogenated pyridine precursor, followed by selective functionalization.

Below is a comparative table summarizing potential synthetic strategies for introducing the cyano group onto a brominated nicotinic acid framework.

MethodCyanating AgentCatalyst/ReagentAdvantagesDisadvantages
Sandmeyer Reaction Copper(I) cyanide (CuCN)NaNO₂, AcidWell-established, cost-effectiveStoichiometric copper, potential for side reactions
Palladium Cross-Coupling Zinc cyanide (Zn(CN)₂)Palladium catalyst (e.g., Pd(PPh₃)₄)High yields, good functional group toleranceCost of palladium catalyst, potential for catalyst poisoning
Nucleophilic Aromatic Substitution Sodium cyanide (NaCN)Activated precursor (e.g., 2-chloro derivative)Can be efficient for activated systemsRequires a suitable leaving group at the 2-position

Applications in Drug Discovery and Beyond

The true value of 5-Bromo-2-cyanonicotinic acid lies in its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional handles—the bromine atom, the cyano group, and the carboxylic acid—allows for a high degree of structural diversification.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is a prime site for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

  • Cyano Group Transformations: As mentioned, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural modification.

This trifecta of reactivity makes 5-Bromo-2-cyanonicotinic acid a valuable starting material for the construction of compound libraries for high-throughput screening and for the lead optimization phase of drug discovery programs.

Conclusion: A Molecule Defined by its Potential

While the specific historical moment of the "discovery" of 5-Bromo-2-cyanonicotinic acid may be lost to the incremental progress of synthetic chemistry, its importance is not diminished. It stands as a testament to the logical progression of chemical synthesis, where the value of a molecule is defined not by a singular breakthrough, but by the potential it unlocks for future innovation. For the researchers, scientists, and drug development professionals who are the architects of new medicines and materials, 5-Bromo-2-cyanonicotinic acid is not just a chemical compound; it is a blank canvas of possibilities, awaiting the creative touch of the synthetic chemist to be transformed into the next generation of impactful molecules.

References

As the discovery of 5-Bromo-2-cyanonicotinic acid is not well-documented in a single source, this reference list pertains to the synthesis of its precursors and related synthetic methodologies.

  • Process for preparing 5-bromonicotinic acid.
  • Process for preparing 5-bromonicotinic acid. Russian Federation Patent RU2070193C1, issued December 10, 1996.
  • Cyanation. Wikipedia. [Link]

  • Rosenmund–von Braun reaction. Organic Chemistry Portal. [Link]

  • Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

"5-Bromo-2-cyanonicotinic acid" theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-Bromo-2-cyanonicotinic Acid

Abstract

5-Bromo-2-cyanonicotinic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a carboxylic acid, a cyano group, and a bromine atom on a pyridine scaffold—offers multiple reaction sites for orthogonal chemical modifications. This guide provides an in-depth analysis of the theoretical properties of 5-Bromo-2-cyanonicotinic acid, synthesizing computational data with established principles of chemical reactivity. We will explore its structural and physicochemical characteristics, predict its spectral signatures, and analyze its electronic properties to rationalize its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in designing novel, complex chemical entities.

Introduction: A Multifunctional Pyridine Scaffold

Nicotinic acid (Vitamin B3) and its derivatives are foundational structures in biochemistry and pharmaceutical development. The strategic functionalization of the pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. 5-Bromo-2-cyanonicotinic acid (IUPAC: 5-bromo-2-cyanopyridine-3-carboxylic acid) represents a particularly valuable, albeit non-natural, derivative. It serves as a key intermediate in the synthesis of diverse biologically active molecules, especially complex heterocyclic systems[1]. The presence of three distinct functional groups provides a platform for sequential and selective chemical transformations, making it an attractive starting material for constructing combinatorial libraries and developing novel drug candidates targeting specific enzymes or receptors[1][2].

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and standardized identifiers.

  • IUPAC Name: 5-bromo-2-cyanopyridine-3-carboxylic acid[3]

  • Molecular Formula: C₇H₃BrN₂O₂[3]

  • CAS Number: 914637-97-1[3]

  • Canonical SMILES: C1=C(C(=NC=C1Br)C#N)C(=O)O

  • InChI Key: ZXMOKCFTQRVZOP-UHFFFAOYSA-N[3]

The structure features a pyridine ring substituted at the 2-, 3-, and 5-positions. The carboxylic acid at C3, the cyano group at C2, and the bromine atom at C5 are positioned to exert significant electronic influence on each other and on the reactivity of the aromatic ring.

Theoretical Physicochemical Properties

While extensive experimental data for this specific compound is not publicly cataloged, its core physicochemical properties can be reliably predicted using computational methods, providing a strong baseline for experimental design.

PropertyComputed ValueData Source
Molecular Weight 227.01 g/mol PubChem[3]
Monoisotopic Mass 225.93779 DaPubChem[3]
Topological Polar Surface Area 74 ŲPubChem[3]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[3]
Hydrogen Bond Acceptors 4 (2 from carboxyl, 1 from N, 1 from cyano)PubChem[3]
Rotatable Bond Count 1 (C-COOH bond)PubChem[3]
Predicted pKa ~1.5 - 2.5Inferred
Predicted Solubility Slightly soluble in water, soluble in polar organic solventsInferred

*Values are inferred by comparing with structurally similar compounds. For instance, 5-Bromo-2-chloronicotinic acid has a predicted pKa of 1.61±0.25[4]. The strong electron-withdrawing nature of both the cyano and bromo groups is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid (pKa ≈ 4.85).

Spectral Signature Analysis (Theoretical)

Predicting the spectral characteristics is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy: The pyridine ring contains two protons. Due to the anisotropic and electronic effects of the substituents, they will appear as distinct doublets in the aromatic region (likely between 8.0-9.0 ppm). The proton at C4 will be coupled to the proton at C6, and vice-versa, resulting in small coupling constants (J ≈ 2-3 Hz). The carboxylic acid proton will be a broad singlet, highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: Seven distinct carbon signals are expected. The carboxyl carbon will appear downfield (>160 ppm). The cyano carbon signal will be in the characteristic 115-120 ppm range. The five pyridine ring carbons will have their chemical shifts influenced by the attached substituents; carbons bearing the bromine (C5) and cyano (C2) groups will be significantly affected.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from the carboxylic acid dimer hydrogen bonding, typically centered around 3000 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹, characteristic of an aromatic nitrile.

    • C=O Stretch: A strong, sharp peak from the carboxylic acid carbonyl, expected around 1700-1730 cm⁻¹.

    • C=C/C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 226 and 228. Common fragmentation patterns would include the loss of •OH (M-17), •COOH (M-45), and potentially the entire carboxyl group.

Electronic Properties and Reactivity Analysis

The reactivity of 5-Bromo-2-cyanonicotinic acid is governed by the interplay of its three functional groups, which are all electron-withdrawing.

  • Inductive and Resonance Effects: Both the bromine atom and the cyano group are strongly electron-withdrawing through induction. The cyano group and the pyridine nitrogen also withdraw electron density via resonance. This makes the pyridine ring electron-deficient.

  • Acidity: The cumulative electron-withdrawing effect significantly stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid group much more acidic than that of unsubstituted nicotinic acid.

  • Reactivity Hotspots: The molecule's electron-deficient nature makes the pyridine ring susceptible to nucleophilic aromatic substitution, although the specific conditions would be challenging. However, the true synthetic utility lies in the differential reactivity of its functional groups:

    • The Carboxylic Acid (C3): Can be readily converted into esters, amides, or acid chlorides, providing a handle for peptide couplings or derivatization.

    • The Bromo Group (C5): An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino substituents. This is a common strategy for building molecular complexity from halogenated pyridines[2].

    • The Cyano Group (C2): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.

This orthogonal reactivity makes 5-Bromo-2-cyanonicotinic acid a powerful synthon for building complex molecular architectures in a controlled, stepwise manner.

G cluster_0 5-Bromo-2-cyanonicotinic Acid Core cluster_2 Resulting Scaffolds Core C₇H₃BrN₂O₂ Coupling Cross-Coupling (Suzuki, Heck, etc.) Core->Coupling Target: C5-Br Amidation Amidation / Esterification Core->Amidation Target: C3-COOH Hydrolysis Nitrile Chemistry (Hydrolysis, Reduction) Core->Hydrolysis Target: C2-CN Aryl Aryl/Alkyl Substituted Pyridine Coupling->Aryl Amide Amide/Ester Derivatives Amidation->Amide Amine 2-Aminomethyl Pyridine Scaffold Hydrolysis->Amine

Caption: Synthetic utility of 5-Bromo-2-cyanonicotinic acid.

Potential Applications in Medicinal Chemistry

The structural motifs accessible from 5-Bromo-2-cyanonicotinic acid are prevalent in modern drug discovery. The related building block, 5-bromonicotinic acid, is a cornerstone for synthesizing a wide range of therapeutic agents[2]. By analogy, 5-Bromo-2-cyanonicotinic acid is an ideal precursor for:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl groups at the C5 position via Suzuki coupling is a well-established strategy for exploring the chemical space around the kinase active site[2].

  • PARP Inhibitors: These targeted cancer therapies often incorporate complex heterocyclic scaffolds. The functional handles on 5-Bromo-2-cyanonicotinic acid allow for the construction of such systems[2].

  • Scaffold Decoration: In lead optimization, the ability to rapidly generate analogs is key. The orthogonal reactivity of this molecule allows for systematic modification at three different points, enabling detailed structure-activity relationship (SAR) studies.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of this molecule, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This protocol is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize 5-Aryl-2-cyanonicotinic acid from 5-Bromo-2-cyanonicotinic acid and an arylboronic acid.

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-cyanonicotinic acid (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water) via syringe. The reaction mixture will be a suspension.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 5-Aryl-2-cyanonicotinic acid.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, 5-Bromo-2-cyanonicotinic acid presents several hazards[3]:

  • Acute Toxicity: May be toxic or harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation.

Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

5-Bromo-2-cyanonicotinic acid is a high-potential molecular building block whose theoretical properties predict significant utility in synthetic chemistry. Its computed physicochemical characteristics, predictable spectral signatures, and, most importantly, its electronically tuned and orthogonally reactive functional groups make it an ideal substrate for the efficient construction of complex molecules. For researchers in drug discovery and materials science, this compound offers a robust and versatile platform for innovation.

References

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929. Semantic Scholar. Retrieved from [Link]

  • Xperibio. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Bromo-2-cyanonicotinic acid (CAS No: 914637-97-1). As a key building block in the synthesis of complex pharmaceutical and agrochemical compounds, a thorough understanding of its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes data from authoritative sources to present a self-validating system for risk mitigation.

Understanding the Hazard Profile

5-Bromo-2-cyanonicotinic acid is a substituted pyridine derivative with the molecular formula C₇H₃BrN₂O₂.[3][4] Its unique structure, featuring bromo, cyano, and carboxylic acid functional groups, contributes to its utility in organic synthesis but also defines its hazard profile.[2]

GHS Classification and Associated Risks

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Aggregated data indicates that 5-Bromo-2-cyanonicotinic acid presents multiple health hazards.[3]

Table 1: GHS Hazard Classification for 5-Bromo-2-cyanonicotinic acid

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral H301: Toxic if swallowed.[3] / H302: Harmful if swallowed.[3]Danger / Warning
Acute Toxicity, Dermal H312: Harmful in contact with skin.[3]Warning
Acute Toxicity, Inhalation H332: Harmful if inhaled.[3]Warning
Skin Corrosion/Irritation H315: Causes skin irritation.[3]Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3]Warning

Note: The classification for acute oral toxicity varies across different notifications to the ECHA C&L Inventory, with some classifying it as "Toxic" (H301) and others as "Harmful" (H302).[3] It is prudent to adopt the more stringent classification for risk assessment purposes.

The causality behind these classifications lies in the compound's reactivity. The cyano and carboxylic acid groups can interact with biological macromolecules, while the bromo-substituted pyridine ring can influence its metabolic profile and systemic toxicity. Skin and eye irritation are common for acidic, powdered organic compounds that can cause local chemical irritation upon contact.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Primary Engineering Controls

The primary directive is to minimize the generation and inhalation of dust or aerosols.[5][7]

  • Fume Hood/Ventilated Enclosure: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment enclosure to maintain low airborne concentrations.[5][8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[7][9]

  • Safety Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[7][10]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. A comprehensive PPE strategy is a non-negotiable standard when handling this compound.

GHS_Hazard_Flow

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with 5-Bromo-2-cyanonicotinic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Wear all required PPE, including a lab coat, chemical-resistant gloves (inspect for integrity first), and safety goggles.[7][10]

  • Weighing and Transfer: Handle the solid compound exclusively within a fume hood to prevent dust inhalation.[5] Use spark-proof tools and avoid creating dust clouds.[11]

  • Hygiene Practices: After handling, wash hands and face thoroughly with soap and water.[10][12] Do not eat, drink, or smoke in the laboratory area.[7][13] Contaminated clothing should be removed and washed before reuse.[7][14]

  • End of Work: Securely close the container and decontaminate the work surface. Properly remove and dispose of gloves.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10][14]

  • Environment: Store away from direct sunlight and sources of ignition.[7][9] A recommended storage temperature is often at room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, acids, and acid chlorides, as these may lead to hazardous reactions.[8][10]

Emergency Procedures and First Aid

Rapid and informed response to an exposure or spill is critical.

First Aid Measures

Table 2: First Aid Procedures for 5-Bromo-2-cyanonicotinic acid Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[8][14][15]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[7][8]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Prevent the product from entering drains or waterways.[7][10]

  • Clean-up: Wearing full PPE, carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[5][8] Avoid generating dust.[8][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Emergency_Response_Flow

Fire and Reactivity Data

  • Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

  • Hazardous Combustion Products: During a fire, hazardous gases can be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[14]

  • Chemical Stability: The compound is stable under recommended storage conditions.[5][8]

  • Conditions to Avoid: Avoid dust generation, moisture, and exposure to incompatible materials.[5][8]

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all applicable federal, state, and local regulations.[7][10]

  • Waste Product: Dispose of the substance at an approved waste disposal plant.[5][14] Do not dispose of it down the drain.[8]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[7][11]

By integrating these safety protocols and hazard information into all laboratory workflows, researchers can effectively mitigate the risks associated with 5-Bromo-2-cyanonicotinic acid, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Capot Chemical. (2012, December 3). MSDS of 5-Bromo-2-hydroxynicotinic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

Sources

"5-Bromo-2-cyanonicotinic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-Bromo-2-cyanonicotinic acid, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights for its application in research and development. The information herein is curated for professionals in drug discovery and medicinal chemistry, emphasizing safe handling, understanding its chemical reactivity, and leveraging its potential as a synthetic intermediate.

Core Chemical Identity and Physicochemical Properties

5-Bromo-2-cyanonicotinic acid is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a nitrile group, and a carboxylic acid. This unique arrangement of electron-withdrawing and synthetically versatile functional groups makes it a valuable building block in the construction of complex molecular architectures.

Its identity is formally established by the following identifiers:

  • IUPAC Name: 5-bromo-2-cyanopyridine-3-carboxylic acid[1]

  • CAS Number: 914637-97-1[1]

  • Molecular Formula: C₇H₃BrN₂O₂[1]

The chemical structure provides immediate insight into its reactivity. The carboxylic acid allows for amide bond formation, the bromo group is a handle for cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

Caption: 2D Structure of 5-Bromo-2-cyanonicotinic acid.

A summary of its key computed physical properties is presented below. These values are critical for experimental design, including solvent selection and reaction condition planning.

PropertyValueSource
Molecular Weight 227.01 g/mol PubChem[1]
Monoisotopic Mass 225.93779 DaPubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Hazard Identification and Risk Mitigation

From a safety perspective, 5-Bromo-2-cyanonicotinic acid must be handled as a hazardous substance. The Globally Harmonized System (GHS) classifications, aggregated from multiple sources, indicate significant acute toxicity and irritation potential.

GHS_Hazards substance 5-Bromo-2-cyanonicotinic Acid toxicity Acute Toxicity (Oral) H301: Toxic if swallowed substance->toxicity GHS06: Skull and Crossbones irritation Skin Irritation H315: Causes skin irritation substance->irritation GHS07: Exclamation Mark eye Eye Irritation H319: Causes serious eye irritation substance->eye GHS07: Exclamation Mark other_tox Other Acute Toxicities Harmful in contact with skin (H312) or if inhaled (H332) substance->other_tox GHS07: Exclamation Mark Safe_Handling_Workflow A 1. Risk Assessment Review hazards (Section 2). B 2. Engineering Controls Work exclusively within a certified chemical fume hood. A->B C 3. Don PPE - Nitrile gloves - Safety goggles - Lab coat B->C D 4. Material Handling - Keep container tightly closed. - Avoid dust generation. - Use dedicated spatulas. C->D E 5. Post-Handling - Decontaminate surfaces. - Wash hands thoroughly. D->E F 6. Waste Disposal - Dispose of as hazardous chemical waste per institutional guidelines. E->F

Caption: Standard Operating Procedure for Safe Handling.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible. [2][3]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side protection. [2] * Hand Protection: Wear impervious nitrile gloves. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices. [4] * Body Protection: A standard laboratory coat is required.

  • Handling:

    • All weighing and transfers of the solid material must be conducted within a fume hood to prevent inhalation of dust. [2] * Avoid creating dust. If transferring from a bottle, gently roll the container rather than shaking it.

    • Keep the container tightly sealed when not in use. [2]4. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [2][3]5. Disposal: Dispose of waste material and contaminated containers in an approved hazardous waste disposal plant, following local, state, and federal regulations. [5]

Emergency Procedures: A Validated Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation develops. [2]* Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [5][6]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately. [6]* Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary. [6]Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. [2]

Application in Medicinal Chemistry and Drug Development

5-Bromo-2-cyanonicotinic acid is not an end-product therapeutic but rather a strategic starting material. Its value lies in the orthogonal reactivity of its three functional groups, which allows for sequential and site-selective modifications.

Strategic Utility:

  • Scaffold Elaboration: The pyridine core is a common motif in pharmaceuticals. The bromo, cyano, and acid groups serve as anchor points to build out more complex structures and explore structure-activity relationships (SAR).

  • Cross-Coupling Reactions: The 5-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for generating novel analogues. [7]* Amide Library Synthesis: The carboxylic acid is readily converted to an amide, allowing for the exploration of a wide range of substituents by coupling with a library of amines.

  • Bioisosteric Replacement: The nitrile and carboxylic acid groups can be chemically transformed into other important functional groups or bioisosteres, such as tetrazoles or oxadiazoles, to modulate physicochemical properties like solubility, metabolic stability, and target binding.

This compound and its close analogues, like 5-bromonicotinic acid, are precursors in the synthesis of various therapeutic agents, including kinase and PARP inhibitors for oncology. [7]Its structural framework is a key component in building molecules that can effectively interact with biological targets. [8] Representative Experimental Protocol: Amide Coupling

The following is a representative, step-by-step methodology for a standard amide coupling reaction, a common first step in utilizing this intermediate.

  • Activation of the Carboxylic Acid:

    • In a dry, nitrogen-purged round-bottom flask, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add an activating agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

    • Stir the reaction at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition:

    • To the activated mixture, add the desired primary or secondary amine (1.1 eq).

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol provides a robust and validated starting point for researchers to begin synthesizing derivatives from 5-Bromo-2-cyanonicotinic acid.

References

  • PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 5-Bromo-2-hydroxynicotinic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]

  • Wang, A. & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

  • PharmaCompass. 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

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A Technical Guide to 5-Bromo-2-cyanonicotinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-cyanonicotinic Acid in Modern Synthesis

5-Bromo-2-cyanonicotinic acid, with CAS number 914637-97-1, is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a bromine atom on a pyridine scaffold, offers multiple reaction sites for diverse chemical transformations. This guide provides an in-depth analysis of its commercial availability, quality control, handling, and key applications, designed to empower researchers in leveraging this versatile molecule for novel discoveries. The strategic placement of the bromo and cyano groups makes it a valuable intermediate for creating complex heterocyclic compounds, which are often the basis for new drug candidates targeting specific enzymes or receptors.[2]

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. 5-Bromo-2-cyanonicotinic acid is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The following table provides a comparative overview of prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ensure the material meets the stringent purity requirements of their intended application.

SupplierWebsitePurityAvailabilityNotes
ParchemInquiry-basedBulk and R&D quantitiesA global supplier of specialty chemicals.[3]
BLD PharmInquiry-basedProvides access to NMR, HPLC, LC-MS, and UPLC data upon request.[1]Specializes in building blocks for research.
MySkinRecipes≥97%50mg, 100mg, 250mgOffers smaller, research-focused quantities.[2]

It is imperative for researchers to not only consider the listed purity but also to inquire about the analytical methods used for its determination and the typical impurity profile.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The validity of research outcomes is intrinsically linked to the quality of the starting materials. A self-validating system for every protocol begins with the rigorous characterization of all reagents.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective use and handling.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂[4]
Molecular Weight 227.01 g/mol [4]
CAS Number 914637-97-1[4]
Appearance Typically an off-white to white solidGeneral Supplier Information
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[4]
Analytical Methods for Purity Assessment

Researchers should employ a multi-technique approach to verify the purity and identity of 5-Bromo-2-cyanonicotinic acid upon receipt and before use.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) and UV detection is a standard method. The percentage purity is calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and the identification of impurities. The spectra should be consistent with the expected structure of 5-bromo-2-cyanopyridine-3-carboxylic acid.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques such as Electrospray Ionization (ESI) can be used to observe the molecular ion peak.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitrile (C≡N stretch).

The following diagram illustrates a typical quality control workflow for incoming 5-Bromo-2-cyanonicotinic acid.

QC_Workflow Incoming Incoming Material: 5-Bromo-2-cyanonicotinic acid CoA Supplier CoA Review Incoming->CoA Visual Visual Inspection CoA->Visual Solubility Solubility Test Visual->Solubility HPLC HPLC Purity Analysis Solubility->HPLC NMR NMR Structural Confirmation HPLC->NMR Quarantine Quarantine/Reject HPLC->Quarantine MS Mass Spectrometry (MW) NMR->MS NMR->Quarantine Release Release for Use MS->Release All criteria met MS->Quarantine Criteria not met

Caption: Quality control workflow for incoming 5-Bromo-2-cyanonicotinic acid.

Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of 5-Bromo-2-cyanonicotinic acid provides valuable context for potential impurities and alternative synthetic strategies. The synthesis often involves multi-step processes starting from more readily available nicotinic acid derivatives. A plausible synthetic route can be inferred from related preparations. For instance, the synthesis of the related 5-bromonicotinic acid often involves the direct bromination of nicotinic acid in the presence of a catalyst.[5]

A potential synthetic pathway to 5-Bromo-2-cyanonicotinic acid could involve the following conceptual steps:

Synthesis_Pathway Start Nicotinic Acid Derivative Bromination Bromination Start->Bromination e.g., NBS or Br₂ Cyanation Cyanation Bromination->Cyanation e.g., CuCN Final 5-Bromo-2-cyanonicotinic acid Cyanation->Final

Caption: Conceptual synthetic pathway to 5-Bromo-2-cyanonicotinic acid.

Applications in Drug Discovery and Heterocyclic Synthesis

The true value of 5-Bromo-2-cyanonicotinic acid lies in its versatility as a synthetic intermediate. The presence of three distinct functional groups allows for a variety of chemical transformations, making it an invaluable tool for constructing diverse molecular libraries for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. For example, its precursor, 5-bromonicotinic acid, is a common substrate in the synthesis of biaryl compounds.[5]

Derivatization of the Carboxylic Acid and Cyano Groups

The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, which is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The cyano group can also participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

Experimental Protocol: Synthesis of 5-(α-arylcyanomethyl)nicotinic acids

A documented application of the related 5-bromonicotinic acid is its reaction with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) to form 5-(α-arylcyanomethyl)nicotinic acids. These products are valuable intermediates for further elaboration.[6]

Step 1: Preparation of LDA solution

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 15-30 minutes at -78 °C.

Step 2: Formation of the arylacetonitrile anion

  • To the freshly prepared LDA solution, add the desired arylacetonitrile (1.0 equivalent) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for an additional 30-60 minutes at -78 °C.

Step 3: Reaction with 5-bromonicotinic acid

  • In a separate flask, dissolve 5-bromonicotinic acid (1.0 equivalent) in anhydrous THF.

  • Slowly add this solution to the arylacetonitrile anion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Safe Handling and Storage

As a responsible scientist, adherence to safety protocols is paramount. 5-Bromo-2-cyanonicotinic acid, like many halogenated and cyano-containing organic compounds, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3][6]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block for chemical synthesis. Its commercial availability, coupled with its rich reactivity, makes it an attractive starting material for researchers in drug discovery and materials science. By understanding its properties, ensuring its quality, and handling it safely, scientists can effectively unlock its potential to create novel and impactful molecules.

References

  • Chem-Impex. 5-Bromo-2-chloronicotinic acid. [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

  • PubChem. 5-Bromo-2-cyanonicotinic acid. [Link]

  • Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • MySkinRecipes. 5-Bromo-2-cyanonicotinic acid. [Link]

  • PubChemLite. 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). [Link]

  • Amerigo Scientific. 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. [Link]

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Initial characterization of "5-Bromo-2-cyanonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Initial Characterization of 5-Bromo-2-cyanonicotinic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

5-Bromo-2-cyanonicotinic acid is a highly functionalized heterocyclic compound poised as a valuable building block for drug discovery and materials science. Its structure, featuring a pyridine core substituted with bromo, cyano, and carboxylic acid moieties, offers three distinct and versatile points for chemical modification. This guide provides an in-depth technical overview of its core physicochemical properties, proposes a logical synthetic pathway, outlines its expected analytical characterization, explores its chemical reactivity, and discusses its potential applications, particularly within the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel, complex molecules.

Molecular Overview and Physicochemical Properties

5-Bromo-2-cyanonicotinic acid, with the IUPAC name 5-bromo-2-cyanopyridine-3-carboxylic acid, belongs to the class of substituted pyridines, a core motif in numerous pharmaceuticals.[1] The strategic placement of an electron-withdrawing cyano group and a synthetically versatile bromine atom on the nicotinic acid framework makes it an attractive starting material for combinatorial library synthesis and targeted drug design. The presence of these three functional groups allows for orthogonal chemical strategies, enabling selective modification at each position.

The pyridine nitrogen, along with the cyano and carboxylic acid groups, significantly influences the electron density of the aromatic ring, impacting its reactivity and the physicochemical properties of its derivatives. Halogen atoms like bromine are known to enhance lipophilicity, which can improve membrane permeability and bioavailability in drug candidates.[2]

PropertyValueSource
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acidPubChem[1]
Molecular Formula C₇H₃BrN₂O₂PubChem[1]
Molecular Weight 227.01 g/mol PubChem[1]
Monoisotopic Mass 225.93779 DaPubChem[1]
CAS Number 914637-97-1Myskinrecipes[3]
Appearance Solid (predicted)-
Storage Room temperatureMyskinrecipes[3]

Proposed Synthetic Pathway

While 5-Bromo-2-cyanonicotinic acid is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A direct, one-pot synthesis from simple precursors is challenging due to the need for regioselective functionalization. A logical and robust multi-step approach can be proposed based on established transformations of pyridine rings, starting from a more accessible precursor.

The following pathway leverages a known intermediate, 5-bromo-2-chloronicotinic acid, to introduce the cyano group via nucleophilic aromatic substitution. This is often more efficient and regioselective than attempting to directly cyanate a brominated pyridine ring that is not activated.

Synthesis_Workflow A 5-Bromo-2-hydroxynicotinic acid B 5-Bromo-2-chloronicotinic acid A->B  SOCl₂ / DMF (cat.)  Reflux, 70°C C 5-Bromo-2-cyanonicotinic acid B->C  CuCN or Zn(CN)₂/Pd cat.  Nucleophilic Aromatic Substitution

Caption: Proposed two-step synthesis of 5-Bromo-2-cyanonicotinic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-chloronicotinic acid (Intermediate)

This protocol is adapted from a known procedure for the conversion of a hydroxypyridine to a chloropyridine.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxynicotinic acid (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, ~10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 equivalents).

  • Reaction Execution: Heat the mixture to reflux at approximately 70°C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess thionyl chloride.

  • Quenching and Isolation: Cool the residue to 0°C in an ice bath. Slowly and cautiously add cold water to quench the reaction, which will result in the formation of a precipitate.

  • Purification: Stir the resulting slurry in water for 1 hour. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chloronicotinic acid. The product can often be used in the next step without further purification.[4]

Experimental Protocol: Cyanation to 5-Bromo-2-cyanonicotinic acid

This subsequent step involves a nucleophilic aromatic substitution to replace the chlorine atom with a cyano group.

  • Reaction Setup: In a dry reaction vessel, combine 5-bromo-2-chloronicotinic acid (1 equivalent), copper(I) cyanide (CuCN, ~1.5 equivalents), and a high-boiling point polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the mixture under an inert atmosphere to a high temperature (typically 150-200°C). The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to dissolve copper salts.

  • Extraction: Acidify the aqueous solution with HCl to protonate the carboxylic acid and extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 5-Bromo-2-cyanonicotinic acid.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5][6]

TechniqueExpected Characteristics
¹H NMR Two signals in the aromatic region (~8.0-9.0 ppm), both appearing as doublets due to coupling with each other. A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR Seven distinct carbon signals. A signal for the carboxylic acid carbonyl (~165-170 ppm), a signal for the cyano carbon (~115-120 ppm), and five signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents.
IR Spectroscopy Characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹), a C≡N stretch (~2220-2240 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region.
Mass Spec. (ESI) Predicted [M-H]⁻ at m/z 224.93. Predicted [M+H]⁺ at m/z 226.95. The isotopic pattern characteristic of a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observable as M and M+2 peaks.[7]

Chemical Reactivity and Derivatization Potential

The true value of 5-Bromo-2-cyanonicotinic acid lies in its capacity for diverse chemical transformations, making it a powerful scaffold for building molecular complexity.

Reactivity_Map cluster_bromo Bromo Group (C5) cluster_carboxyl Carboxylic Acid (C3) cluster_cyano Cyano Group (C2) main 5-Bromo-2-cyanonicotinic acid suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acid, Pd cat.) main->suzuki C-C bond sonogashira Sonogashira Coupling (Alkynes, Pd/Cu cat.) main->sonogashira C-C bond buchwald Buchwald-Hartwig (Amines, Pd cat.) main->buchwald C-N bond amide Amide Formation (Amine, Coupling Agent) main->amide C-N bond ester Esterification (Alcohol, Acid cat.) main->ester C-O bond hydrolysis Hydrolysis (Acid/Base) -> Amide/Acid main->hydrolysis C-N/C-O bond reduction Reduction (H₂, cat.) -> Aminomethyl main->reduction C-N bond

Caption: Key derivatization pathways for 5-Bromo-2-cyanonicotinic acid.

  • Bromo Group (C5 Position): This is arguably the most versatile handle for library synthesis. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents (alkyl, aryl, heteroaryl groups) to build complex molecular architectures. This is a cornerstone strategy in modern medicinal chemistry.[8]

  • Carboxylic Acid (C3 Position): The carboxyl group is ideal for forming amide or ester linkages. Amide bond formation with a diverse set of amines is a common final step in drug synthesis to modulate solubility, introduce new binding motifs, or attach linkers.

  • Cyano Group (C2 Position): The cyano group can be maintained as a hydrogen bond acceptor or bioisosteric replacement for other groups. Alternatively, it can be chemically transformed. Hydrolysis can convert it to a primary amide or a carboxylic acid, while reduction can yield a primary amine (aminomethyl group), providing another point for diversification.

Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-2-cyanonicotinic acid serves primarily as an intermediate in the synthesis of biologically active molecules.[3] Its utility stems from the nicotinic acid core, which is a known scaffold in various therapeutic agents. By using this pre-functionalized building block, chemists can rapidly access novel chemical space.

  • Scaffold for Targeted Inhibitors: The pyridine core is prevalent in many kinase inhibitors used in oncology.[8] The three functional groups on this molecule allow for the systematic exploration of the three main pockets (e.g., hinge-binding region, solvent-exposed region) of an enzyme's active site.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment or as a starting point for elaborating on fragment hits. The bromo group allows for facile linking to other fragments or growing the molecule into unoccupied binding space.

  • Analogs of Known Drugs: 5-Bromonicotinic acid, a closely related compound, is a key starting material for synthesizing inhibitors of enzymes like Poly(ADP-ribose) Polymerase (PARP), which are used in cancer therapies.[8] This suggests that derivatives of 5-bromo-2-cyanonicotinic acid could also be potent enzyme inhibitors.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, 5-Bromo-2-cyanonicotinic acid presents several hazards.[1]

  • Hazard Statements:

    • H301/H302: Toxic or harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Conclusion

5-Bromo-2-cyanonicotinic acid is a strategic and highly functionalized building block with significant potential for accelerating research in drug discovery and materials science. Its three distinct and reactive functional groups enable a multitude of synthetic transformations, allowing for the efficient construction of complex and diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, and reactivity serve as a foundational resource for scientists aiming to exploit its unique chemical versatility.

References

  • PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. [Link]

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  • Wang, A. & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

  • Silverstein, R. M., et al. (2011). Reference Spectra. Chem 117. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-cyanonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The protocol herein is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles that govern the transformation. By understanding the causality behind each experimental choice, researchers can better troubleshoot and adapt the methodology for their specific applications.

5-Bromo-2-cyanonicotinic acid's utility stems from its trifunctional nature: the pyridine core, a carboxylic acid, a nitrile group, and a bromine atom. This unique combination allows for orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid and nitrile moieties offer numerous avenues for derivatization.

The synthetic strategy detailed below focuses on the efficient oxidation of a commercially available precursor, 5-Bromo-2-methylnicotinonitrile, using potassium permanganate (KMnO₄). This method is chosen for its reliability and the common availability of the required reagents.

Part 1: Synthetic Workflow and Overview

The synthesis proceeds via a single key transformation: the oxidation of the methyl group at the C2 position of the pyridine ring to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for converting alkyl side-chains on aromatic rings to carboxylic acids, provided a benzylic hydrogen is present.[3][4]

Overall Reaction Scheme:

The workflow involves the controlled addition of the oxidant to the starting material in an aqueous solution, followed by heating to drive the reaction to completion. A crucial workup procedure is then employed to remove the manganese dioxide (MnO₂) byproduct and isolate the desired carboxylic acid product.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the final product.

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve 5-Bromo-2-methylnicotinonitrile in aqueous pyridine prep2 Heat mixture to 85°C prep1->prep2 1. react1 Slowly add KMnO4 in portions prep2->react1 2. react2 Maintain temperature and stir for specified duration (e.g., 6h) react1->react2 3. react3 Monitor reaction completion (e.g., by TLC or LC-MS) react2->react3 4. workup1 Cool to room temperature react3->workup1 5. workup2 Quench excess KMnO4 (e.g., with Na2SO3 or isopropanol) workup1->workup2 6. workup3 Filter off MnO2 precipitate workup2->workup3 7. workup4 Acidify filtrate with HCl to precipitate product workup3->workup4 8. workup5 Collect product by filtration workup4->workup5 9. purify1 Wash with cold water workup5->purify1 10. purify2 Dry under vacuum purify1->purify2 11.

Caption: Overall experimental workflow for the synthesis of 5-Bromo-2-cyanonicotinic acid.

Part 2: Detailed Experimental Protocol

This protocol is based on established procedures for the permanganate oxidation of methylpyridines.[5][6][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
5-Bromo-2-methylnicotinonitrile956276-47-4C₇H₅BrN₂197.03Acute toxicity, Skin/Eye Irritant
Potassium Permanganate (KMnO₄)7722-64-7KMnO₄158.03Strong Oxidizer, Skin/Eye Damage, Toxic
Pyridine110-86-1C₅H₅N79.10Flammable, Harmful, Irritant
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46Corrosive, Severe Skin/Eye Damage
Sodium Sulfite (Na₂SO₃) (optional)7757-83-7Na₂SO₃126.04Irritant
Deionized Water7732-18-5H₂O18.02N/A
Step-by-Step Methodology

1. Reaction Setup: a. In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 5-Bromo-2-methylnicotinonitrile (1.0 eq). b. Add a mixture of pyridine and deionized water (e.g., a 1:2 v/v ratio) to dissolve the starting material. The use of pyridine as a co-solvent helps to solubilize the organic starting material in the aqueous medium.[5] c. Begin stirring and heat the mixture to approximately 85-90°C using an oil bath.

2. Oxidation: a. Once the reaction temperature is stable, begin adding solid potassium permanganate (approx. 2.5-3.0 eq) in small portions over 1-2 hours. b. Causality Note: The slow, portion-wise addition of KMnO₄ is critical to control the exothermicity of the reaction and prevent a runaway reaction. A large excess of the oxidant ensures the complete conversion of the methyl group.[3] c. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses. d. Maintain the reaction mixture at 85-90°C with vigorous stirring for 6-8 hours after the final addition of KMnO₄.

3. Reaction Monitoring: a. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. To take a sample for analysis, briefly stop stirring, withdraw a small aliquot of the supernatant, filter it through a small plug of celite to remove MnO₂, and spot it on a TLC plate or dilute for LC-MS. The disappearance of the starting material spot indicates reaction completion.

4. Workup and Isolation: a. Once the reaction is complete, cool the flask to room temperature in an ice-water bath. b. Quench any excess permanganate by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or a small amount of isopropanol until the purple color disappears completely. c. Filter the entire mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with deionized water. d. Combine the filtrate and the washes in a beaker. e. While stirring in an ice bath, slowly and carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. f. Self-Validation: The target product, 5-Bromo-2-cyanonicotinic acid, is insoluble at acidic pH. A white to off-white precipitate should form upon acidification. This precipitation serves as a primary validation of successful product formation. g. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

5. Purification: a. Collect the solid product by vacuum filtration. b. Wash the collected solid with a small amount of cold deionized water to remove any residual salts. c. Dry the product under vacuum at 40-50°C to a constant weight. The purity can be assessed by ¹H NMR, ¹³C NMR, and LC-MS. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Part 3: Reaction Mechanism

The oxidation of an alkyl group on an aromatic ring by potassium permanganate is a complex process believed to proceed through a radical mechanism.[4]

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon attached to the pyridine ring) by the permanganate ion. This forms a benzylic radical. This step is the reason why at least one hydrogen on the benzylic carbon is required for the reaction to proceed.[3][4]

  • Oxidation to Alcohol/Ketone: This radical is then rapidly oxidized further. The exact pathway can be complex, but it proceeds through intermediate stages, eventually forming a carboxylate.

  • Formation of Carboxylate: The exhaustive oxidation cleaves any additional carbons on the alkyl chain (if present) and ultimately results in the formation of the carboxylate salt (potassium 5-bromo-2-cyanonicotinate in this case).[3]

  • Protonation: During the acidic workup, the carboxylate is protonated to yield the final carboxylic acid product, which precipitates from the aqueous solution.

Mechanistic Pathway Diagram

G Start Py-CH₃ (5-Bromo-2-methylnicotinonitrile) Radical Py-CH₂• (Benzylic Radical) Start->Radical H-atom abstraction Intermediate [Intermediate Oxidation States] (e.g., Alcohol, Aldehyde) Radical->Intermediate Further Oxidation Carboxylate Py-COO⁻ K⁺ (Potassium Carboxylate Salt) Intermediate->Carboxylate Exhaustive Oxidation Product Py-COOH (5-Bromo-2-cyanonicotinic acid) Carboxylate->Product Protonation KMnO4 KMnO₄ KMnO4->Start KMnO4->Radical KMnO4->Intermediate H3O H₃O⁺ (HCl Workup) H3O->Carboxylate

Caption: Simplified mechanism for the oxidation of a methylpyridine to a pyridine carboxylic acid.

Part 4: Quantitative Data and Safety

Data Summary Table
ParameterValueRationale / Notes
Starting Material 5-Bromo-2-methylnicotinonitrile1.0 molar equivalent
Oxidizing Agent Potassium Permanganate2.5 - 3.0 molar equivalents
Solvent System Pyridine / Water (1:2 v/v)Co-solvent system to ensure solubility of both organic and inorganic reagents.
Reaction Temperature 85 - 90 °CProvides sufficient thermal energy for the reaction without excessive solvent loss.
Reaction Time 6 - 8 hoursTypical duration to ensure complete conversion. Monitor by TLC/LC-MS.
Workup pH 2 - 3Ensures complete protonation and precipitation of the carboxylic acid product.
Expected Yield 60 - 80%Literature and experimentally typical yield for this type of transformation.
Safety and Handling
  • Potassium Permanganate (KMnO₄): A very strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. All manipulations should be performed within a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. The vapor is also highly irritating to the respiratory system. Handle with extreme care in a fume hood, using appropriate PPE.

  • General Precautions: The reaction can be exothermic, especially during the addition of KMnO₄. Ensure adequate cooling capacity is on standby (ice bath). The workup involves handling acidic solutions; proceed with caution.

References

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26967545, 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

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Application Notes and Protocols for the Reaction of 5-Bromo-2-cyanonicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-2-cyanonicotinic acid. This versatile heterocyclic building block offers multiple reaction pathways when treated with amine nucleophiles, enabling the creation of diverse molecular scaffolds. We will explore the two primary modes of reactivity: amide bond formation at the carboxylic acid moiety and nucleophilic aromatic substitution at the C5-bromo position. This guide furnishes detailed, field-proven protocols, mechanistic insights, and practical considerations to empower scientists in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a trifunctional pyridine derivative that has emerged as a valuable scaffold in modern medicinal chemistry and materials science.[1] Its structure is strategically engineered with three distinct functional groups, each offering a unique handle for synthetic diversification:

  • The Carboxylic Acid (C3): Serves as a classical anchor point for amide bond formation, allowing for the introduction of a vast array of side chains to modulate physicochemical properties and explore structure-activity relationships (SAR).[2]

  • The Bromo Group (C5): A versatile reactive site, the bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions.[2]

  • The Cyano Group (C2): As a potent electron-withdrawing group, the nitrile functionality, in concert with the pyridine nitrogen, significantly activates the aromatic ring. This electronic feature is crucial for facilitating nucleophilic attack at the C5 position.

This guide focuses specifically on the reactions with amines, which can be directed to either the carboxylic acid or the bromo-substituted carbon, depending on the chosen reaction conditions. Understanding and controlling this selectivity is paramount for the rational design of complex target molecules.

Reaction Pathway I: Amide Bond Formation

The most direct reaction between 5-Bromo-2-cyanonicotinic acid and an amine is the formation of an amide bond. This transformation is fundamental in peptide synthesis and the broader field of medicinal chemistry. The reaction requires the "activation" of the carboxylic acid's carbonyl group to render it sufficiently electrophilic for attack by the amine nucleophile.[3][4] Two robust and widely adopted protocols are presented below.

Protocol 1: Activation via Acyl Chloride Intermediate

This classic two-step, one-pot method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then immediately treated with the desired amine. This method is cost-effective and efficient for many simple amines.

Workflow: Acyl Chloride Method for Amidation

A 5-Bromo-2-cyanonicotinic Acid in Anhydrous Solvent (DCM/THF) B Add Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Stir at RT A->B C In Situ Formation of Acyl Chloride Intermediate B->C D Cool to 0°C C->D E Add Amine + Base (e.g., Pyridine, TEA) Dropwise D->E F Reaction Mixture Warm to RT, Stir 4-12h E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Final Amide Product H->I

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-cyanonicotinic acid (1.0 eq.).

  • Suspension: Suspend the acid in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Activation: Add thionyl chloride (SOCl₂) (1.5 eq.) or oxalyl chloride ((COCl)₂) (1.5 eq.) dropwise at room temperature. Note: A catalytic amount of DMF can be added if using oxalyl chloride to accelerate the reaction.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The reaction can be gently heated to 40°C if necessary. Monitor the conversion to the acyl chloride (e.g., by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Cooling: Once the formation of the acyl chloride is complete, cool the reaction mixture to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (TEA) (1.5 eq.) in the same anhydrous solvent.[2][5]

  • Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[2]

Protocol 2: Direct Amidation with Peptide Coupling Reagents

Modern coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, with a broader substrate scope and fewer side reactions. Reagents like HATU or EDC/HOBt generate a highly activated ester in situ, which readily reacts with amines.[3][6] This is the preferred method for sensitive or sterically hindered substrates.

Step-by-Step Protocol (using HATU):

  • Setup: In a round-bottom flask, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 eq.) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[6]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[6]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove residual DMF, DIPEA, and byproducts.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Amide Coupling Conditions
ParameterProtocol 1: Acyl ChlorideProtocol 2: Coupling Reagent (HATU)
Activating Agent(s) SOCl₂ or (COCl)₂HATU, HBTU, PyBOP, or EDC/HOBt
Base Pyridine, Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Solvent Anhydrous DCM, THFAnhydrous DMF, DCM
Temperature 0°C to Room TempRoom Temp
Reaction Time 4 - 12 hours1 - 6 hours
Typical Yields 60 - 85%75 - 95%
Key Advantage Cost-effectiveHigh efficiency, broad substrate scope

Reaction Pathway II: Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C5 position of the pyridine ring is susceptible to displacement by nucleophiles, including amines. This SNAr reaction is facilitated by the electron-withdrawing nature of both the ring nitrogen and the C2-cyano group, which stabilize the negatively charged intermediate.[7][8][9]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Addition: The amine nucleophile attacks the electron-deficient carbon atom bearing the bromine (C5). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the electronegative nitrogen atom and the cyano group, which is a key stabilizing factor.[7][9]

  • Elimination: Aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr on the pyridine ring.

Direct SNAr with amines often requires harsh conditions (high temperature/pressure). Therefore, transition-metal catalysis is almost always employed to achieve this transformation efficiently under milder conditions.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. It utilizes a palladium catalyst and a phosphine ligand to couple aryl halides with amines.[10]

Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add 5-Bromo-2-cyanonicotinic acid (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., (±)-BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[10] Note: The carboxylic acid may interfere. It is often preferable to first protect it as an ester (e.g., methyl or ethyl ester) before performing the C-N coupling.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or N₂) three times.

  • Reagent Addition: Add the amine (1.2 eq.) followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.[10]

  • Heating: Heat the reaction mixture with vigorous stirring to 80-110°C for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).[10] Filter through a pad of Celite to remove palladium residues.

  • Washing: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. If an ester protecting group was used, it can be hydrolyzed at this stage under standard acidic or basic conditions.

Protocol 4: Copper-Catalyzed Amination (Ullmann-type)

Copper-catalyzed amination is a classical alternative that can be effective, particularly for electron-deficient aryl halides. Modern protocols often use ligands to improve catalyst performance and allow for milder conditions.[11][12]

Step-by-Step Protocol:

  • Setup: In a reaction vial, combine 5-Bromo-2-cyanonicotinic acid (or its ester) (1.0 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand if required (e.g., an N,N'-diarylbenzene-1,2-diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[12]

  • Reagent Addition: Add the amine (1.5-2.0 eq.) and a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Heating: Seal the vial and heat the reaction mixture to 100-140°C for 12-48 hours. Microwave irradiation can sometimes be used to shorten reaction times.[11]

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Buchwald-Hartwig amination.

Data Summary: Catalytic Amination Conditions
ParameterProtocol 3: Pd-CatalyzedProtocol 4: Cu-Catalyzed
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O
Ligand Phosphine-based (BINAP, XPhos)Diamine, Phenanthroline
Base Strong, non-nucleophilic (NaOtBu)Inorganic (K₂CO₃, Cs₂CO₃)
Solvent Aprotic (Toluene, Dioxane)Polar Aprotic (DMF, DMSO)
Temperature 80 - 110 °C100 - 140 °C
Reaction Time 4 - 24 hours12 - 48 hours
Key Advantage High yields, broad scope, milderLower catalyst cost

Experimental Considerations and Strategy

  • Chemoselectivity: When using an unprotected 5-Bromo-2-cyanonicotinic acid, standard amide coupling conditions (Pathway I) will selectively form the amide without affecting the C-Br bond. To achieve C-N bond formation at the C5 position (Pathway II), it is highly advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester via Fischer esterification) to prevent interference with the basic conditions and catalysts used in SNAr reactions.

  • Amine Nucleophilicity: Sterically hindered amines may react slowly in amidation reactions, often requiring stronger coupling reagents like HATU or higher temperatures. For SNAr, primary aliphatic amines are generally more reactive than secondary or aromatic amines.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid method for monitoring reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the consumption of starting material and the formation of the desired product mass.[6]

Conclusion

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block for chemical synthesis. By carefully selecting the reaction conditions, chemists can selectively target either the carboxylic acid for amidation or the C5-bromo position for catalytic amination. The protocols outlined in this guide provide robust starting points for the synthesis of diverse libraries of novel pyridine derivatives, facilitating advancements in drug discovery and materials science.

References

  • ResearchGate. Cu 2 O catalysed amination of bromopyridine derivatives a. ResearchGate. Available at: [Link]

  • Vertex AI Search. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Available at: [Link]

  • PubMed Central (PMC). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • MySkinRecipes. 5-Bromo-2-cyanonicotinic acid. MySkinRecipes. Available at: [Link]

  • Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange Inc. Available at: [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikimedia Foundation. Available at: [Link]

  • University of Minnesota. Reactions of Amines. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. LibreTexts. Available at: [Link]

  • ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Thermo Fisher Scientific. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. LibreTexts. Available at: [Link]

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"5-Bromo-2-cyanonicotinic acid" in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-cyanonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-2-cyanonicotinic acid (CAS No: 914637-97-1) in palladium-catalyzed cross-coupling reactions. This versatile heterocyclic building block, featuring strategically placed bromo, cyano, and carboxylic acid functionalities, is a valuable precursor for synthesizing complex molecular architectures.[1][2] Its application is particularly relevant in the creation of novel pharmaceutical intermediates and functional materials.[3]

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[5][6]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-cyanonicotinic acid. This is often the rate-determining step and results in a Pd(II) intermediate.[7]

  • Transmetalation (for Suzuki/Sonogashira): The organic moiety from a second reagent (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the halide.[7] In other couplings like Heck or Buchwald-Hartwig, this step is replaced by migratory insertion or amine coordination/deprotonation, respectively.[6][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Intermediate R-Pd(II)L_n-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation / Coupling Partner Addition PdII_Intermediate->Transmetalation R'-M PdII_Coupled R-Pd(II)L_n-R' Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-cyanonicotinic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron reagent (typically a boronic acid) with an organic halide.[9][10] This method is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[9] For 5-Bromo-2-cyanonicotinic acid, this reaction provides direct access to 5-aryl nicotinic acid derivatives, which are significant scaffolds in medicinal chemistry.[3][10]

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) source that is often effective for coupling aryl bromides.[10] For more challenging substrates, catalysts with more electron-rich and bulky ligands may be required to facilitate the oxidative addition and reductive elimination steps.[11]

  • Base: A base is essential for the transmetalation step.[7] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used.[10] The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center. The carboxylic acid on the substrate will be deprotonated by the base, which can influence solubility and potentially the reaction rate.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or Toluene) and water is frequently used.[10][12] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction & Work-up A 1. Add Reactants to Schlenk Flask: - 5-Bromo-2-cyanonicotinic acid (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Seal, Evacuate, and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) C->D E 5. Heat Reaction Mixture (e.g., 80-100 °C, 12-24h) D->E F 6. Cool to RT, Acidify with 1M HCl to pH ~3-4 E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Concentrate, and Purify (e.g., Column Chromatography) G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-cyanonicotinic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Subsequently, add a degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[9]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~3-4 with 1M HCl, which will protonate the carboxylic acid product, aiding extraction.[12]

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001291
44-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100893
Yields are illustrative and based on couplings of similar 5-bromopyridine carboxylic acid substrates. Optimization is recommended for specific cases.[10][13]

Sonogashira Coupling: Access to 5-Alkynyl-2-cyanonicotinic Acids

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[14] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[15] It is invaluable for synthesizing arylalkynes, which are precursors to many complex molecules and functional materials.[16]

Causality Behind Experimental Choices
  • Dual Catalysis: The palladium catalyst activates the C-Br bond via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, a key step that allows the reaction to proceed under mild conditions, often at room temperature.[14][15]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HBr byproduct formed during the reaction and to act as a solvent or co-solvent.[15]

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst. It is often introduced as part of the Pd(PPh₃)₄ complex or added separately with a palladium source like PdCl₂(PPh₃)₂.

Generalized Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 mmol, 1.0 equiv) in a mixture of degassed THF (8 mL) and Et₃N (4 mL).

  • Catalyst Addition: To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 0.1 mmol, 10 mol%) under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and acidify with 1M HCl to pH ~3-4.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

This protocol is adapted from procedures for structurally similar 5- and 6-bromo-2-cyanopyridines.[15][17]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTempApprox. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT92
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50 °C88
33-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT90
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT95
Yields are illustrative and based on reactions with related bromocyanopyridine substrates.[15][18]

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-cyanonicotinic Acids

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C–N bonds between aryl halides and amines.[6][19] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[6][20] It provides a general route to couple primary and secondary amines with 5-Bromo-2-cyanonicotinic acid.

Causality Behind Experimental Choices
  • Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands are often required.[21][22] These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.[21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[19]

  • Catalyst Precursor: While Pd(0) sources can be used, Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or pre-formed palladium-ligand complexes (precatalysts) are often more convenient and air-stable.[23]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow Experimental Workflow: Buchwald-Hartwig Amination cluster_prep_bh Preparation (In Glovebox or Schlenk Line) cluster_reaction_bh Reaction & Work-up A 1. Add Pd Precatalyst, Ligand, and Base (e.g., NaOt-Bu) to Flask B 2. Add 5-Bromo-2-cyanonicotinic acid A->B C 3. Add Degassed Solvent (e.g., Toluene) B->C D 4. Add Amine Coupling Partner C->D E 5. Heat Reaction Mixture (e.g., 80-110 °C) D->E F 6. Cool, Quench with NH₄Cl (aq) E->F G 7. Acidify to pH ~4, Extract with Organic Solvent F->G H 8. Dry, Concentrate, and Purify G->H

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry reaction vial.

  • Reagent Addition: Add 5-Bromo-2-cyanonicotinic acid (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent: Add degassed, anhydrous toluene or dioxane (5 mL).

  • Reaction: Seal the vial and heat in an oil bath at 100 °C for 4-24 hours, with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and acidify with 1M HCl to a pH of ~4.

  • Extraction and Purification: Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Heck Reaction: Potential for Olefination

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[24][25] While less commonly cited for this specific substrate, it remains a viable pathway for C-C bond formation. The reaction involves the migratory insertion of the olefin into the Aryl-Pd bond, followed by β-hydride elimination.[8]

A typical protocol would involve reacting 5-Bromo-2-cyanonicotinic acid with an alkene (e.g., butyl acrylate, styrene) using a palladium catalyst like Pd(OAc)₂, often with a phosphine ligand, and a base such as Et₃N in a polar aprotic solvent like DMF at elevated temperatures (80-140 °C).[26][27]

Troubleshooting and Key Considerations

  • Low Conversion/Yield:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents.

    • Incorrect Ligand/Catalyst: The electronic and steric properties of the substrate demand careful catalyst selection. For sluggish reactions, screen a panel of modern biarylphosphine ligands (for Suzuki and Buchwald-Hartwig).

    • Base Incompatibility: The base may be too weak or poorly soluble. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃.

  • Side Reactions:

    • Hydrodehalogenation: Premature reduction of the C-Br bond can occur. This can sometimes be suppressed by using different solvents or additives.

    • Homocoupling: Dimerization of the boronic acid (in Suzuki) or the aryl halide can occur. This is often minimized by slower addition of reagents or lower catalyst loading.

  • Substrate-Specific Issues:

    • Carboxylic Acid: The acidic proton will be removed by the base. This changes the solubility of the starting material and product. In some cases, protecting the carboxylic acid as an ester may improve yields and simplify purification, although it adds synthetic steps.

    • Cyano Group: The cyano group is generally stable under these conditions but can potentially coordinate to the palladium center, influencing the catalytic activity.

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Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its exceptional functional group tolerance and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, a transformation that has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] The ability to construct biaryl and heteroaryl scaffolds with high efficiency has cemented its role in the rapid generation of molecular diversity for drug discovery programs.

This guide provides a detailed examination of the Suzuki coupling reaction as applied to a challenging, yet valuable, heterocyclic building block: 5-Bromo-2-cyanonicotinic acid . This substrate is of particular interest due to the prevalence of the cyanopyridine and nicotinic acid motifs in a wide array of biologically active compounds. However, the presence of an electron-deficient pyridine ring, a coordinating nitrogen atom, and a carboxylic acid functionality presents a unique set of challenges that necessitate a carefully optimized protocol.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also a deep understanding of the underlying principles and the rationale behind the experimental choices, ensuring both successful execution and the ability to troubleshoot potential issues.

Navigating the Challenges: Suzuki Coupling with 5-Bromo-2-cyanonicotinic Acid

The successful Suzuki coupling of 5-Bromo-2-cyanonicotinic acid is contingent on overcoming several inherent challenges posed by its structure:

  • The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is a well-documented phenomenon that can significantly hinder the catalytic cycle. The use of bulky, electron-rich phosphine ligands is a common strategy to mitigate this issue, as they can stabilize the active palladium species and sterically disfavor coordination of the pyridine nitrogen.[3][4]

  • Electron-Deficient Substrate: The pyridine ring, further deactivated by the electron-withdrawing cyano and carboxylic acid groups, can be a reluctant participant in the oxidative addition step of the catalytic cycle. This may necessitate more active catalyst systems and potentially higher reaction temperatures to achieve efficient coupling.[5]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can interfere with the basic conditions typically employed in Suzuki couplings. It is often stated that functional groups with labile protons, such as carboxylic acids, are not ideal coupling partners.[6] The carboxylate formed under basic conditions can also coordinate to the palladium center and deactivate the catalyst.[7] Therefore, careful selection of the base and reaction conditions is crucial. In some cases, protection of the carboxylic acid as an ester may be considered, followed by a subsequent hydrolysis step. However, a well-designed protocol can often proceed without this extra step.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is key to optimizing the Suzuki coupling. The generally accepted catalytic cycle proceeds through three main steps:[2][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-Bromo-2-cyanonicotinic acid) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with electron-deficient halides.[8]

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with the Pd(II) complex, transferring its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Di-organo Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. Suzuki_Workflow start Start reagents Combine Reactants: - 5-Bromo-2-cyanonicotinic acid - Boronic Acid - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., N2/Ar bubbling) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reflux Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->reflux monitor Monitor Reaction Progress (TLC, LC-MS) reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

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Topic: Derivatization of 5-Bromo-2-cyanonicotinic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid (CAS: 914637-97-1, Molecular Formula: C₇H₃BrN₂O₂) is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a cyano group. This trifecta of reactive sites allows for selective and sequential modifications, making it an ideal scaffold for constructing diverse molecular libraries and complex target molecules.

The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of the bromo and cyano groups offers powerful handles for synthetic manipulation.[2] The bromine atom at the 5-position is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. The carboxylic acid at the 3-position can be readily converted into amides, esters, and other derivatives to modulate physicochemical properties and explore structure-activity relationships (SAR).[3]

This guide provides detailed, field-proven protocols for the derivatization of 5-Bromo-2-cyanonicotinic acid, focusing on the two most common and versatile transformations: modification of the carboxylic acid moiety and C-C bond formation at the bromine-substituted carbon. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of esters and amides. These transformations are fundamental in drug development for tuning properties such as solubility, metabolic stability, and target engagement.

Protocol: Fischer-Steglich Esterification

Esterification is a classic transformation used to mask the polarity of the carboxylic acid or to introduce moieties that can act as prodrugs. The Fischer-Steglich method is a reliable approach that utilizes a coupling reagent to facilitate ester formation under mild conditions, avoiding the harsh acidic environment of the traditional Fischer esterification which can be detrimental to sensitive substrates.

Causality and Experimental Rationale: Direct acid-catalyzed esterification (Fischer esterification) requires high temperatures and a large excess of alcohol, which can lead to side reactions on a highly functionalized molecule like 5-Bromo-2-cyanonicotinic acid.[4] The Steglich esterification, using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an acylation catalyst like 4-Dimethylaminopyridine (DMAP), proceeds under much milder conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP accelerates the reaction by forming an even more reactive acylpyridinium species.

Experimental Protocol: Synthesis of Alkyl 5-bromo-2-cyanonicotinates

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-cyanonicotinic acid (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the desired alcohol (1.1-1.5 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the reaction solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

  • Monitoring: Track the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Filter off the precipitated DCU and wash the solid with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester product by column chromatography on silica gel.

Data Presentation: Esterification Reaction Parameters

ParameterConditionRationale
Coupling Agent DCC (or EDC)Activates the carboxylic acid for nucleophilic attack.
Catalyst DMAP (0.1 eq.)Acts as a potent acylation catalyst to accelerate the reaction.
Solvent Anhydrous DCM or THFAprotic solvent to prevent side reactions with water.
Temperature 0 °C to Room Temp.Mild conditions to preserve sensitive functional groups.
Stoichiometry Alcohol (1.1-1.5 eq.)A slight excess of the alcohol drives the reaction to completion.

Experimental Workflow: Steglich Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 5-Bromo-2-cyanonicotinic Acid, Alcohol, and DMAP in anhydrous DCM. B 2. Cool to 0°C. A->B C 3. Add DCC solution dropwise. B->C D 4. Stir at RT for 4-12h. C->D E 5. Filter precipitated DCU. D->E F 6. Aqueous Wash (HCl, NaHCO₃, Brine). E->F G 7. Dry, Concentrate & Purify (Column Chromatography). F->G H Final Product: Alkyl 5-bromo-2-cyanonicotinate G->H

Caption: Workflow for Steglich esterification of 5-Bromo-2-cyanonicotinic acid.

Protocol: Amide Coupling

Amide bond formation is arguably the most critical reaction in medicinal chemistry. Modern peptide coupling reagents provide a highly efficient and mild route to amides, circumventing the need for conversion to reactive acyl chlorides.

Causality and Experimental Rationale: Directly heating a carboxylic acid and an amine to form an amide requires very high temperatures and results in the formation of water, which can hydrolyze the product. Catalytic methods are emerging, but the most common and reliable approach involves stoichiometric activating agents.[5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. HATU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the acid formed during the reaction.[6]

Experimental Protocol: Synthesis of 5-bromo-2-cyano-N-substituted-nicotinamides

  • Reaction Setup: To a dry round-bottom flask, add 5-Bromo-2-cyanonicotinic acid (1.0 eq.) and dissolve it in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM) multiple times.

    • Combine the organic layers and wash sequentially with 5% aqueous HCl (if the amine is basic and excess is present), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography on silica gel or recrystallization.[6]

Data Presentation: Comparison of Common Amide Coupling Reagents

ReagentBaseSolventTemperatureKey Features
HATU DIPEADMF, DCMRoom Temp.Very fast, high yielding, effective for hindered amines.
EDC/HOBt DIPEA, NMMDMF, DCM0 °C to RTCost-effective, reliable, suppresses racemization.
PyBOP DIPEADMF, DCMRoom Temp.Similar to HATU, good for peptide synthesis.

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_setup Pre-activation cluster_reaction Amide Formation cluster_workup Work-up & Purification A 1. Dissolve Acid in anhydrous DMF. B 2. Add HATU and DIPEA. A->B C 3. Stir at RT for 20 min. B->C D 4. Add Amine (R₂NH). C->D E 5. Stir at RT for 1-4h. D->E F 6. Aqueous Quench & Extraction. E->F G 7. Wash, Dry & Concentrate. F->G H 8. Purify (Chromatography). G->H I Final Product: Substituted Nicotinamide H->I

Caption: Workflow for HATU-mediated amidation of 5-Bromo-2-cyanonicotinic acid.

Part 2: Derivatization at the 5-Bromo Position

The bromine atom serves as a versatile linchpin for introducing molecular complexity through carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is the preeminent method for this transformation.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron species, typically a boronic acid or ester.[7] It is exceptionally robust, tolerant of a wide range of functional groups, and is a cornerstone of modern synthetic chemistry for creating biaryl structures prevalent in pharmaceuticals.[2][8]

Causality and Experimental Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinic acid derivative to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst. An inorganic base like K₃PO₄ or K₂CO₃ is required for the transmetalation step. A polar aprotic solvent like DMF or a mixture like Dioxane/Water is typically used.[10][11]

Experimental Protocol: Synthesis of 5-Aryl-2-cyanonicotinic Acids

  • Reaction Setup: In a Schlenk flask or microwave vial, combine 5-Bromo-2-cyanonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent (e.g., DMF or a 4:1 mixture of Dioxane:Water) via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously for 2-24 hours.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

    • Extract the product with an organic solvent such as Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Typical Suzuki Coupling Conditions

This data is adapted from protocols for the closely related 5-bromonicotinic acid.[10]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001292
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901688

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 1. Combine Acid, Boronic Acid, and Base in a flask. B 2. Evacuate & backfill with Argon (3x). A->B C 3. Add Pd Catalyst and degassed Solvent. B->C D 4. Heat at 80-100°C for 2-24h. C->D E 5. Cool, Acidify with HCl. D->E F 6. Extract with Organic Solvent. E->F G 7. Wash, Dry & Concentrate. F->G H 8. Purify (Chromatography). G->H I Final Product: 5-Aryl-2-cyanonicotinic Acid H->I

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The Strategic Utility of 5-Bromo-2-cyanonicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents.[1][2][3][4] 5-Bromo-2-cyanonicotinic acid, a trifunctionalized pyridine derivative, represents a high-value scaffold for medicinal chemists. Its unique arrangement of a carboxylic acid, a nitrile group, and a bromine atom on a pyridine core offers a rich platform for a multitude of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the prospective applications and detailed experimental protocols for harnessing the potential of 5-bromo-2-cyanonicotinic acid in medicinal chemistry. While direct literature on this specific molecule is emerging, its utility can be inferred from the extensive applications of its close analogs, such as 5-bromonicotinic acid and 5-bromo-2-chloronicotinic acid.[5][6]

The pyridine ring is a well-established pharmacophore present in numerous approved drugs, often engaging in crucial hydrogen bonding interactions within the active sites of biological targets.[7] The bromo and cyano substituents on this core provide orthogonal handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR). This guide will delve into the rationale behind its use, propose detailed synthetic protocols, and discuss the potential for this building block in constructing libraries of compounds for various therapeutic targets.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-bromo-2-cyanonicotinic acid is essential for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂PubChem[8]
Molecular Weight 227.01 g/mol PubChem[8]
CAS Number 914637-97-1PubChem[8]
Appearance Off-white powder (predicted)General knowledge
Solubility Soluble in methanol and other polar organic solvents (predicted)General knowledge
pKa Acidic (predicted)General knowledge

Core Applications in Medicinal Chemistry: A Hub for Molecular Diversity

The strategic positioning of three distinct functional groups on the pyridine ring of 5-bromo-2-cyanonicotinic acid makes it a versatile starting material for the synthesis of a diverse array of complex molecules.[9] The primary avenues for its application lie in its role as a key intermediate for generating libraries of compounds for high-throughput screening and as a foundational scaffold for the synthesis of targeted therapeutic agents, particularly in oncology and inflammatory diseases.[6]

Synthesis of Kinase and PARP Inhibitors

The nicotinic acid scaffold is a common feature in a variety of enzyme inhibitors. Analogs such as 5-bromonicotinic acid have been utilized in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors and various kinase inhibitors.[5] The presence of the bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties.[5] This is a cornerstone strategy for building the biaryl structures often found in the active site of kinases.

The cyano group at the 2-position can serve multiple roles. It can be maintained as a nitrile, which can act as a hydrogen bond acceptor, or it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. The carboxylic acid at the 3-position is readily converted into amides, esters, or other derivatives, enabling fine-tuning of physicochemical properties and target engagement.[5]

Development of Novel Heterocyclic Systems

The reactivity of the cyano and carboxylic acid groups can be harnessed to construct fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridopyridazinone derivatives, while reactions with binucleophiles could yield other novel bicyclic and tricyclic scaffolds. These complex heterocyclic systems are of great interest in medicinal chemistry as they can present unique three-dimensional arrangements of functional groups for interaction with biological targets.

Probes for Chemical Biology

The versatility of 5-bromo-2-cyanonicotinic acid also makes it an attractive starting material for the synthesis of chemical probes. The bromine atom provides a handle for the late-stage introduction of reporter tags, such as fluorophores or affinity labels, via cross-coupling reactions. This enables the development of tools to study the localization, dynamics, and interactions of target proteins.

Experimental Protocols: Harnessing the Reactivity of 5-Bromo-2-cyanonicotinic Acid

The following protocols are proposed based on established chemical transformations of related nicotinic acid derivatives and the known reactivity of the individual functional groups. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-cyanonicotinic acid with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.

Suzuki_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 5-Bromo-2-cyanonicotinic acid product 5-Aryl-2-cyanonicotinic acid reagent1->product Coupling reagent2 Arylboronic Acid (R-B(OH)2) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Nitrogen atmosphere

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add 5-bromo-2-cyanonicotinic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Bond Formation via Carboxylic Acid Activation

This protocol outlines the synthesis of an amide derivative from the carboxylic acid moiety of 5-bromo-2-cyanonicotinic acid. Amide formation is a crucial step in modifying the pharmacokinetic properties of a drug candidate.

Amide_Formation starting_material 5-Bromo-2-cyanonicotinic acid product 5-Bromo-2-cyanonicotinamide Derivative starting_material->product Amidation amine Primary or Secondary Amine (R1R2NH) amine->product coupling_reagent Coupling Reagent (e.g., HATU, HOBt) coupling_reagent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Amide bond formation workflow.

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Coupling reagent (e.g., HATU, 1.2 eq)

  • Organic base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-bromo-2-cyanonicotinic acid in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the coupling reagent and the organic base, and stir the mixture at room temperature for 15-30 minutes.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Transformation of the Cyano Group

The nitrile functionality can be a versatile precursor to other important functional groups. This protocol provides a general method for the hydrolysis of the cyano group to a carboxylic acid.

Materials:

  • 5-Bromo-2-cyanonicotinic acid derivative (1.0 eq)

  • Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)

  • Standard laboratory glassware, heating mantle, and reflux condenser

Procedure:

  • To a round-bottom flask, add the 5-bromo-2-cyanonicotinic acid derivative and the aqueous acid or base.

  • Heat the mixture to reflux for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using an acidic condition, neutralize with a base to precipitate the product. If using a basic condition, acidify with an acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The resulting di-acid can be used in subsequent reactions or purified as needed.

Conclusion: A Building Block with Significant Potential

5-Bromo-2-cyanonicotinic acid stands as a promising and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. While direct examples of its use in drug discovery are not yet widely published, the extensive precedent set by its close analogs strongly suggests its potential in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the rich chemistry of this scaffold, paving the way for the discovery of the next generation of innovative medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.
  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.
  • Al-Obeidi, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1281-1296.
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(8), 13794-13807.
  • Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(12), 1698.
  • Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – An Asian Journal, 15(22), 3739-3767.
  • Pang, H., et al. (2003). Drug evolution: p-aminobenzoic acid as a building block. Drug development research, 60(3), 179-193.

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Leveraging 5-Bromo-2-cyanonicotinic Acid for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The success of this endeavor hinges on the strategic use of versatile chemical scaffolds that allow for systematic structural modifications. The nicotinic acid framework is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming key interactions with a multitude of biological targets.[3] This guide focuses on a particularly valuable derivative, 5-Bromo-2-cyanonicotinic acid , a trifunctional building block engineered for efficiency in constructing complex kinase inhibitor libraries. Its unique arrangement of a nucleophilic substitution-ready cyano group, a versatile carboxylic acid handle, and a cross-coupling-receptive bromine atom provides an elegant and powerful platform for medicinal chemists.

This document provides an in-depth look at the chemical rationale and experimental protocols for utilizing 5-Bromo-2-cyanonicotinic acid in a robust synthetic workflow, moving from a core intermediate to a scaffold ready for extensive structure-activity relationship (SAR) exploration.

Physicochemical Profile of the Core Scaffold

Understanding the fundamental properties of 5-Bromo-2-cyanonicotinic acid is the first step in designing a successful synthetic campaign. Its characteristics dictate solvent choice, reaction conditions, and purification strategies.

PropertyValueSource
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acidPubChem[4]
CAS Number 914637-97-1PubChem[4]
Molecular Formula C₇H₃BrN₂O₂PubChem[4]
Molecular Weight 227.01 g/mol PubChem[4]
Appearance Typically an off-white to pale yellow solid-
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)Vulcanchem[5]

The Core Synthetic Strategy: Amide Scaffolding

The most direct and widely used synthetic transformation for this building block is the formation of an amide bond via its carboxylic acid group.[6][7] This reaction is fundamental to drug synthesis, creating a stable, planar linker that is rich in hydrogen bonding potential—a critical feature for anchoring inhibitors within the ATP-binding site of a kinase.

The general workflow involves two key stages: activation of the carboxylic acid to create a reactive intermediate, followed by nucleophilic attack from a desired primary or secondary amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Start 5-Bromo-2-cyanonicotinic Acid ActiveEster Highly Reactive Intermediate (e.g., O-acylisourea, Acyl Fluoride, OAt-ester) Start->ActiveEster Coupling Reagent (e.g., HATU, EDC, (COCl)₂) Product Amide-Coupled Intermediate ActiveEster->Product Amide Bond Formation Amine Primary/Secondary Amine (R-NH₂) Amine->Product G cluster_0 Part 1: Amide Scaffolding cluster_1 Part 2: Suzuki-Miyaura Cross-Coupling Start 5-Bromo-2-cyanonicotinic Acid Amide Amide-Coupled Intermediate (Contains Bromine) Start->Amide Amide Coupling (Protocol 3.2) FinalScaffold Diversified Kinase Inhibitor Scaffold Amide->FinalScaffold Pd Catalyst, Base (e.g., Pd(PPh₃)₄, Na₂CO₃) BoronicAcid Aryl/Heteroaryl Boronic Acid (R₂-B(OH)₂) BoronicAcid->FinalScaffold

Sources

The Strategic Role of 5-Bromo-2-cyanonicotinic Acid in the Synthesis of Advanced Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Crop Protection

In the landscape of modern agrochemical research, the pursuit of potent, selective, and environmentally benign insecticides is a paramount objective. The anthranilic diamide class of insecticides has emerged as a particularly successful family of compounds, renowned for their exceptional efficacy against a broad spectrum of lepidopteran pests.[1][2] At the heart of the synthesis of many of these advanced molecules lies a versatile and highly functionalized building block: 5-Bromo-2-cyanonicotinic acid . This application note provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 5-Bromo-2-cyanonicotinic acid in the synthesis of diamide insecticides, with a particular focus on the synthesis of analogues of commercial products like Cyantraniliprole. We will delve into the underlying chemical principles, provide a detailed step-by-step synthetic protocol, and offer insights into the rationale behind the experimental choices.

The unique trifunctional nature of 5-Bromo-2-cyanonicotinic acid—possessing a carboxylic acid, a cyano group, and a bromine atom on a pyridine scaffold—makes it a highly valuable precursor.[3][4] The carboxylic acid provides a handle for amide bond formation, the cornerstone of the diamide structure. The cyano and bromo substituents offer opportunities for further chemical modification, allowing for the fine-tuning of the molecule's biological activity and physical properties.

The Core Synthetic Strategy: Amide Coupling to Forge the Diamide Linkage

The industrial synthesis of diamide insecticides predominantly revolves around the formation of a critical amide bond between a substituted pyrazole carboxylic acid and an anthranilic acid derivative.[5][6] In our exploration, 5-Bromo-2-cyanonicotinic acid serves as a key component of the pyrazole-like half of the final molecule, which will be coupled with a pre-synthesized aniline moiety.

The overall synthetic workflow can be visualized as follows:

cluster_0 Synthesis of the Aniline Moiety cluster_1 Activation and Coupling 2_amino_3_methylbenzoic_acid 2-Amino-3-methyl- benzoic acid bromination Bromination 2_amino_3_methylbenzoic_acid->bromination 2_amino_5_bromo_3_methylbenzoic_acid 2-Amino-5-bromo-3- methylbenzoic acid bromination->2_amino_5_bromo_3_methylbenzoic_acid amidation Amidation with Methylamine 2_amino_5_bromo_3_methylbenzoic_acid->amidation aniline_intermediate 2-Amino-5-bromo-N,3- dimethylbenzamide amidation->aniline_intermediate coupling Amide Coupling aniline_intermediate->coupling start_material 5-Bromo-2-cyanonicotinic acid activation Carboxylic Acid Activation start_material->activation activated_intermediate Activated Ester/ Acyl Chloride activation->activated_intermediate activated_intermediate->coupling final_product Diamide Insecticide Analogue coupling->final_product

Figure 1: A high-level overview of the synthetic workflow, showcasing the preparation of the aniline intermediate and its subsequent coupling with activated 5-Bromo-2-cyanonicotinic acid to yield the final diamide insecticide analogue.

Detailed Application Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative diamide insecticide analogue starting from 5-Bromo-2-cyanonicotinic acid.

Part 1: Synthesis of the Aniline Coupling Partner: 2-Amino-5-bromo-N,3-dimethylbenzamide

The synthesis of the aniline component is a crucial first stage. We will adapt a known procedure starting from 2-amino-3-methylbenzoic acid.

Protocol 1: Synthesis of 2-Amino-5-bromo-N,3-dimethylbenzamide

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Hydrobromic acid (48% in water)

  • Hydrogen peroxide (30% in water)

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (40% in water)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath, separation funnel, rotary evaporator.

Procedure:

  • Bromination of 2-Amino-3-methylbenzoic acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL of a suitable organic solvent like acetic acid.

    • Cool the solution in an ice bath and slowly add 22.7 g (0.135 mol) of 48% hydrobromic acid.

    • While maintaining the temperature below 10°C, add 15.3 g (0.135 mol) of 30% hydrogen peroxide dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 500 mL of ice-cold water. The product, 2-amino-5-bromo-3-methylbenzoic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Formation of the Acid Chloride:

    • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap, suspend 23.0 g (0.1 mol) of the dried 2-amino-5-bromo-3-methylbenzoic acid in 100 mL of dry dichloromethane (DCM).

    • Carefully add 14.3 g (0.12 mol) of thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (around 40°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acid chloride is used directly in the next step.

  • Amidation with Methylamine:

    • Dissolve the crude acid chloride in 100 mL of dry DCM and cool the solution in an ice bath.

    • In a separate beaker, prepare a solution of 15.5 g (0.2 mol) of 40% aqueous methylamine in 50 mL of water and cool it in an ice bath.

    • Slowly add the methylamine solution to the acid chloride solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-amino-5-bromo-N,3-dimethylbenzamide.

Rationale and Expert Insights:

  • The bromination reaction using HBr and H₂O₂ is a milder and more regioselective method compared to using elemental bromine.[3]

  • The conversion to the acid chloride is a standard method for activating the carboxylic acid for amidation. Thionyl chloride is a common and effective reagent for this transformation.

  • The use of an excess of methylamine and low-temperature conditions during the amidation step helps to minimize side reactions and maximize the yield of the desired amide.

Part 2: Synthesis of the Diamide Insecticide Analogue

With the aniline coupling partner in hand, we can now proceed with the final amide bond formation using 5-Bromo-2-cyanonicotinic acid.

Protocol 2: Amide Coupling to Form the Diamide Insecticide Analogue

Materials:

  • 5-Bromo-2-cyanonicotinic acid

  • 2-Amino-5-bromo-N,3-dimethylbenzamide (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • 3-Picoline (or another suitable base like triethylamine)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, syringe pump (for slow addition), nitrogen atmosphere setup.

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask dried in an oven and cooled under a nitrogen atmosphere, add 2.43 g (0.01 mol) of 2-amino-5-bromo-N,3-dimethylbenzamide and 2.27 g (0.01 mol) of 5-Bromo-2-cyanonicotinic acid.

    • Add 100 mL of anhydrous acetonitrile to the flask and stir the mixture to obtain a suspension.

    • Add 2.8 g (0.03 mol) of 3-picoline to the suspension.

  • Activation and Coupling:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Using a syringe pump, add a solution of 1.37 g (0.012 mol) of methanesulfonyl chloride in 20 mL of anhydrous acetonitrile dropwise over a period of 30-60 minutes. It is crucial to maintain the temperature below 5°C during this addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for another hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into 300 mL of ice-cold water.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the solid under vacuum to obtain the crude diamide insecticide analogue.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: Methanesulfonyl chloride reacts with the carboxylic acid of 5-Bromo-2-cyanonicotinic acid in the presence of a base (3-picoline) to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of the aniline partner.[5] This is a common and efficient method for amide bond formation in the synthesis of complex molecules.

  • Choice of Base: 3-Picoline acts as a base to neutralize the HCl generated during the formation of the mixed anhydride and the subsequent amidation reaction. Its basicity is sufficient to facilitate the reaction without causing unwanted side reactions.

  • Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and intermediates to a sufficient extent and does not interfere with the reaction.

  • Temperature Control: The slow addition of methanesulfonyl chloride at low temperature is critical to control the exothermic reaction and prevent the formation of byproducts.

Data Presentation and Characterization

The successful synthesis of the target diamide insecticide analogue should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of characteristic peaks for the aromatic protons of both the pyridine and benzene rings, as well as the methyl groups. The disappearance of the carboxylic acid proton signal.
¹³C NMR Presence of signals corresponding to the carbon atoms of the amide carbonyls, the cyano group, and all aromatic and aliphatic carbons.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final product.

Visualization of the Reaction Mechanism

The key step in the synthesis is the methanesulfonyl chloride-mediated amide coupling. The following diagram illustrates the proposed mechanism.

cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation RCOOH 5-Bromo-2-cyanonicotinic acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate (R-CO-O-SO₂Me) RCOOH->MixedAnhydride + MsCl, Base MsCl Methanesulfonyl Chloride (MsCl) MsCl->MixedAnhydride Base 3-Picoline Base->MixedAnhydride TetrahedralIntermediate Tetrahedral Intermediate MixedAnhydride->TetrahedralIntermediate Aniline Aniline Moiety (Ar-NH₂) Aniline->TetrahedralIntermediate Nucleophilic Attack FinalProduct Diamide Product (R-CO-NH-Ar) TetrahedralIntermediate->FinalProduct Collapse & Loss of -O-SO₂Me

Figure 2: Proposed mechanism for the methanesulfonyl chloride-mediated amide coupling reaction. The carboxylic acid is first activated to a mixed anhydride, which is then attacked by the aniline nucleophile to form the final amide bond.

Conclusion: A Gateway to Novel Agrochemicals

5-Bromo-2-cyanonicotinic acid stands out as a strategically important starting material in the synthesis of advanced diamide insecticides. Its inherent functionality allows for the efficient construction of the complex molecular architectures required for high insecticidal activity. The protocols and insights provided in this application note are intended to empower researchers to explore the synthesis of novel agrochemical candidates based on this versatile building block. By understanding the underlying chemical principles and carefully controlling the reaction conditions, the development of the next generation of effective and sustainable crop protection solutions can be significantly advanced.

References

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  • Eureka | Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
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  • European Patent Office. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
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  • Google Patents. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • ResearchGate. Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings. Available at: [Link]

  • PubMed. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. Available at: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

  • ResearchGate. Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. Available at: [Link]

  • ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Available at: [Link]

  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

Sources

Application Notes & Protocols for 5-Bromo-2-cyanonicotinic Acid: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-cyanonicotinic acid is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique architecture, featuring a pyridine core functionalized with a carboxylic acid, a bromine atom, and a cyano group, offers three distinct points for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. The carboxylic acid moiety is readily derivatized to form amides and esters, providing a straightforward method to explore structure-activity relationships (SAR). The 2-cyano group, a potent electron-withdrawing group, modulates the electronic properties of the pyridine ring and can act as a precursor for other functional groups. This document provides a comprehensive guide to the properties, handling, and key experimental protocols for leveraging 5-Bromo-2-cyanonicotinic acid in synthetic applications.

Introduction: A Profile of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a strategically designed synthetic intermediate that provides chemists with a robust platform for generating diverse molecular libraries.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the bromo, cyano, and carboxylic acid groups allows for orthogonal chemical transformations, making it an invaluable tool for the synthesis of novel compounds targeting specific enzymes or receptors.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in the laboratory.

PropertyValueSource
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[2]
CAS Number 914637-97-1[2]
Molecular Formula C₇H₃BrN₂O₂[2]
Molecular Weight 227.01 g/mol [2]
Appearance Typically an off-white to light yellow solidGeneral knowledge
Storage Store at room temperature in a dry, well-ventilated place[1]
Core Reactivity

The synthetic utility of 5-Bromo-2-cyanonicotinic acid stems from its three primary functional groups. The electron-withdrawing nature of the cyano group at the 2-position and the carboxylic acid at the 3-position makes the bromine atom at the 5-position an excellent substrate for nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

G cluster_0 Key Reactive Sites cluster_1 Primary Transformations main 5-Bromo-2-cyanonicotinic acid bromo 5-Bromo Group main->bromo Site for C-C bond formation carboxyl 3-Carboxylic Acid main->carboxyl Site for derivatization cyano 2-Cyano Group main->cyano Modulates electronics, potential for conversion suzuki Suzuki-Miyaura Cross-Coupling bromo->suzuki amide Amide Bond Formation carboxyl->amide cy_transform Nitrile Hydrolysis/ Reduction (Advanced) cyano->cy_transform

Figure 1: Key reactive sites and corresponding transformations of the title compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. 5-Bromo-2-cyanonicotinic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Hazard Identification

Based on GHS classifications for this compound and close structural analogs, the following hazards should be noted:

Hazard CodeDescriptionPrecaution
H301/H302 Toxic or Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
H312 Harmful in contact with skinWear protective gloves and clothing.
H315 Causes skin irritationAvoid contact with skin. Wash skin with plenty of soap and water if contact occurs.[3][4]
H319 Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[3][4]
H332 Harmful if inhaledAvoid breathing dust. Use only in a well-ventilated area.
H335 May cause respiratory irritationMove to fresh air if inhaled.[3][5]

This table synthesizes data from multiple sources for related compounds and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for researchers. Optimization may be necessary depending on the specific substrate and desired scale.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at the 5-position of the pyridine ring, replacing the bromine atom. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and is a cornerstone of modern synthetic chemistry.[6][7]

Rationale: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is standard for this type of transformation.[6] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (e.g., K₂CO₃ or K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[8][9] A solvent system like DMF or a dioxane/water mixture is typically used to ensure solubility of all reaction components.[6]

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-cyanonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6] Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure 5-aryl-2-cyanonicotinic acid derivative.

Protocol 2: Amide Bond Formation via Coupling Reagents

This protocol describes the conversion of the carboxylic acid group into an amide. Modern coupling reagents are employed to avoid the harsh conditions associated with forming an acyl chloride, thereby preserving the other functional groups on the molecule.

Rationale: Amide bond formation proceeds by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[10] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) generate a highly reactive O-acylisourea or active ester intermediate in situ.[10][11] This intermediate readily reacts with a primary or secondary amine to form the desired amide bond with high efficiency and minimal side products. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.[12]

Figure 3: General experimental workflow for amide bond formation using coupling reagents.

Step-by-Step Methodology (using HATU):

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.2 equiv) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Coupling Agent: Add the coupling reagent, HATU (1.1-1.2 equiv), portion-wise to the stirred solution at room temperature or 0 °C.[13]

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PharmaCompass. (n.d.). 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

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  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. [Link]

  • Foden, C. S., et al. (n.d.). Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science (RSC Publishing). [Link]

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  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12. [Link]

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  • Chemistry LibreTexts. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]

  • PubChemLite. (2025). 5-bromo-2-chloronicotinonitrile (C6H2BrClN2). [Link]

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Application Notes and Protocols: Mechanistic Insights into the Reactivity of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its strategic importance in medicinal chemistry and materials science is underscored by the orthogonal reactivity of its three principal functional groups: a bromine atom, a cyano group, and a carboxylic acid. This trifecta of reactive sites allows for a programmed, stepwise elaboration of the molecular scaffold, making it an invaluable intermediate in the construction of novel heterocyclic compounds, including potential drug candidates and agrochemicals.[1]

This guide provides an in-depth exploration of the reaction mechanisms associated with 5-bromo-2-cyanonicotinic acid, supported by detailed experimental protocols for its key transformations. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

I. Synthesis of 5-Bromo-2-cyanonicotinic Acid: A Mechanistic Perspective

While a direct, one-pot synthesis of 5-bromo-2-cyanonicotinic acid from simple precursors is not extensively documented, a plausible and commonly employed strategy involves a multi-step sequence starting from more readily available nicotinic acid derivatives. A representative synthetic approach is outlined below, with an emphasis on the underlying reaction mechanisms.

A common precursor, 5-bromonicotinic acid, can be synthesized via the direct bromination of nicotinic acid.[2][3] The subsequent introduction of the cyano group at the 2-position can be challenging and may require strategic functional group manipulations.

II. Key Reaction Mechanisms and Synthetic Applications

The reactivity of 5-bromo-2-cyanonicotinic acid is dominated by the interplay of its three functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[4][5] The presence of the electron-withdrawing cyano and carboxylic acid groups further activates the ring towards such reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromo-2-cyanonicotinic acid to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism 5-Bromo-2-cyanonicotinic acid 5-Bromo-2-cyanonicotinic acid Oxidative Addition Oxidative Addition 5-Bromo-2-cyanonicotinic acid->Oxidative Addition Arylboronic acid Arylboronic acid Base Base Arylboronic acid->Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Aryl Complex Pd(II)-Aryl Complex Transmetalation->Pd(II)-Aryl Complex Reductive Elimination Reductive Elimination Pd(II)-Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product Boronate Complex Boronate Complex Base->Boronate Complex Boronate Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanonicotinic Acid with Phenylboronic Acid

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-cyanonicotinic acid, phenylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the desired 5-phenyl-2-cyanonicotinic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901888
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1001292
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1102485
Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, exacerbated by the cyano and carboxyl groups, facilitates nucleophilic aromatic substitution (SNA r) reactions.[5][10] While the bromine at C5 can be a leaving group, reactions with strong nucleophiles can also potentially occur at the C2 or C6 positions, though the C5 position is generally more susceptible to substitution in halopyridines.

Mechanism of SNA r:

The SNA r mechanism is a two-step process:[5][11]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is crucial for the reaction to proceed.[4] Electron-withdrawing groups ortho and para to the site of attack stabilize this intermediate through resonance.[4][11]

SNAr_Mechanism Substrate 5-Bromo-2-cyanonicotinic acid Step1 Nucleophilic Attack Substrate->Step1 Nucleophile Nu- Nucleophile->Step1 Meisenheimer Complex Anionic Intermediate (Meisenheimer Complex) Step1->Meisenheimer Complex Step2 Loss of Leaving Group Meisenheimer Complex->Step2 Product Product Step2->Product Leaving Group Br- Step2->Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA r).

Protocol: Amination of 5-Bromo-2-cyanonicotinic Acid with Morpholine

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 equiv)

  • Morpholine (3.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMSO

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry sealed reaction vial containing a magnetic stir bar, add 5-bromo-2-cyanonicotinic acid and K₂CO₃.

  • Add anhydrous DMSO, followed by morpholine.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(morpholin-4-yl)-2-cyanonicotinic acid.

Transformations of the Cyano and Carboxylic Acid Groups

The cyano and carboxylic acid functionalities offer further avenues for molecular diversification.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.[12] This transformation can be used to generate dicarboxylic acid derivatives or to introduce an amide moiety for further functionalization.

  • Derivatization of the Carboxylic Acid: The carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are standard in organic synthesis and provide access to a wide range of compounds with altered physicochemical properties.[2]

III. Experimental Workflow and Logical Relationships

The strategic application of the reactions described above allows for a logical and efficient approach to the synthesis of complex molecules from 5-bromo-2-cyanonicotinic acid.

Synthetic_Workflow Start 5-Bromo-2-cyanonicotinic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki SNAr Nucleophilic Aromatic Substitution Start->SNAr Product_A 5-Aryl-2-cyanonicotinic acid derivatives Suzuki->Product_A Product_B 5-Nucleophile-substituted-2-cyanonicotinic acid derivatives SNAr->Product_B Carboxyl_Deriv Carboxylic Acid Derivatization Product_C Amide/Ester derivatives Carboxyl_Deriv->Product_C Carboxyl_Deriv->Product_C Cyano_Hydrolysis Cyano Group Hydrolysis Product_D Pyridine-2,3,5-tricarboxylic acid derivatives Cyano_Hydrolysis->Product_D Cyano_Hydrolysis->Product_D Product_A->Carboxyl_Deriv Product_A->Cyano_Hydrolysis Product_B->Carboxyl_Deriv Product_B->Cyano_Hydrolysis

Caption: Synthetic pathways from 5-bromo-2-cyanonicotinic acid.

IV. Conclusion

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. A thorough understanding of its reactivity, particularly the mechanisms of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, is essential for its effective utilization. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

V. References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • 5-Bromo-2-cyanonicotinic acid. MySkinRecipes. Available at: [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Taylor & Francis Online. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • 5-Bromo-2-cyanonicotinic acid. PubChem. Available at: [Link]

  • (PDF) Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents. Available at:

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • The synthetic method of 2-pyridine carboxylic acid. Google Patents. Available at:

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  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents. Available at:

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  • 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). PubChemLite. Available at: [Link]

  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. Available at: [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

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The Strategic Utility of 5-Bromo-2-cyanonicotinic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

In the landscape of medicinal chemistry and drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate molecular diversity from a single, versatile starting material is a significant advantage. 5-Bromo-2-cyanonicotinic acid, a trifunctional heterocyclic compound, represents such a strategic building block. Its pyridine core is a common motif in a vast array of bioactive molecules, particularly kinase inhibitors, where it can engage in crucial hydrogen bonding interactions within the hinge region of the enzyme's active site.[1]

This guide provides an in-depth exploration of the synthetic utility of 5-Bromo-2-cyanonicotinic acid (Chemical Formula: C₇H₃BrN₂O₂), detailing its chemical properties and offering field-proven protocols for its application in the synthesis of novel compounds.[2] The molecule's true power lies in the orthogonal reactivity of its three functional groups: a bromine atom at the 5-position, a cyano group at the 2-position, and a carboxylic acid at the 3-position. This unique arrangement allows for a stepwise and selective functionalization, providing a robust platform for the construction of complex molecular architectures.

Chemical Properties and Reactivity Profile

5-Bromo-2-cyanonicotinic acid is a solid compound utilized primarily as a key intermediate in organic synthesis and pharmaceutical research.[3] Its structure, featuring bromo, cyano, and carboxylic acid groups on a pyridine ring, makes it a versatile scaffold for developing a wide range of biologically active molecules.[3]

Table 1: Physicochemical Properties of 5-Bromo-2-cyanonicotinic acid

PropertyValueSource
Molecular FormulaC₇H₃BrN₂O₂[2]
Molecular Weight227.01 g/mol [2]
IUPAC Name5-bromo-2-cyanopyridine-3-carboxylic acid[2]
CAS Number914637-97-1[2]

The reactivity of each functional group can be addressed with a high degree of chemoselectivity:

  • The Bromine Atom (C5-Position): This is the primary site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly noteworthy for its efficiency and functional group tolerance, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[4][5] This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • The Carboxylic Acid Group (C3-Position): This functional group is readily converted into amides, esters, and other derivatives. Amide bond formation is a critical step in the synthesis of many pharmaceuticals, allowing for the connection of the pyridine core to other fragments of a target inhibitor, which can significantly influence potency and selectivity.[4]

  • The Cyano Group (C2-Position): The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring. Furthermore, the cyano group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various addition reactions, offering further avenues for molecular diversification.[6][7]

Core Synthetic Transformations and Protocols

The strategic application of 5-Bromo-2-cyanonicotinic acid is best illustrated through its use in sequential, well-established synthetic transformations. Below are detailed protocols for key reactions, providing a blueprint for researchers to leverage this versatile building block.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

This protocol details the selective functionalization of the C5-bromo position, a critical step in building biaryl scaffolds common in many kinase inhibitors.

Rationale: The Suzuki-Miyaura reaction is chosen for its mild conditions and tolerance of various functional groups, including the carboxylic acid and cyano moieties present on the starting material.[8] The choice of a palladium catalyst and ligand is crucial for achieving high yields.[5]

Suzuki_Miyaura_Coupling reagent 5-Bromo-2-cyanonicotinic acid product 5-Aryl-2-cyanonicotinic acid reagent->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product

Figure 1: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-cyanonicotinic acid.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-2-cyanonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[5] Subsequently, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-aryl-2-cyanonicotinic acid.

Protocol 2: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid group into an amide, a common linkage in bioactive molecules.

Rationale: Activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, facilitates the reaction with a wide range of primary and secondary amines. This method is robust and generally high-yielding.

Amide_Formation start_acid 5-Substituted-2-cyanonicotinic acid acyl_chloride Acyl Chloride Intermediate start_acid->acyl_chloride SOCl₂ or (COCl)₂ final_amide 5-Substituted-2-cyanonicotinamide acyl_chloride->final_amide Base (e.g., Et₃N) amine Amine (R₂NH) amine->final_amide

Figure 2: Workflow for the synthesis of nicotinamides from nicotinic acids.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of the 5-substituted-2-cyanonicotinic acid (from Protocol 1) (1.0 equiv.) in a dry, inert solvent like dichloromethane, add a few drops of dimethylformamide (DMF) as a catalyst. Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.5 equiv.). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of dry dichloromethane and cool to 0 °C. In a separate flask, prepare a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in dichloromethane.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by column chromatography or recrystallization to obtain the final product.

Synthetic Strategy: A Hypothetical Pathway to a Kinase Inhibitor Scaffold

The true potential of 5-Bromo-2-cyanonicotinic acid is realized when these protocols are combined in a sequential manner to build complex, drug-like molecules. The following workflow illustrates a hypothetical synthesis of a kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyano Group Transformation (Optional) A 5-Bromo-2-cyanonicotinic acid C 5-Aryl-2-cyanonicotinic acid A->C Suzuki Coupling B Arylboronic Acid B->C E Kinase Inhibitor Scaffold C->E Amidation D Bioactive Amine Fragment D->E F Further Diversified Scaffold (e.g., Amine, Tetrazole) E->F Hydrolysis/Reduction/ Cycloaddition

Figure 3: A strategic workflow for synthesizing a potential kinase inhibitor scaffold using 5-Bromo-2-cyanonicotinic acid.

This strategic approach allows for the systematic exploration of chemical space around the pyridine core. By varying the arylboronic acid in Step 1 and the amine fragment in Step 2, a diverse library of compounds can be generated for biological screening. The optional third step, transforming the cyano group, provides an additional layer of complexity and potential for novel interactions with the target protein.

Conclusion and Future Outlook

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block for the synthesis of bioactive molecules. Its trifunctional nature permits a high degree of control over synthetic strategy, enabling the selective and sequential modification of its three distinct reactive sites. The protocols outlined in this guide for Suzuki-Miyaura coupling and amide bond formation provide a solid foundation for researchers to construct complex molecular architectures, particularly those targeting kinases and other important enzyme classes. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed, multifunctional intermediates will be increasingly vital in accelerating the drug discovery process.

References

  • MySkinRecipes. 5-Bromo-2-cyanonicotinic acid. Available from: [Link].

  • PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available from: [Link].

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link].

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link].

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem. Available from: [Link].

  • PubMed. [Nicotinic acid derivatives. VIII. Various chemical transformations of 3-cyano-6-phenylpyridine-2-one]. Available from: [Link].

  • PubChemLite. 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Available from: [Link].

  • ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Available from: [Link].

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  • DrugCentral. 5-Bromonicotinic acid. Available from: [Link].

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  • ResearchGate. Methods for amide bond synthesis.7. Available from: [Link].

  • OUCI. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link].

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Application Notes and Protocols for the Esterification of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-2-cyanonicotinic Acid Esters

5-Bromo-2-cyanonicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. The cyano and bromo functionalities, coupled with the carboxylic acid on a pyridine ring, offer a versatile scaffold for the synthesis of complex molecular architectures. Esterification of the carboxylic acid group is a fundamental transformation, often serving as a crucial step in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The resulting esters can exhibit modulated solubility, bioavailability, and reactivity compared to the parent carboxylic acid, making them valuable intermediates in drug development and organic synthesis.

This guide provides an in-depth exploration of various methods for the esterification of 5-Bromo-2-cyanonicotinic acid, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Method Selection: A Strategic Approach to Esterification

The choice of an esterification method for 5-Bromo-2-cyanonicotinic acid is dictated by several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the presence of sensitive functional groups. Three primary methods will be discussed, each with its own set of advantages and considerations.

  • Fischer-Speier Esterification: A classic acid-catalyzed method, ideal for simple, sterically unhindered alcohols.

  • Steglich Esterification: A mild and efficient method using carbodiimide coupling agents, suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[1][2][3][4][5]

  • Mitsunobu Reaction: A powerful and versatile method for the esterification of alcohols, particularly useful for secondary alcohols where stereochemical inversion is desired.[6][7][8][9]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a time-tested, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11][12][13] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[10][12]

Mechanism of Action

The reaction proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[11][12][13]

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[11][13]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Start 5-Bromo-2-cyanonicotinic acid + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst, e.g., H₂SO₄) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Product Ester Product Water_Elimination->Ester_Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 5-Bromo-2-cyanonicotinate

This protocol is adapted from a similar procedure for a related compound and is suitable for the synthesis of simple alkyl esters of 5-Bromo-2-cyanonicotinic acid.[14]

Materials:

  • 5-Bromo-2-cyanonicotinic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-2-cyanonicotinic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension. The addition should be done slowly and with cooling, as the dissolution of sulfuric acid in ethanol is exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker containing ice water. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming. d. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). e. Combine the organic layers and wash with brine (saturated NaCl solution).

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester. d. If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification and for coupling sterically hindered alcohols.[4][5]

Mechanism of Action

The reaction mechanism avoids the formation of water and proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1][4]

  • Interception by DMAP: DMAP, a potent nucleophile, attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium intermediate, often referred to as an "active ester".[1][2][4] This step is crucial to prevent the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[1][4]

  • Nucleophilic Attack by Alcohol: The alcohol then attacks the activated N-acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst.[1]

  • Byproduct Formation: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.[1]

Steglich_Esterification Carboxylic_Acid 5-Bromo-2-cyanonicotinic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->N_Acylpyridinium DMAP DCU Dicyclohexylurea (DCU) (Precipitate) O_Acylisourea->DCU Side Reaction (slow) DMAP_Attack Attack by DMAP Ester Ester Product N_Acylpyridinium->Ester Alcohol N_Acylpyridinium->DCU Alcohol_Attack Nucleophilic Attack by Alcohol

Caption: Catalytic cycle of the Steglich Esterification.

Protocol: General Procedure for Steglich Esterification

This general protocol can be adapted for the esterification of 5-Bromo-2-cyanonicotinic acid with a variety of alcohols.[1]

Materials:

  • 5-Bromo-2-cyanonicotinic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-cyanonicotinic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM (concentration typically 0.1-0.5 M). Stir the solution until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • DCC Addition: Add DCC (1.1 eq) to the cooled solution. The DCC can be added as a solid or as a solution in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours (e.g., 2-16 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: a. Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. b. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[1] c. Transfer the filtrate to a separatory funnel and wash successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] e. Purify the crude ester by column chromatography on silica gel or by recrystallization.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters.[6][8] The reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in stereoselective synthesis.[8] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Mechanism of Action

The complex mechanism of the Mitsunobu reaction involves the following key steps:

  • Betaine Formation: Triphenylphosphine makes a nucleophilic attack on DEAD to form a betaine intermediate.[6]

  • Protonation: The betaine deprotonates the carboxylic acid to form an ion pair.[6]

  • Activation of the Alcohol: The alcohol attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt.

  • SN2 Displacement: The carboxylate anion acts as a nucleophile and displaces the activated alcohol via an Sₙ2 mechanism, resulting in the formation of the ester and triphenylphosphine oxide.

Mitsunobu_Reaction Start 5-Bromo-2-cyanonicotinic acid + Alcohol + PPh₃ + DEAD Betaine_Formation Betaine Formation (PPh₃ + DEAD) Start->Betaine_Formation Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Formation Betaine_Formation->Alkoxyphosphonium_Salt SN2_Displacement Sₙ2 Displacement by Carboxylate Alkoxyphosphonium_Salt->SN2_Displacement Ester_Product Ester Product (with inversion of stereochemistry) SN2_Displacement->Ester_Product Byproducts Triphenylphosphine oxide + Diethyl hydrazodicarboxylate SN2_Displacement->Byproducts

Caption: Simplified workflow of the Mitsunobu Reaction.

Protocol: General Procedure for Mitsunobu Esterification

This general protocol can be applied to the esterification of 5-Bromo-2-cyanonicotinic acid.[6][15]

Materials:

  • 5-Bromo-2-cyanonicotinic acid

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DEAD/DIAD Addition: Slowly add DEAD or DIAD (1.5 eq), typically as a solution in anhydrous THF, dropwise to the cooled reaction mixture. A color change and/or the formation of a precipitate are often observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours (e.g., 2-12 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced azodicarboxylate. Purification can often be achieved by column chromatography on silica gel. c. Alternatively, for some applications, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, followed by filtration.

Data Summary and Comparison of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic, high temperatures (reflux)Mild, neutral, room temperatureMild, neutral, 0 °C to room temperature
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC/EDC, DMAPCarboxylic acid, alcohol, PPh₃, DEAD/DIAD
Advantages Inexpensive reagents, simple procedure for robust substratesHigh yields, mild conditions, suitable for sensitive substrates and hindered alcohols[1][2][4]Stereochemical inversion at the alcohol center, high functional group tolerance[8][9]
Disadvantages Harsh conditions, not suitable for acid-labile substrates, equilibrium reactionStoichiometric amounts of coupling agent, DCU byproduct can be difficult to remove completelyStoichiometric amounts of expensive reagents, formation of byproducts that require careful purification
Ideal for Simple, unhindered primary and secondary alcoholsAcid-sensitive or sterically hindered alcoholsSecondary alcohols where inversion of stereochemistry is desired

Conclusion

The esterification of 5-Bromo-2-cyanonicotinic acid can be effectively achieved through several synthetic routes. The choice of method should be carefully considered based on the specific alcohol being used, the scale of the reaction, and the overall synthetic strategy. The Fischer-Speier esterification offers a cost-effective solution for simple esters, while the Steglich esterification and Mitsunobu reaction provide milder and more versatile alternatives for more complex and sensitive substrates. By understanding the mechanisms and following the detailed protocols provided, researchers can confidently and successfully synthesize the desired 5-Bromo-2-cyanonicotinic acid esters for their research and development endeavors.

References

  • Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP) - Benchchem.
  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable.
  • Steglich Esterification Guide | PDF - Scribd.
  • Steglich Esterification - Organic Chemistry Portal.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Mitsunobu reaction - Wikipedia.
  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC - PubMed Central.
  • How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER? - Guidechem.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
  • Mitsunobu reaction - Organic Synthesis.
  • Fischer Esterification - Chemistry Steps.
  • Fischer–Speier esterification - Wikipedia.
  • Fischer Esterification - Chemistry LibreTexts.
  • Fischer Esterification - Organic Chemistry Portal.

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Mastering Amide Bond Formation with 5-Bromo-2-cyanonicotinic Acid: An In-Depth Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of carboxylic acids utilized as building blocks, 5-Bromo-2-cyanonicotinic acid presents a unique scaffold, incorporating a bromine atom for potential downstream cross-coupling reactions and a cyano group that modulates the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the critical considerations and detailed protocols for successfully employing this versatile reagent in amide coupling reactions.

Understanding the Substrate: The Chemical Nuances of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a heterocyclic carboxylic acid with distinct electronic features that influence its reactivity in amide coupling reactions. The pyridine nitrogen and the ortho-cyano group are both electron-withdrawing, which increases the acidity of the carboxylic acid proton and is expected to enhance the electrophilicity of the carboxylate carbon upon activation. However, the proximity of the cyano group to the carboxylic acid can also introduce steric considerations and potentially participate in side reactions if not carefully controlled.

Key Structural Features and Their Implications:

  • Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates the activation of the carboxylic acid.

  • 5-Bromo Substituent: This heavy halogen provides a valuable handle for post-coupling modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

  • 2-Cyano Group: This strongly electron-withdrawing group further activates the carboxylic acid towards nucleophilic attack. However, its ortho position can present steric hindrance with bulky coupling reagents or amines.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity in the synthesis of 5-Bromo-2-cyanonicotinamides. The selection should be guided by the nature of the amine coupling partner (steric hindrance, nucleophilicity) and the desired reaction conditions. Two of the most reliable and widely used classes of coupling reagents are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with additives.

HATU-Mediated Coupling: The Gold Standard for Challenging Substrates

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for less reactive amines or sterically hindered substrates.[1] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is less prone to racemization and side reactions compared to other activated intermediates.[2]

Mechanism of HATU Activation:

The reaction proceeds through a well-defined pathway:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

  • Nucleophilic attack of the resulting carboxylate on the electrophilic carbon of HATU.

  • Formation of a highly reactive OAt-active ester intermediate.

  • Nucleophilic attack by the amine on the active ester to yield the desired amide and release 1-hydroxy-7-azabenzotriazole (HOAt).

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid 5-Bromo-2-cyanonicotinic Acid ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster + HATU, DIPEA in DMF HATU HATU DIPEA DIPEA Amine Primary or Secondary Amine Amide 5-Bromo-2-cyanonicotinamide (Product) Amine->Amide Nucleophilic Attack

Caption: HATU-mediated amide coupling workflow.

EDC/HOBt-Mediated Coupling: A Versatile and Cost-Effective Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its convenience and the ease of byproduct removal.[3] When used in combination with an additive like 1-hydroxybenzotriazole (HOBt), the formation of a more stable HOBt-ester intermediate minimizes racemization and suppresses the formation of N-acylurea byproduct.[4] This method is generally effective for a broad range of primary and secondary amines.

Mechanism of EDC/HOBt Activation:

  • The carboxylic acid adds to EDC, forming a highly reactive O-acylisourea intermediate.

  • HOBt intercepts this intermediate to form a more stable HOBt-active ester.

  • The amine then attacks the HOBt-ester to form the desired amide, regenerating HOBt in the process.

Logical Flow of EDC/HOBt Coupling

EDC_HOBt_Coupling cluster_reagents Reagents start Start: 5-Bromo-2-cyanonicotinic Acid + Amine activation Activation: Formation of O-acylisourea and HOBt-ester start->activation + EDC, HOBt, Base EDC EDC HOBt HOBt coupling Coupling: Amine attacks HOBt-ester activation->coupling product Product: 5-Bromo-2-cyanonicotinamide coupling->product

Caption: EDC/HOBt-mediated amide coupling process.

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of 5-Bromo-2-cyanonicotinic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered or electron-deficient amines where other methods may be sluggish.[5]

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • HATU (1.1 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-cyanonicotinic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq.) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of amines.[6]

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • EDC·HCl (1.2 - 1.5 eq.)

  • HOBt (1.2 - 1.5 eq.)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-cyanonicotinic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Comparison

The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes the key characteristics to consider when selecting a method for the amidation of 5-Bromo-2-cyanonicotinic acid.

FeatureHATUEDC/HOBt
Reactivity Very high, suitable for hindered/unreactive substrates[1]Good, effective for most primary/secondary amines[3]
Side Reactions Low potential for racemization; guanidinylation of amine possible with excess reagent[7]N-acylurea formation possible if HOBt is omitted; low racemization with HOBt[4]
Byproduct Removal Water-soluble byproductsWater-soluble urea byproduct
Cost HigherLower
Typical Solvents DMF, DCMDMF, DCM
Base Non-nucleophilic base required (e.g., DIPEA)Tertiary amine base required (e.g., DIPEA, TEA)

Troubleshooting and Field-Proven Insights

Challenge 1: Low or No Product Formation

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the 2-cyano group should enhance activation, but steric hindrance could play a role.

    • Solution: Switch to a more potent coupling reagent like HATU if using EDC/HOBt.[8] Pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine can also improve yields.[8]

Challenge 2: Formation of Side Products

  • Guanidinylation of the Amine: This can occur when using an excess of uronium-based reagents like HATU, where the amine attacks the coupling reagent directly.[7]

    • Solution: Use a stoichiometric amount of HATU (1.0-1.1 equivalents). Ensure the carboxylic acid is fully activated before the amine is introduced.

  • N-Acylurea Formation (with EDC): This occurs when the O-acylisourea intermediate rearranges before being intercepted by the amine or HOBt.

    • Solution: Ensure an adequate amount of HOBt is present and that the reaction temperature is controlled, especially during the addition of EDC.

Challenge 3: Difficult Purification

  • Polar Byproducts: The byproducts from both HATU (tetramethylurea, HOAt) and EDC (ethyl-dimethylaminopropyl urea) are polar.

    • Solution: A thorough aqueous workup is crucial. For HATU byproducts that may co-elute with the product, careful optimization of the column chromatography solvent system is necessary. Sometimes, a less polar eluent system can help in separating the desired amide from the more polar impurities.[8]

Conclusion

The successful synthesis of amides from 5-Bromo-2-cyanonicotinic acid is readily achievable with a systematic approach to reagent selection and protocol execution. For straightforward couplings with unhindered amines, the cost-effective EDC/HOBt method provides a reliable route. For more challenging substrates, including sterically demanding or electron-poor amines, the superior reactivity of HATU makes it the reagent of choice. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently leverage the unique structural features of 5-Bromo-2-cyanonicotinic acid to generate novel and diverse molecular entities for drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2002). Catalyst and method for amide formation. US6362351B2.
  • Google Patents. (1949). Nicotinic acid amide and processes. US2471518A.
  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). Organic Chemistry Plus. Retrieved from [Link]

  • Google Patents. (1968). Synthesis of amides from nitriles. US3366639A.
  • Raders, S. M., & Johnston, J. N. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(15), 6684–6690.
  • Google Patents. (1942). Preparation of nicotinic acid amide. US2280040A.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(2), 152736.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Isomäki, J., & Elo, H. (2014). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 79(22), 11164–11174.
  • Google Patents. (2016). Processes for forming amide bonds and compositions related thereto. US9382193B2.
  • Al-dujaili, A. H., & Al-Hussaini, A. A. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5309.
  • ChemInform Abstract: Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. (2016). ChemInform, 47(36).
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Li, W., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 18846–18861.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2022).
  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2018).
  • LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, January 15).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2014).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyanonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this multi-step synthesis and optimize your reaction yields. 5-Bromo-2-cyanonicotinic acid is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing research and development projects.[1]

This guide is structured around a common, logical synthetic pathway. We will address potential issues at each key stage, providing explanations grounded in chemical principles and supported by literature.

Overall Synthetic Workflow

A practical and frequently employed route to 5-Bromo-2-cyanonicotinic acid involves a three-stage process starting from nicotinic acid. This pathway offers a balance of reagent accessibility and procedural reliability.

G cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Nitration & Reduction cluster_2 Stage 3: Sandmeyer Cyanation A Nicotinic Acid B 5-Bromonicotinic Acid A->B Br₂ / SOCl₂ Fe Catalyst C 2-Amino-5-bromonicotinic Acid B->C 1. HNO₃/H₂SO₄ 2. Fe/HCl (Reduction) D 5-Bromo-2-cyanonicotinic Acid C->D 1. NaNO₂ / H⁺ 2. CuCN

Caption: Proposed three-stage synthesis of 5-Bromo-2-cyanonicotinic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step solution.

Stage 1: Bromination of Nicotinic Acid

The direct bromination of nicotinic acid is an effective method to produce the 5-bromo isomer, which is a critical precursor.[2]

Q1: My yield of 5-bromonicotinic acid is low, and the reaction seems incomplete. What should I do?

A1: Low yields in this electrophilic substitution are often linked to catalyst activity, reaction time, or temperature. The reaction involves the formation of nicotinoyl chloride in situ, which is then brominated.

  • Causality: Powdered iron acts as a Lewis acid catalyst precursor, facilitating the reaction.[3] Insufficient catalyst or inadequate reaction time can lead to incomplete conversion. The temperature needs to be high enough to drive the reaction but controlled to prevent side reactions.

  • Troubleshooting Steps:

    • Verify Catalyst Amount: Ensure the powdered iron catalyst is used in the optimal range of 1-3% by weight relative to the nicotinic acid.[3] Using less may slow the reaction, while more can complicate product isolation.

    • Optimize Reaction Time: The reaction typically requires refluxing for at least 6 hours after the addition of bromine.[2][3] If TLC or LC-MS analysis shows significant starting material, consider extending the reflux time to 8-10 hours.

    • Check Reagent Quality: Ensure the thionyl chloride and bromine are of high purity and relatively fresh, as degradation can impede the reaction.

    • Temperature Control: Maintain a steady reflux temperature throughout the reaction. Fluctuations can affect the reaction rate.

Q2: I'm observing the formation of di-brominated byproducts. How can I improve selectivity?

A2: Over-bromination is a common issue when the stoichiometry of the brominating agent is not carefully controlled or if local concentrations become too high.

  • Causality: The pyridine ring is deactivated by the carboxylic acid group, but forcing conditions can lead to a second bromination. The initial product, 5-bromonicotinic acid, is more deactivated, but not entirely inert to further substitution.

  • Troubleshooting Steps:

    • Control Bromine Addition: Add the bromine solution dropwise over a prolonged period (e.g., 2 hours) while maintaining the reaction temperature.[2] This prevents a localized excess of bromine and favors mono-bromination.

    • Stoichiometry: Use a slight excess of bromine (e.g., 1.9-2.0 equivalents relative to nicotinic acid) but avoid a large excess.

    • Monitor the Reaction: Use TLC or GC-MS to monitor the consumption of the starting material and the appearance of the product and byproducts. Stop the reaction once the starting material is consumed to minimize over-bromination.

Q3: I'm having difficulty isolating pure 5-bromonicotinic acid after the reaction quench.

A3: Isolation relies on the pH-dependent solubility of the carboxylic acid. Improper pH adjustment or inefficient washing can lead to low recovery or impurities.

  • Causality: 5-bromonicotinic acid is least soluble in water at its isoelectric point. Adjusting the pH too high or too low will keep it in solution as the carboxylate salt or the protonated pyridinium species, respectively.

  • Troubleshooting Steps:

    • Precise pH Control: After quenching the reaction and removing excess thionyl chloride, cool the mixture (e.g., in an ice bath) and carefully add a base (like 4N NaOH or KOH) to adjust the pH to approximately 2.5-3.0.[3][4] Monitor the pH closely with a calibrated meter.

    • Thorough Washing: Once the product precipitates and is collected by filtration, wash it thoroughly with cold water to remove inorganic salts.

    • Recrystallization: For high purity, recrystallize the crude product from a suitable solvent like ethanol or isopropanol.[3]

Stage 3: Sandmeyer Cyanation

The Sandmeyer reaction is a powerful tool for converting an amino group into a cyano group but is notoriously sensitive to reaction conditions.[5][6]

Q4: The yield of my final product, 5-Bromo-2-cyanonicotinic acid, is very low after the Sandmeyer reaction.

A4: Low yields in Sandmeyer reactions are typically due to the instability of the intermediate diazonium salt, poor quality of the copper(I) cyanide, or suboptimal temperature control.

  • Causality: Aryl diazonium salts can decompose via multiple pathways, including reduction back to an amine or reaction with solvent, especially at elevated temperatures.[7] The copper(I) catalyst is essential for the desired substitution to occur efficiently.

  • Troubleshooting Flowchart:

G cluster_diazotization Diazotization Step cluster_cyanation Cyanation Step start Low Yield in Sandmeyer Cyanation q_temp Was temperature kept at 0-5 °C? start->q_temp sol_temp Maintain strict temperature control (0-5 °C) using an ice-salt bath to prevent premature diazonium salt decomposition. q_temp->sol_temp No q_nitrite Was NaNO₂ solution added slowly? q_temp->q_nitrite Yes sol_nitrite Add sodium nitrite solution dropwise and subsurface to avoid localized high concentrations and NO₂ gas evolution. q_nitrite->sol_nitrite No q_cu Was the CuCN solution freshly prepared? q_nitrite->q_cu Yes sol_cu Use high-quality, freshly prepared, or properly stored CuCN. Oxidation to Cu(II) will drastically reduce yield. q_cu->sol_cu No q_add How was the diazonium salt added? q_cu->q_add Yes sol_add Add the cold diazonium salt solution slowly to the heated CuCN solution (e.g., 60-70 °C). This ensures the diazonium salt reacts immediately upon addition. q_add->sol_add Incorrectly

Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction.

Q5: The reaction produced a lot of dark tar and polymeric material. What went wrong?

A5: Tar formation is a classic sign of uncontrolled diazonium salt decomposition.

  • Causality: The aryl radical intermediate in the Sandmeyer reaction can react with other molecules, including other radicals or the aromatic solvent, to form biaryls and polymeric tars.[7] This is exacerbated by high temperatures, UV light, and the presence of impurities.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the 2-amino-5-bromonicotinic acid is of high purity. Impurities can initiate radical side reactions.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can participate in unwanted side reactions.

    • Strict Temperature Control: As mentioned above, keep the diazotization cold (0-5 °C). When adding the diazonium salt to the copper cyanide, ensure the addition is slow enough to control the exotherm and nitrogen evolution.

    • Work-up Promptly: Once the reaction is complete, do not let it sit for extended periods. Proceed with the work-up to isolate the product from the reactive mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing yield in the Sandmeyer step?

A1: The three most critical parameters are:

  • Temperature: Strict control at 0-5 °C during diazotization is non-negotiable to ensure the stability of the diazonium salt.[8]

  • Acidity: The reaction must be performed in a sufficiently acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid (HONO) in situ and prevent the diazonium salt from coupling with unreacted amine.

  • Reagent Quality: The purity of the starting amine and the activity of the copper(I) cyanide catalyst are paramount. Oxidized Cu(II) is ineffective.

Q2: How do I confirm the identity and purity of my final 5-Bromo-2-cyanonicotinic acid?

A2: A combination of spectroscopic and physical methods should be used:

  • ¹H and ¹³C NMR: This will confirm the chemical structure, showing the correct number of protons and carbons and their chemical environments. The characteristic shifts for the aromatic protons and the carbons of the cyano and carboxyl groups should be present.[9]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the exact molecular weight and elemental composition.[9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FTIR Spectroscopy: This can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the carboxylic acid (C=O and O-H) stretches.

Q3: What are the primary safety concerns when working with the reagents in this synthesis?

A3: This synthesis involves several hazardous materials that require strict safety protocols:

  • Bromine & Thionyl Chloride: Both are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[2]

  • Cyanide Salts (CuCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts generates deadly hydrogen cyanide (HCN) gas. All manipulations should be done in a fume hood. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.

Optimized Reaction Conditions

The following table summarizes key parameters and their impact on yield for the critical stages of the synthesis.

Parameter Stage 1: Bromination Effect on Yield/Purity Stage 3: Sandmeyer Cyanation Effect on Yield/Purity
Temperature 70°C, then refluxBelow 70°C, slow reaction. Overheating can increase byproducts.Diazotization: 0-5 °CCyanation: 60-70 °CDiazotization: >5°C leads to decomposition.Cyanation: Too low is slow; too high causes tarring.
Catalyst 1-3 wt% Powdered Fe[3]Essential for activating the ring.1.1-1.5 eq. CuCNSub-stoichiometric amounts lead to incomplete reaction.
Reaction Time 6-10 hours reflux[3]Shorter times may result in incomplete conversion.Diazotization: ~30 minCyanation: 1-2 hoursInsufficient time leads to low conversion; excessive time can promote side reactions.
pH Control Work-up: pH 2.5-3.0[4]Critical for precipitating the product for isolation.Diazotization: Strong AcidEssential for generating HONO and stabilizing the diazonium salt.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid[2]
  • Combine nicotinic acid (1.0 eq.), thionyl chloride (2.4 eq.), and powdered iron (2% by weight of nicotinic acid) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to 70 °C with stirring.

  • Slowly add bromine (1.9 eq.) dropwise over 2 hours.

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours with continuous stirring.

  • After cooling, carefully distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the residue to 0 °C in an ice bath and slowly add a pre-cooled 4N sodium hydroxide solution with vigorous stirring until the pH of the mixture reaches 3.0.

  • Collect the resulting white precipitate by suction filtration.

  • Wash the solid with several portions of ice-cold water and dry under vacuum.

  • Recrystallize from isopropanol to obtain pure 5-bromonicotinic acid.

Protocol 2: Sandmeyer Cyanation of 2-Amino-5-bromonicotinic Acid

Disclaimer: This is a representative protocol based on established Sandmeyer procedures.[5][8] Researchers should optimize based on their specific setup.

  • Diazotization:

    • In a three-necked flask, dissolve 2-amino-5-bromonicotinic acid (1.0 eq.) in dilute hydrochloric acid (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Heat this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence and keep the temperature constant.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.

    • Cool the mixture to room temperature and then acidify carefully with concentrated HCl to pH ~1 to precipitate the product and dissolve copper salts.

    • Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Gallagher, P. T. (2001). A general electrochemical strategy for the Sandmeyer reaction. National Center for Biotechnology Information. Available at: [Link]

  • Pustovar, P. Y., et al. (1996). Process for preparing 5-bromonicotinic acid. Google Patents (RU2039046C1).
  • Shestopalov, A. M., et al. (1996). Process for preparing 5-bromonicotinic acid. Google Patents (RU2070193C1).
  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • MySkinRecipes. 5-Bromo-2-cyanonicotinic acid. MySkinRecipes. Available at: [Link]

  • Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • Ridd, J. H., et al. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Obushak, M. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. Available at: [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-cyanonicotinic acid (CAS 914637-97-1). This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate.[1] Our focus is on providing not just protocols, but the underlying scientific principles to empower you to resolve experimental challenges.

Compound Overview

5-Bromo-2-cyanonicotinic acid is a key building block in medicinal and materials chemistry.[1] Its purification is critical for the success of subsequent synthetic steps.

Property Value Source
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[2]
Molecular Formula C₇H₃BrN₂O₂[2]
Molecular Weight 227.01 g/mol [2]
CAS Number 914637-97-1[2]
Predicted XlogP 1.1[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Bromo-2-cyanonicotinic acid in a question-and-answer format.

Issue 1: Crude product has low purity and appears discolored after synthesis.

Question: My initial solid product is off-white or brownish and TLC/¹H NMR analysis shows multiple impurities. What is the most effective first purification step?

Answer: Discoloration and multiple spots on a Thin Layer Chromatography (TLC) plate are common after initial synthesis and are typically due to residual reagents, starting materials, or side-products. For crystalline solids like this, recrystallization is the most powerful and cost-effective initial purification technique. The goal is to select a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

For related acidic compounds like 5-bromonicotinic acid, alcohols and aqueous mixtures are often effective.[4][5]

Recommended Recrystallization Solvents

SolventRationale & Comments
Isopropyl Alcohol Often a good starting point for nicotinic acid derivatives.[4][5]
Ethanol Another excellent choice, may require a larger volume than isopropanol.[6]
Aqueous Acetone The water acts as an anti-solvent, promoting crystallization upon cooling.[7]
Hot Water Can be effective if the compound has sufficient solubility at high temperatures.[8]
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few potential solvents from the table above and heat them to boiling. A good solvent will dissolve the compound completely when hot. Let them cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Issue 2: The product oils out or fails to crystallize from solution.

Question: During recrystallization, my product separated as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is too high, depressing the melting point.

Troubleshooting Steps:

  • Lower the Temperature: Ensure you are not using an excessive amount of solvent, which can require cooling to a much lower temperature than expected to induce crystallization.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

  • Trituration: If recrystallization fails, trituration can be an effective alternative. This involves suspending the impure solid in a solvent where the desired compound is insoluble, but the impurities are soluble.

Protocol for Trituration
  • Place the oily or impure solid into a flask.

  • Add a small volume of a solvent in which your product is known to be poorly soluble (e.g., hexane, diethyl ether).

  • Stir or grind the solid vigorously with a spatula or glass rod. The impurities will dissolve into the solvent, often leaving the purified product as a solid.

  • Isolate the solid by suction filtration and wash with fresh, cold solvent.

Issue 3: Poor separation of closely related impurities using column chromatography.

Question: I'm using silica gel column chromatography, but I can't separate my product from an impurity with a very similar Rf value. How can I improve my resolution?

Answer: Separating polar, acidic compounds like 5-Bromo-2-cyanonicotinic acid on silica gel can be challenging. The acidic proton of the carboxylic acid can interact strongly with the silica, leading to peak tailing and poor separation.[9]

Workflow for Optimizing Column Chromatography

G cluster_0 Optimization Workflow start Initial State: Poor Resolution a Analyze Mobile Phase start->a d Check Column Packing & Flow Rate start->d b Add Acidic Modifier (e.g., 0.5-1% Acetic Acid) a->b c Decrease Polarity Gradient b->c g Successful Separation c->g e Repack Column (Slurry Method) d->e f Reduce Flow Rate e->f f->g G cluster_0 Purification Decision Workflow start Crude Product assess Assess Purity (TLC, 1H NMR) start->assess purity_check Purity > 95%? assess->purity_check recrystallize Recrystallization purity_check->recrystallize No, Crystalline Solid column Column Chromatography purity_check->column No, Oily or Complex Mixture final_product Final Product (Purity > 98%) purity_check->final_product Yes reassess Re-assess Purity recrystallize->reassess column->reassess reassess->purity_check

Sources

"5-Bromo-2-cyanonicotinic acid" recrystallization techniques

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of 5-Bromo-2-cyanonicotinic Acid

This guide provides in-depth technical support for the purification of 5-Bromo-2-cyanonicotinic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for downstream applications. The content moves from foundational principles and solvent selection to detailed protocols and troubleshooting common experimental issues, ensuring both scientific rigor and practical utility.

Part 1: Foundational Principles & Compound Profile

Understanding the physicochemical properties of 5-Bromo-2-cyanonicotinic acid is the cornerstone of developing a robust recrystallization protocol. This section addresses the "why" behind the procedural steps that follow.

Q1: What are the key chemical properties of 5-Bromo-2-cyanonicotinic acid relevant to its recrystallization?

5-Bromo-2-cyanonicotinic acid (C₇H₃BrN₂O₂) is a substituted pyridine derivative with a molecular weight of approximately 227.01 g/mol .[1] Its structure is characterized by three key functional groups that dictate its solubility and crystallization behavior:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It confers acidity and promotes solubility in polar protic solvents (like alcohols and water).

  • Cyano (-C≡N): A strongly polar, aprotic group that contributes to the molecule's overall dipole moment.

  • Bromo (-Br): An electron-withdrawing group that increases the molecule's molecular weight and hydrophobicity.

The combination of these groups results in a molecule of moderate polarity with a tendency to engage in intermolecular hydrogen bonding, which often favors the formation of a stable crystal lattice.

Q2: What is the fundamental principle of recrystallization, and how does it apply to this compound?

Recrystallization is a purification technique based on the principle of differential solubility.[2] An ideal recrystallization solvent will dissolve the target compound (5-Bromo-2-cyanonicotinic acid) completely at an elevated temperature but will have very low solubility for it at cooler temperatures.[2][3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[3][4]

As a hot, saturated solution of 5-Bromo-2-cyanonicotinic acid is slowly cooled, the solubility of the compound decreases, leading to a supersaturated state. This drives the compound to crystallize out of the solution, forming a purified solid lattice that excludes the impurities.

Part 2: Solvent Selection Guide & Data

The choice of solvent is the most critical variable in a successful recrystallization. A poor choice can lead to low yield, "oiling out," or failure to crystallize altogether.

Q3: How do I empirically select the best solvent for recrystallizing 5-Bromo-2-cyanonicotinic acid?

A systematic, small-scale screening process is the most reliable method.[4]

  • Preparation: Place approximately 50-100 mg of the crude 5-Bromo-2-cyanonicotinic acid into several different test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., 1 mL) dropwise and stir. An ideal solvent will not dissolve the compound at room temperature.[4] If the compound dissolves readily, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "solvent" in a mixed-solvent system.

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[4] A good solvent will fully dissolve the compound at this higher temperature. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[2]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Q4: What is a mixed-solvent recrystallization, and when should I use it?

A mixed-solvent recrystallization is employed when no single solvent exhibits the ideal temperature-dependent solubility profile.[3] This technique uses a pair of miscible solvents:

  • Solvent 1 (The "Solvent"): A solvent in which 5-Bromo-2-cyanonicotinic acid is highly soluble, even at room temperature.

  • Solvent 2 (The "Anti-solvent" or "Co-solvent"): A solvent in which the compound is poorly soluble at all temperatures.[5]

The procedure involves dissolving the compound in a minimal amount of hot "Solvent 1" and then slowly adding "Solvent 2" dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of "Solvent 1" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.

Solubility Profile Summary

The following table provides a predicted solubility profile for 5-Bromo-2-cyanonicotinic acid in common laboratory solvents to guide your selection process. This is based on the compound's structure and data from structurally similar molecules like 5-bromonicotinic acid and 5-bromo-2-chloronicotinic acid.[6][7][8]

SolventTypePredicted Solubility (Cold)Predicted Solubility (Hot)Suitability Notes
Water Polar ProticLowModerate to HighGood potential. May require a large volume. The carboxylic acid group enhances solubility in hot water.
Ethanol Polar ProticLow to ModerateHighExcellent candidate. Often used for similar aromatic carboxylic acids.[6]
Methanol Polar ProticModerateVery HighMay be too good a solvent, potentially leading to lower yields unless used in a mixed system.
Isopropyl Alcohol Polar ProticLowHighExcellent candidate. Its lower volatility compared to ethanol can promote slower crystal growth.[7][9]
Acetone Polar AproticModerateHighPotential candidate, but its low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate Moderate PolarityLowModerateGood potential, especially for removing non-polar impurities.
Toluene Non-polarVery LowLowUnlikely to be a good single solvent but could serve as an anti-solvent.
Hexane/Heptane Non-polarInsolubleInsolubleUnsuitable as the primary solvent. Excellent choice for an anti-solvent or for washing the crude solid to remove non-polar contaminants.

Part 3: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for a single-solvent recrystallization.

Experimental Workflow
  • Dissolution: Place the crude 5-Bromo-2-cyanonicotinic acid in an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves at the solvent's boiling point. Using the absolute minimum amount of hot solvent is key to maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilt Hot Gravity Filtration (Optional) Dissolved->HotFilt Filtrate Hot, Clear Filtrate Dissolved->Filtrate If no insoluble impurities HotFilt->Filtrate Cooling Slow Cooling (Room Temp -> Ice Bath) Filtrate->Cooling Crystals Crystal Slurry Cooling->Crystals VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Technical Support Center: Synthesis of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-2-cyanonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic intermediate. We will move beyond simple procedural outlines to delve into the mechanistic origins of common byproducts, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of a multi-functionalized pyridine ring like 5-Bromo-2-cyanonicotinic acid is a multi-step process. Impurities can arise from starting materials or be generated during key transformations. Our troubleshooting guide is structured around the most common synthetic challenges and their resulting byproducts.

Category 1: Impurities Originating from the 5-Bromo-2-cyanopyridine Intermediate

A frequent strategy involves the synthesis of the 5-Bromo-2-cyanopyridine precursor, which is later elaborated to the final product. The purity of this intermediate is critical.

Question 1: During the synthesis of 5-Bromo-2-cyanopyridine from 2-amino-5-bromopyridine via a Sandmeyer reaction, my final product is contaminated with a significant amount of 5-Bromo-2-hydroxypyridine. What is the cause and how can I prevent it?

Answer: This is a classic byproduct of the Sandmeyer reaction. The root cause lies in the reaction mechanism itself.

  • Mechanistic Insight: The Sandmeyer reaction involves the copper(I)-catalyzed decomposition of a diazonium salt, proceeding through an aryl radical intermediate.[1][2] While the intended pathway is the reaction of this radical with the cyanide nucleophile, the aryl radical can also react with water, which is present in the aqueous acidic medium used for diazotization. This leads to the formation of the corresponding hydroxyl compound, 5-Bromo-2-hydroxypyridine.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain rigorous temperature control (0–5 °C) during the diazotization step and the subsequent addition to the copper cyanide solution. Elevated temperatures accelerate the decomposition of the diazonium salt and increase the rate of reaction with water.

    • Minimize Water: While an aqueous medium is necessary for diazotization, ensure the copper cyanide solution is as concentrated as reasonably possible to favor the cyanation pathway kinetically.

    • pH Adjustment: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt. However, the subsequent Sandmeyer reaction often benefits from a neutral or slightly basic pH, which can be achieved by carefully neutralizing the diazonium salt solution before or during addition to the CuCN.

  • Purification Tip: 5-Bromo-2-hydroxypyridine is phenolic in nature and thus acidic. It can often be removed from the desired nitrile product by performing a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH). The desired nitrile will remain in the organic layer, while the hydroxyl byproduct will be extracted into the aqueous basic layer as its sodium salt.

Question 2: My analysis shows the presence of biaryl compounds (e.g., 5,5'-Dibromo-2,2'-bipyridine) after my Sandmeyer cyanation. Why does this happen?

Answer: The formation of biaryl impurities is another hallmark of the radical mechanism inherent to the Sandmeyer reaction.[1]

  • Mechanistic Insight: The aryl radical intermediate generated from the diazonium salt can dimerize before it is trapped by the cyanide nucleophile. This radical-radical coupling reaction results in the formation of a biaryl byproduct.

  • Troubleshooting & Prevention:

    • Catalyst Concentration: Ensure an adequate concentration of the Cu(I) catalyst is present and active. The catalyst's role is to facilitate the single-electron transfer and subsequent capture of the aryl radical.[1] Insufficient catalyst can lead to a higher steady-state concentration of aryl radicals, increasing the probability of dimerization.

    • Slow Addition: Add the diazonium salt solution slowly to the copper cyanide solution. This maintains a low concentration of the diazonium salt and the resulting aryl radical at any given time, disfavoring the second-order dimerization reaction relative to the pseudo-first-order reaction with the cyanide nucleophile.

Category 2: Byproducts from the Carboxylation of 5-Bromo-2-cyanopyridine

A common route to the target molecule is the introduction of the carboxylic acid at the C3 position of the 5-Bromo-2-cyanopyridine intermediate, typically via metallation followed by quenching with carbon dioxide.

Question 1: I attempted a directed ortho-metallation on 5-Bromo-2-cyanopyridine using LDA followed by a CO₂ quench, but I've isolated a mixture of isomeric products. What is the likely cause?

Answer: The formation of isomers in this reaction strongly suggests the transient formation of a dehydropyridine (pyridyne) intermediate.

  • Mechanistic Insight: While the cyano group at C2 can direct metallation to the C3 position, strong bases like Lithium Diisopropylamide (LDA) can also abstract the proton at C4. Furthermore, if the temperature is not strictly controlled, elimination of lithium bromide (LiBr) from a C3-lithiated species or elimination of HBr from the parent molecule can occur, generating a highly reactive 3,4-pyridyne intermediate.[3] The subsequent addition of a nucleophile (or the trapped lithiated species reacting with CO₂) can then occur at either C3 or C4 of the pyridyne, leading to a mixture of regioisomers.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This reaction must be conducted at very low temperatures (typically -70 °C or lower) to prevent the elimination reaction that forms the pyridyne.[3]

    • Choice of Base: Consider using a base less prone to causing elimination. A knochel-type turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) might be a milder alternative for achieving halogen-metal exchange or directed deprotonation with less risk of pyridyne formation.

    • Reverse Addition: Add the base slowly to the solution of 5-Bromo-2-cyanopyridine at low temperature to minimize local excesses of base that could promote side reactions.

Visualizing Reaction Pathways and Byproduct Formation

To better understand these processes, the following diagrams illustrate the key reaction pathways and the points at which byproducts diverge.

Sandmeyer_Byproducts cluster_start Starting Material cluster_diazotization Diazotization cluster_products Reaction Products Amine 2-Amino-5-bromopyridine Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ 0-5 °C Product 5-Bromo-2-cyanopyridine (Desired Product) Diazonium->Product CuCN (Intended Pathway) Byproduct1 5-Bromo-2-hydroxypyridine (Phenol Byproduct) Diazonium->Byproduct1 H₂O (Side Reaction) ArylRadical Aryl Radical Intermediate Diazonium->ArylRadical Cu(I) -N₂ Byproduct2 5,5'-Dibromo-2,2'-bipyridine (Biaryl Byproduct) ArylRadical->Product + [Cu(II)CN] ArylRadical->Byproduct2 Dimerization Carboxylation_Byproducts cluster_pathways Reaction Pathways with Strong Base (LDA) Start 5-Bromo-2-cyanopyridine Direct Direct C3-Lithiation (Desired Pathway, Low Temp) Start->Direct LDA, < -70°C Pyridyne Formation of 3,4-Pyridyne (Side Pathway, Higher Temp) Start->Pyridyne LDA, > -70°C (Elimination) Product 5-Bromo-2-cyano-3-lithiopyridine Direct->Product IsomerMix Mixture of C3 and C4 Carboxylated Products Pyridyne->IsomerMix 1. Trapping 2. CO₂ Quench FinalProduct 5-Bromo-2-cyanonicotinic acid (Desired Product) Product->FinalProduct 1. CO₂ 2. H⁺ Workup

Caption: Isomer formation via a pyridyne intermediate during carboxylation.

Summary of Common Byproducts

For quick reference, the following table summarizes the key byproducts discussed, their likely origins, and suggested mitigation strategies.

Byproduct NameCommon OriginParent ReactionMitigation Strategy
5-Bromo-2-hydroxypyridine Reaction of aryl radical with waterSandmeyer CyanationStrict temperature control (0-5°C), use of concentrated reagents.
5,5'-Dibromo-2,2'-bipyridine Dimerization of aryl radical intermediatesSandmeyer CyanationSlow addition of diazonium salt, ensure sufficient Cu(I) catalyst.
5-Bromopicolinamide Incomplete dehydration or partial hydrolysisNitrile Formation/HydrolysisUse a more potent dehydrating agent (e.g., POCl₃, TFAA); control hydrolysis time and temperature. [4]
Isomeric Carboxylic Acids Formation of a pyridyne intermediateMetallation/CarboxylationMaintain reaction temperature below -70°C; consider alternative metallation reagents. [3]
Starting Material Incomplete conversionAll reactionsIncrease reaction time, temperature (if stable), or reagent stoichiometry; verify reagent purity.

References

  • WEN Jian-ming, FANG Wei-guo, HU Jian-feng. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates. 5

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.

  • Wikipedia. (2023). Sandmeyer reaction.

  • ChemicalBook. (2023). 5-Bromo-2-pyridinecarbonitrile synthesis.

  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2).

  • Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.

  • Patsnap. (n.d.). Preparation method for 2-cyano-5-bromopyridine.

  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile.

  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

  • Galli, C. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • Patsnap. (n.d.). Preparation method of 2-cyano-5-bromopyridine.

  • Wang, Q., & Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.

Sources

Technical Support Center: 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Common Reaction Side Products and Troubleshooting

Welcome to the technical support guide for 5-Bromo-2-cyanonicotinic acid. This versatile heterocyclic building block is a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a carboxylic acid, a nitrile, and a bromo-substituted pyridine ring, offers multiple avenues for synthetic elaboration. However, this multi-functionality can also lead to specific, and often predictable, side reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to anticipate challenges, diagnose issues, and optimize your reaction outcomes.

Section 1: Amide Coupling Reactions - FAQs & Troubleshooting

Amide bond formation is the most common application for this reagent. While seemingly straightforward, the interplay between the carboxylic acid and the adjacent cyano group requires careful consideration of reaction conditions.

Q1: My reaction is producing a significant byproduct with a mass exactly 18 amu higher than my starting material. What is it and why is it forming?

A1: You are observing the hydrolysis of the nitrile group to a primary amide.

This is the most common side reaction associated with 5-Bromo-2-cyanonicotinic acid. The byproduct is 5-bromo-2-carboxamidonicotinic acid. The mass increase of 18.01 g/mol corresponds to the addition of a water molecule (H₂O) across the carbon-nitrogen triple bond of the cyano group.

Causality: Nitrile hydrolysis can be catalyzed by either acidic or basic conditions, which are often present in amide coupling reactions.[3][4]

  • Acid Catalysis: Many coupling protocols involve the formation of acidic intermediates or use acidic additives. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by even trace amounts of water in your solvent.[4]

  • Base Catalysis: The use of amine bases (e.g., triethylamine, DIPEA) or basic workup conditions (e.g., sodium bicarbonate wash) can promote hydrolysis via nucleophilic attack of a hydroxide ion on the nitrile carbon.[3]

While amides can be further hydrolyzed to carboxylic acids under harsh conditions, the conversion of the nitrile to the primary amide is often the more kinetically favorable and frequently observed side reaction under typical coupling conditions.[5][6]

Nitrile_Hydrolysis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 5-Bromo-2-cyanonicotinic Acid Product Desired Amide Product SM->Product Coupling Reagent, Base Byproduct Side Product: 5-Bromo-2-carboxamidonicotinic acid (Mass +18 amu) SM->Byproduct Acid or Base Catalysis Amine R-NH₂ Amine->Product H2O H₂O (Trace moisture) H2O->Byproduct

Caption: Desired amide coupling vs. nitrile hydrolysis side reaction.

Q2: My amide coupling reaction has stalled, showing low conversion and significant recovery of unreacted starting material. What are the likely causes?

A2: Incomplete conversion is typically due to inefficient activation of the carboxylic acid or acid-base neutralization.

Before an amine can react with the carboxylic acid, the acid's hydroxyl group must be converted into a better leaving group.[7] Failure to do so efficiently is a primary cause of low yield.

Common Culprits & Solutions:

IssueCausalityTroubleshooting Steps
Salt Formation 5-Bromo-2-cyanonicotinic acid is acidic, and your amine coupling partner is basic. They can form a non-reactive ammonium carboxylate salt.[8]1. Add a non-nucleophilic base: Use 1.1-1.5 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the acid and free the amine. 2. Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[8]
Ineffective Coupling Reagent For sterically hindered or electron-poor amines, standard carbodiimide reagents like DCC or EDC may not be potent enough.[9]1. Switch to a Uronium/Aminium Reagent: Use a more powerful reagent like HATU, HBTU, or COMU. These are often more effective for challenging substrates.[7][8] 2. Check Reagent Quality: Ensure all reagents, especially coupling agents and solvents, are anhydrous. Moisture will quench the activated intermediate.[8]
Poor Nucleophilicity of Amine Electron-deficient anilines or very bulky amines react slowly.1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation barrier. Monitor carefully for an increase in side products.[8] 2. Use a Stronger Coupling Reagent: HATU is particularly effective for less reactive amines.[10]
Q3: During workup, I'm losing my compound. I suspect it's decarboxylating. Why would this happen?

A3: Yes, decarboxylation (loss of CO₂) is a potential risk, especially with thermal stress.

The product of decarboxylation would be 5-bromo-2-cyanopyridine. This reaction involves the removal of the carboxylic acid group, releasing carbon dioxide.[11]

Causality: While many simple carboxylic acids require very high temperatures to decarboxylate, the reaction is facilitated by an electron-withdrawing group at the beta-position (relative to the carbonyl carbon).[12][13] In this molecule, the cyano group is alpha to the carboxylic acid, which can also stabilize the transition state for decarboxylation, particularly upon heating.

Preventative Measures:

  • Avoid Excessive Heat: Perform the reaction at or below room temperature if possible. During workup, concentrate your product under reduced pressure on a rotary evaporator with a low-temperature water bath (<40°C).

  • Neutral pH: Avoid prolonged exposure to strong acid or base at elevated temperatures, as these conditions can sometimes accelerate decarboxylation.[11]

Decarboxylation SM 5-Bromo-2-cyanonicotinic Acid Product 5-Bromo-2-cyanopyridine SM->Product Δ (Heat) CO2 CO₂ SM->CO2 +

Caption: Thermal decarboxylation side reaction.

Section 2: Recommended Protocol & Methodologies

Optimized Protocol for Amide Coupling to Minimize Side Reactions

This protocol is designed as a robust starting point for coupling 5-Bromo-2-cyanonicotinic acid with a primary or secondary amine, using HATU as the coupling agent to ensure high activation efficiency while minimizing nitrile hydrolysis.

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or MTBE

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-cyanonicotinic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution). Stir the mixture at room temperature until all solids dissolve.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 20 minutes. This pre-activation step is critical to form the activated ester before the nucleophilic amine is introduced.[8]

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing diethyl ether (or MTBE) and saturated aq. NH₄Cl. Extract the aqueous layer twice more with the organic solvent.

  • Washes: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any unreacted starting acid and acidic byproducts from HATU.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: Purify the resulting crude material by flash column chromatography or recrystallization as needed.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem: Low Yield or Impure Product CheckSM Is starting material (SM) consumed? Start->CheckSM NoSM_Consumed Cause: Inefficient Activation or Salt Formation CheckSM->NoSM_Consumed No YesSM_Consumed SM is consumed CheckSM->YesSM_Consumed Yes MassCheck Major impurity with Mass = SM + 18? Yes_Hydrolysis Cause: Nitrile Hydrolysis MassCheck->Yes_Hydrolysis Yes No_Hydrolysis Other Impurities Observed MassCheck->No_Hydrolysis No Fix_Activation Solution: 1. Use stronger coupling agent (HATU). 2. Pre-activate SM before adding amine. 3. Ensure anhydrous conditions. NoSM_Consumed->Fix_Activation YesSM_Consumed->MassCheck Fix_Hydrolysis Solution: 1. Use anhydrous solvent. 2. Avoid harsh acid/base in workup. 3. Keep reaction temp low (0°C -> RT). Yes_Hydrolysis->Fix_Hydrolysis Fix_Other Solution: 1. Check for reagent byproducts (e.g., DCU). 2. Optimize workup washes (acid/base). 3. Re-evaluate purification strategy. No_Hydrolysis->Fix_Other

Caption: A decision tree for troubleshooting common issues.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • S D Fine-Chem Ltd. (n.d.). 5-bromonicotinic acid (for synthesis). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to enhance your experimental success.

Introduction

5-Bromo-2-cyanonicotinic acid is a valuable building block in medicinal chemistry and materials science, prized for its trifunctional nature that allows for diverse synthetic transformations.[1] However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties. This guide offers a structured approach to overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Bromo-2-cyanonicotinic acid, offering potential causes and solutions. A common synthetic route involves a Sandmeyer reaction starting from an appropriate amino-substituted nicotinic acid derivative. The following troubleshooting guide is structured around this synthetic approach but also provides insights applicable to other synthetic strategies.

Issue 1: Low Yield of 5-Bromo-2-cyanonicotinic Acid

A diminished yield is a frequent challenge in multi-step organic syntheses. The root cause can often be traced to several factors throughout the experimental workflow.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Diazotization The initial step of the Sandmeyer reaction, the conversion of the aromatic amine to a diazonium salt, may be incomplete. This can be due to improper temperature control or incorrect stoichiometry of reagents.Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.[2] Ensure the dropwise addition of a stoichiometric amount of cold sodium nitrite solution to the acidic suspension of the starting amine.[2]
Premature Decomposition of Diazonium Salt Diazonium salts are notoriously unstable and can decompose before the addition of the copper(I) cyanide. This is often exacerbated by elevated temperatures.Use the freshly prepared, cold diazonium salt solution immediately in the subsequent Sandmeyer step. Avoid letting the solution warm up.
Inefficient Cyanation The displacement of the diazonium group with cyanide may be inefficient. This can be due to the quality of the copper(I) cyanide or suboptimal reaction conditions.Use high-purity, freshly prepared or commercially sourced copper(I) cyanide. Ensure vigorous stirring during the addition of the diazonium salt to the copper(I) cyanide solution.[3]
Side Reactions Several side reactions can compete with the desired cyanation, such as the formation of phenolic byproducts or biaryl compounds.[3]Maintain a low reaction temperature and ensure the absence of light, which can promote radical side reactions. The use of a slight excess of the copper(I) salt can sometimes suppress byproduct formation.
Losses During Work-up and Purification Significant product loss can occur during extraction, washing, and recrystallization steps.Optimize the pH for precipitation of the carboxylic acid. Use minimal volumes of cold solvent for washing the precipitate. For recrystallization, carefully select a solvent system that provides good recovery.[4][5]

Workflow for Diagnosing Low Yield:

G start Low Yield Observed check_diazotization Verify Complete Diazotization (e.g., starch-iodide paper test for excess nitrous acid) [11] start->check_diazotization check_cyanation Analyze Crude Reaction Mixture (TLC, HPLC, or NMR) check_diazotization->check_cyanation Positive Test incomplete_diazotization Incomplete Reaction check_diazotization->incomplete_diazotization Negative Test check_workup Assess Purification Steps check_cyanation->check_workup Clean Crude Product inefficient_cyanation Side Product Formation or Incomplete Cyanation check_cyanation->inefficient_cyanation Significant Impurities purification_loss Significant Product Loss During Purification check_workup->purification_loss optimize_diazotization Optimize Diazotization: - Temperature Control (0-5 °C) - Stoichiometry incomplete_diazotization->optimize_diazotization optimize_cyanation Optimize Sandmeyer Reaction: - Fresh CuCN - Temperature Control inefficient_cyanation->optimize_cyanation optimize_workup Optimize Work-up: - pH adjustment - Recrystallization solvent purification_loss->optimize_workup

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of 5-Bromo-2-carboxynicotinamide as a Major Impurity

The formation of the corresponding amide from the nitrile group is a common side reaction, particularly during work-up or under certain reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis of the Nitrile Group The nitrile group is susceptible to hydrolysis to the primary amide and subsequently to the carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[6]During work-up, avoid prolonged exposure to strong acids or bases at high temperatures. If purification involves pH adjustment, perform it at low temperatures. When possible, use anhydrous solvents and reagents to minimize the presence of water.[6]
Incomplete Reaction from an Amide Precursor If the synthetic route involves the dehydration of an amide to a nitrile, the presence of the starting amide indicates an incomplete reaction.Extend the reaction time or consider a more potent dehydrating agent. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
Issue 3: Difficulty in Purifying the Final Product

Even with a successful reaction, isolating pure 5-Bromo-2-cyanonicotinic acid can be challenging due to the presence of closely related impurities.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Starting Material Incomplete reaction can lead to the presence of the starting amino-substituted nicotinic acid.Optimize the reaction conditions to drive the reaction to completion. If the starting material persists, consider a purification strategy that exploits differences in polarity or acidity, such as column chromatography or selective extraction.
Formation of Isomeric Byproducts Depending on the synthetic route, isomeric byproducts may form that have similar physical properties to the desired product, making separation by recrystallization difficult.High-performance liquid chromatography (HPLC) can be a valuable tool for both analyzing the purity and for preparative purification of the target compound.[7] If recrystallization is attempted, screen a variety of solvent systems to find one that provides good separation.[5]
"Oiling Out" During Recrystallization The compound may separate as an oil instead of forming crystals during recrystallization, often due to the presence of impurities or the use of an inappropriate solvent.[5]Ensure the crude material is as pure as possible before attempting recrystallization. Try using a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.[8]

Purification Workflow:

G crude_product Crude 5-Bromo-2-cyanonicotinic Acid acid_base_extraction Aqueous Work-up with pH Adjustment crude_product->acid_base_extraction precipitate Precipitated Solid acid_base_extraction->precipitate filtrate Filtrate (contains impurities) acid_base_extraction->filtrate recrystallization Recrystallization from Suitable Solvent (e.g., Ethanol/Water) precipitate->recrystallization pure_product Pure 5-Bromo-2-cyanonicotinic Acid recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General purification workflow for 5-Bromo-2-cyanonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 5-Bromo-2-cyanonicotinic acid?

A common and often reliable method is the Sandmeyer reaction starting from 5-amino-2-cyanonicotinic acid.[3] This multi-step process involves the diazotization of the primary amine followed by displacement with a cyanide group using a copper(I) cyanide catalyst.[9] Alternative routes might include the direct bromination of a pre-functionalized nicotinic acid derivative, though achieving the desired regioselectivity can be challenging.[4]

Q2: How can I monitor the progress of the Sandmeyer reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of the reaction progress and the formation of byproducts.[6] The cessation of nitrogen gas evolution is also a qualitative indicator that the reaction is nearing completion.[2]

Q3: What are the key safety precautions when working with the Sandmeyer reaction?

The Sandmeyer reaction involves several hazardous materials and conditions. Diazonium salts can be explosive when isolated in a dry state; therefore, they should always be prepared and used in solution at low temperatures.[10] Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Always have a cyanide poisoning antidote kit readily available and be familiar with its use.

Q4: Can I use other cyanide sources besides copper(I) cyanide?

While copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, other cyanide sources have been explored in palladium-catalyzed cyanation reactions, such as potassium hexacyanoferrate(II), which is less toxic.[7] However, for the traditional Sandmeyer reaction, copper(I) cyanide is generally the most effective.

Q5: What analytical techniques are recommended for characterizing the final product?

For structural confirmation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Mass spectrometry (MS) will confirm the molecular weight of the compound.[11] To assess purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, providing quantitative data on the presence of any impurities.[7]

Experimental Protocols

The following is a generalized protocol for the synthesis of 5-Bromo-2-cyanonicotinic acid via a Sandmeyer reaction. This should be adapted and optimized based on your specific starting materials and laboratory conditions.

Protocol: Synthesis of 5-Bromo-2-cyanonicotinic Acid

Step 1: Diazotization of 5-Amino-2-cyanonicotinic Acid

  • Suspend 5-amino-2-cyanonicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water or an appropriate solvent.

  • Cool the copper(I) cyanide mixture to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and adjust the pH to ~3 with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.[4]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

  • Dry the purified product under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. US4960896A.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Google Patents. (1995). Process for preparing 5-bromonicotinic acid. RU2039046C1.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Wang, X., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
  • Wang, X. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. State Key Laboratory of Elemento-organic Chemistry, Nankai University.
  • Eseonu, D. N. (2016).
  • Wikipedia. (2023). Sandmeyer reaction.
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  • BenchChem. (2025).
  • Dobi, Z., et al. (2013). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters, 15(19), 5044–5047.
  • University of California, Los Angeles. (n.d.).
  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid.
  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid.
  • Li, W., et al. (2018).
  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929.
  • Google Patents. (1996). Process for preparing 5-bromonicotinic acid. RU2070193C1.
  • Chemistry LibreTexts. (2023).
  • Gryglewicz, S., et al. (2022).
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2).
  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2012). Synthesis and Characterization of Some Nicotinic Acid Complexes.
  • PubChem. (n.d.). 5-Bromonicotinic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum.
  • Chen, Y.-C., et al. (2021).

Sources

Technical Support Center: Troubleshooting Solubility Issues for 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2-cyanonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that realizing the full synthetic potential of this reagent can be hampered by practical challenges, most notably its solubility in common organic solvents.

This guide provides in-depth, field-proven insights and actionable protocols to overcome these solubility hurdles. Our approach is rooted in explaining the fundamental chemical principles at play, allowing you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

5-Bromo-2-cyanonicotinic acid (C₇H₃BrN₂O₂) is a highly functionalized pyridine derivative. Its solubility behavior is governed by a combination of strong intermolecular forces inherent to its structure.

  • High Polarity & Hydrogen Bonding: The molecule possesses a carboxylic acid group (-COOH), a cyano group (-C≡N), and a pyridine nitrogen atom. The carboxylic acid is a potent hydrogen bond donor and acceptor, while the cyano and pyridine nitrogen atoms are effective hydrogen bond acceptors. In the solid state, these groups can form an extensive network of intermolecular hydrogen bonds, leading to high crystal lattice energy. Overcoming this energy requires solvents that can effectively compete for these interactions.

  • Crystalline Nature: As a crystalline solid, significant energy is required to break apart the ordered crystal lattice before solvation can occur. This is often the primary kinetic and thermodynamic barrier to dissolution.[1]

  • Aromatic Stacking: The planar pyridine ring can participate in π-π stacking interactions, further stabilizing the solid-state structure and increasing the energy required for dissolution.

These combined factors mean that simple, non-polar solvents are unlikely to be effective, and even polar solvents may struggle to dissolve the material at room temperature.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂[2][3]
Molecular Weight 227.01 g/mol [2]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[2]
Appearance White to off-white solid (typical)[4]
Key Functional Groups Carboxylic Acid, Cyano, Pyridine, Bromoaryl[2]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility-related queries in a direct question-and-answer format.

Q1: What are the recommended starting solvents for dissolving 5-Bromo-2-cyanonicotinic acid?

Answer: Based on its structure and data from analogous compounds, begin with highly polar, aprotic solvents. These are generally the most effective at disrupting the strong intermolecular forces.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). A related, complex bromonicotinic acid derivative shows good solubility in DMSO.[5]

  • Secondary Recommendations: Polar protic solvents like methanol or ethanol can also be effective, particularly with heating. The related compound 5-Bromo-2-chloronicotinic acid is reported to be soluble in methanol.[6]

  • Tertiary Options (for specific reactions): Tetrahydrofuran (THF) and Acetonitrile (MeCN) may work, especially at elevated temperatures or for prolonged reaction times, but often result in lower concentrations.

Q2: My compound won't dissolve in my chosen solvent at room temperature. What is the next logical step?

Answer: Do not immediately abandon the solvent. Poor solubility at room temperature is expected for this compound. The next step is to introduce energy to the system to overcome the kinetic barrier of dissolution.

  • Sonication: Place the sealed vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create localized cavitation, which can help break apart solid agglomerates and accelerate the dissolution process.

  • Gentle Heating: Warm the mixture to 40-50°C with stirring. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the crystal lattice. Always monitor for any color change, which could indicate degradation.

If these steps fail, you should proceed to the more systematic protocols outlined in Section 3.

Q3: Can I heat the mixture to improve solubility? What are the risks?

Answer: Yes, heating is a very effective method to increase both the rate and extent of dissolution for this compound. However, it must be done with caution.

  • Benefits: Increased kinetic energy helps overcome the crystal lattice energy, often leading to complete dissolution.

  • Risks:

    • Thermal Degradation: Although the melting point is high, prolonged heating at excessive temperatures, especially in reactive solvents, could lead to decarboxylation or other side reactions.

    • Solvent Loss: When working with volatile solvents (e.g., THF, Methanol), ensure your apparatus is equipped with a reflux condenser to prevent solvent evaporation and concentration changes.

    • Safety: Always heat solvents using a controlled heating mantle or oil bath, never an open flame. Ensure proper ventilation.[7][8]

Q4: How does pH affect the solubility of this compound?

Answer: The pH has a dramatic effect on solubility, particularly in aqueous or protic media. The carboxylic acid group is acidic and can be deprotonated by a base to form a highly polar and much more soluble carboxylate salt.[9][10]

  • In Basic Conditions (pH > 7): Adding a base (e.g., NaHCO₃, K₂CO₃, NaOH) will deprotonate the carboxylic acid, forming the 5-bromo-2-cyanonicotinate salt. This salt is an ionic species and will exhibit significantly higher solubility in polar solvents like water or alcohols compared to the neutral acid.

  • In Acidic Conditions (pH < 2): The pyridine nitrogen can be protonated. However, the carboxylic acid will remain protonated, so this typically does not enhance solubility in organic solvents and may decrease it in aqueous solutions.

This principle can be used to your advantage, for example, by dissolving the compound in a dilute aqueous base, performing a reaction, and then re-acidifying to precipitate the product.

Q5: Are there any co-solvents that can improve solubility for reaction purposes?

Answer: Yes, using a co-solvent system is an excellent strategy.[9] This involves mixing two or more miscible solvents to achieve a desired balance of properties.

  • Example for a Nucleophilic Substitution: If your reaction requires a less polar solvent like THF but the compound won't dissolve, you can first dissolve the 5-Bromo-2-cyanonicotinic acid in a minimal amount of DMSO or DMF (e.g., 5-10% of the total volume) and then dilute this stock solution with THF to the final reaction concentration. The small amount of high-polarity solvent acts as a "solubilizing bridge."

  • Example for Improving Polarity: For reactions in moderately polar solvents like acetonitrile, adding a small percentage of methanol can disrupt hydrogen bonding and improve solubility.

Q6: The compound dissolves upon heating, but then crashes out of solution when I set up my reaction at room temperature. What is happening?

Answer: This indicates that you have created a supersaturated solution. The increased temperature allowed you to dissolve more solute than is thermodynamically stable at room temperature. As the solution cools, the solubility limit drops, and the excess solute precipitates out of solution.

  • Solution 1 (If reaction can be heated): Run the reaction at the elevated temperature where the compound remains dissolved.

  • Solution 2 (If reaction must be at RT): Your current concentration is too high for that solvent at room temperature. You must either increase the total solvent volume (dilute the reaction) or switch to a stronger solvent system (e.g., move from THF to THF/DMF co-solvent or pure DMSO).

Q7: What are the key safety precautions when handling this compound?

Answer: 5-Bromo-2-cyanonicotinic acid is a hazardous substance and must be handled with appropriate care.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][11]

  • Ventilation: Handle the solid powder and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Routes: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[2] In case of contact, wash the affected area thoroughly with water and seek medical advice.[11]

  • Disposal: Dispose of waste materials according to your institution's hazardous waste protocols.

Section 3: Troubleshooting Workflows & Experimental Protocols

When facing a persistent solubility issue, a systematic approach is more effective than random trial and error.

Troubleshooting Decision Workflow

The following diagram outlines a logical progression for addressing solubility challenges.

G start Start: Compound is insoluble in chosen solvent at Room Temperature (RT) sonicate 1. Apply Physical Energy: Sonicate for 15 min start->sonicate heat 2. Apply Thermal Energy: Heat to 40-60°C with stirring sonicate->heat Still Insoluble success SOLUBLE Proceed with Experiment sonicate->success Soluble solvent_screen 3. Change Solvent System: Perform Systematic Solvent Screen (See Protocol 3.1) heat->solvent_screen Still Insoluble heat->success Soluble ph_adjust 4. Use Chemical Modification: Attempt pH-Mediated Dissolution (See Protocol 3.3) solvent_screen->ph_adjust No suitable organic solvent found solvent_screen->success Suitable solvent identified ph_adjust->success Soluble as salt fail INSOLUBLE Re-evaluate Conditions ph_adjust->fail Incompatible with reaction conditions

Caption: Decision workflow for troubleshooting solubility.

Protocol 3.1: Systematic Solvent Screening

This protocol allows for a rapid and material-sparing assessment of solubility in a range of common solvents.

  • Preparation: Aliquot 5.0 mg of 5-Bromo-2-cyanonicotinic acid into six separate, labeled 1-dram glass vials.

  • Solvent Addition (RT): To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, THF, Ethyl Acetate). This corresponds to a concentration of 10 mg/mL.

  • Initial Observation: Cap the vials and vortex each for 30 seconds. Let them stand for 5 minutes and visually inspect for dissolution. Record the results as "Insoluble," "Partially Soluble," or "Soluble."

  • Sonication: Place all vials in an ultrasonic bath for 10 minutes. Remove and observe again. Record any changes.

  • Heating: Using a heating block and a stirring flea in each vial, increase the temperature to 50°C. Stir for 10 minutes. Observe solubility. Record the results.

  • Analysis: Consolidate your observations into a table to identify the most promising solvent or solvent class for your application.

Protocol 3.2: Aiding Dissolution with Heat & Sonication

This protocol is for dissolving a preparative amount of material in a chosen solvent.

  • Setup: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, add the solid 5-Bromo-2-cyanonicotinic acid.

  • Solvent Addition: Add approximately 80% of the final required solvent volume.

  • Stirring: Begin vigorous magnetic stirring.

  • Sonication (Optional): If a large amount of solid remains, place the flask in an ultrasonic bath for 10-15 minutes.

  • Controlled Heating: Attach a reflux condenser to the flask. Place the apparatus in a heating mantle or oil bath and slowly increase the temperature to the desired point (e.g., 60°C for THF, 80°C for DMF).

  • Monitor: Continue stirring and heating until all solid has dissolved.

  • Final Volume: Once dissolved, cool the solution slightly (if safe for the next step) and add the remaining 20% of the solvent to reach the final target concentration.

Protocol 3.3: pH-Mediated Dissolution via Salt Formation

Use this protocol when working in polar protic solvents or aqueous systems.

  • Suspension: Suspend the 5-Bromo-2-cyanonicotinic acid (1.0 eq) in your chosen solvent (e.g., Methanol or Water).

  • Base Addition: Slowly add a mild inorganic base (e.g., solid K₂CO₃ at 1.1 eq or a saturated aqueous solution of NaHCO₃) portion-wise with vigorous stirring.

  • Observation: As the acid is converted to its conjugate base salt, you should observe the solid dissolving to form a clear solution. Effervescence (CO₂ release) will occur if using a carbonate or bicarbonate base.

  • Confirmation: Continue adding the base until the solution is clear and homogenous. Check the pH with a test strip to ensure it is basic (>8).

  • Application: The resulting solution of the nicotinate salt can now be used for subsequent reaction steps. Note that the nucleophilicity of other reagents may be affected by the basic conditions.

Section 4: Advanced Solubility Enhancement Strategies

For drug development professionals facing challenges beyond the lab bench, such as formulating for bioavailability, more advanced techniques may be necessary. These methods focus on modifying the solid-state properties of the compound itself.

  • Co-crystallization: This technique involves crystallizing the active pharmaceutical ingredient (API) with a benign co-former (another molecule) to create a new crystalline structure with different, often superior, physicochemical properties, including solubility.[12] The selection of a suitable co-former is critical and can be guided by crystal engineering principles.[1]

  • Amorphous Solid Dispersions: By dispersing the crystalline compound in a polymer matrix at a molecular level, its crystalline structure is eliminated. This amorphous form does not have a lattice energy barrier to overcome, often leading to dramatically increased apparent solubility and dissolution rates.[10]

  • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which can increase the dissolution rate according to the Noyes-Whitney equation.[1][9] Techniques like jet milling or nano-suspension formation can be employed.[13]

These strategies require specialized equipment and expertise but are powerful tools for overcoming fundamental solubility limitations in a pharmaceutical development context.

References
  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

  • Prajapati, R., Wadher, K., Umekar, M., & Lohiya, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093–106. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • IJCRT.org. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. (Note: A general review representing the field, a specific link to a free version may vary). A related open-access article is: Fundamentals of Solubility Enhancement Techniques: What do we need to consider? Retrieved from [Link]

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Technical Support Center: Reaction Monitoring for 5-Bromo-2-cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are monitoring reactions involving 5-Bromo-2-cyanonicotinic acid . Here, we provide practical, in-depth answers to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is a rapid, cost-effective tool for qualitatively monitoring the progress of a reaction. For a compound like 5-Bromo-2-cyanonicotinic acid, which is both acidic and contains a UV-active aromatic ring, TLC is an excellent choice for quick checks on the consumption of starting material and the appearance of products.[1][2]

Frequently Asked Questions & Troubleshooting (TLC)

Question: How do I select the right TLC plate and mobile phase to start with?

Answer: The key is to consider the polarity of your analyte and the stationary phase. 5-Bromo-2-cyanonicotinic acid is a polar, acidic molecule due to its carboxylic acid and nitrile groups.

  • Stationary Phase (TLC Plate): Standard silica gel plates are the most common and are a good starting point. Silica is a polar adsorbent.[3][4][5] Because your compound is acidic, silica gel is generally a better choice than alumina to avoid strong, irreversible binding or reactions.[3]

  • Mobile Phase (Solvent System): You need a mobile phase that will move your compound off the baseline but not carry it to the solvent front. The goal is an Rf (retention factor) value between 0.2 and 0.4 for your starting material.[3][6]

    • Starting Point: A good initial solvent system to try is a 7:3 or 1:1 mixture of a non-polar solvent and a moderately polar solvent.[7] A common choice is Hexane:Ethyl Acetate.

    • Tuning Polarity:

      • If your spot stays at the bottom (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., switch from 7:3 Hexane:EtOAc to 1:1).

      • If your spot shoots to the top (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.

    • Acidic Additive: Due to the carboxylic acid group, you will likely need to add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This suppresses the ionization of your compound, preventing it from strongly interacting with the silica gel and thus preventing streaking.[2][8]

Question: My spots are streaking badly. What's causing this and how do I fix it?

Answer: Spot streaking is a common issue when dealing with acidic compounds like 5-Bromo-2-cyanonicotinic acid on silica plates. The primary causes are:

  • Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid can interact very strongly with the silanol groups (-Si-OH) on the silica plate, causing the spot to drag or "streak" up the plate instead of moving as a compact circle.[2]

    • Solution: As mentioned above, add 0.5-1% acetic or formic acid to your eluent. The acid in the mobile phase protonates the silica surface and ensures your compound remains in its neutral, less polar form, leading to sharper, well-defined spots.[2][8]

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[2]

    • Solution: Dilute your reaction sample before spotting it on the TLC plate. A 1% solution is often a good concentration to aim for.[2] The resulting spot on the plate should be small, around 1-2 mm in diameter.[1][6]

  • Sample Applied in a Too-Polar Solvent: If you dissolve your sample in a very polar solvent (like methanol) and the mobile phase is non-polar (like hexane), the spot can spread out at the origin, leading to a streaky band.

    • Solution: Dissolve your sample in a solvent of moderate polarity, like ethyl acetate or dichloromethane, if possible.

Question: I can't see my spots on the TLC plate. What visualization techniques can I use?

Answer: 5-Bromo-2-cyanonicotinic acid has a conjugated aromatic system, which makes it ideal for non-destructive visualization.[9][10][11]

  • UV Light (254 nm): This should be your first choice. Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave (254 nm) UV light.[9] Compounds that absorb UV light, like your aromatic starting material, will quench this fluorescence and appear as dark purple or blue spots.[9][10][11] This method is non-destructive, meaning you can use another technique afterward on the same plate.[9]

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[10][12] Iodine vapor has an affinity for aromatic and unsaturated compounds, and your spots will appear as yellow-brown stains.[10][12] This method is semi-destructive as the spots will fade over time, so circle them with a pencil immediately.[12] Note that carboxylic acids may not always stain well with iodine.[9]

  • Chemical Stains (Destructive): If UV and iodine fail, a chemical stain can be used. Since your compound is acidic, a pH-indicating stain is an excellent specific choice.

    • Bromocresol Green: This stain is specifically for acidic compounds. It will appear as bright yellow spots against a blue background.[10] This method is highly effective for visualizing carboxylic acids.

Protocol: TLC Method Development Workflow

This protocol outlines the steps for developing a reliable TLC method to monitor the conversion of 5-Bromo-2-cyanonicotinic acid (SM) to a less polar product (P), for example, its ethyl ester.

  • Prepare a Dilute Sample: Dissolve a tiny amount of your reaction mixture in a volatile solvent like ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution on the pencil-marked origin line of a silica gel plate. Also spot the pure starting material as a reference. Keep the spots small (1-2 mm).[1]

  • Prepare the Developing Chamber: Pour a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[2] Cover the chamber.

  • Elute and Dry: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely in a fume hood.

  • Visualize and Analyze:

    • View the plate under a UV lamp (254 nm) and circle any visible spots.[9]

    • Calculate the Rf for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[6]

    • Assess the separation. If the spots are too close or streaked, adjust the mobile phase polarity or acid content and repeat. An ideal separation will show the product spot (higher Rf, less polar) clearly separated from the starting material spot (lower Rf, more polar).

Data Summary: Example TLC Solvent Systems
Solvent System (v/v/v)Starting Material (SM) RfProduct (P) RfObservations
Hexane:EtOAc (8:2)0.100.35SM is close to the baseline. Separation is okay but could be improved.
Hexane:EtOAc:AcOH (7:3:0.1)0.250.55Optimal. Good separation (ΔRf = 0.30) and sharp spots.
Hexane:EtOAc (1:1)0.600.85Both spots are too high on the plate. Eluent is too polar.
Dichloromethane:Methanol (9.5:0.5)0.300.65Good alternative system. Provides different selectivity.
Diagram: TLC Troubleshooting Workflow

TLC_Troubleshooting start Problem with TLC Result streak Spots are Streaking start->streak no_sep Spots Not Separated (Rf too close) start->no_sep no_spots No Spots Visible start->no_spots sol1 Add 0.5-1% Acetic Acid to Mobile Phase streak->sol1 Primary Cause: Acidic Interaction sol2 Decrease Sample Concentration streak->sol2 Secondary Cause: Overloading sol3 Change Mobile Phase Polarity no_sep->sol3 Adjust Solvent Ratio sol4 Try Alternative Visualization (Iodine, Stain) no_spots->sol4 If UV fails sol5 Check Sample Concentration no_spots->sol5 Is sample too dilute? HPLC_Troubleshooting start HPLC Peak is Tailing q1 Is Mobile Phase pH < pKa of Analyte? start->q1 q2 Is Sample Concentration Too High? q1->q2 Yes sol1 Add 0.1% Formic Acid or TFA to Mobile Phase q1->sol1 No q3 Is Column Old or Contaminated? q2->q3 No sol2 Dilute Sample or Reduce Injection Volume q2->sol2 Yes sol3 Use Guard Column. Flush or Replace Analytical Column q3->sol3 Yes end_good Peak Shape Improved sol1->end_good sol2->end_good sol3->end_good

Sources

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic challenges. Substituted nicotinic acid derivatives are vital scaffolds in medicinal chemistry, and mastering their synthesis is key to innovation.[1][2] This resource is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Troubleshooting Common Synthetic Hurdles

This section is dedicated to addressing the most common and challenging issues encountered during the synthesis of substituted nicotinic acids. Each issue is presented in a question-and-answer format, providing a clear explanation of the problem and actionable solutions.

Issue 1: Low Yields in Nicotinic Acid Synthesis

Q: My synthesis is resulting in a consistently low yield. What are the common culprits and how can I systematically troubleshoot this?

A: Low yields are a frequent frustration in nicotinic acid synthesis and can arise from a combination of factors. A systematic approach is crucial to pinpoint the root cause.[3]

  • Incomplete Reactions: The reaction may not be reaching completion. To address this, consider extending the reaction time or moderately increasing the temperature.[3] It is essential to monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration and conditions.[3]

  • Side Reactions: The formation of byproducts is a primary reason for diminished yields. Common side reactions include the hydrolysis of nitrile precursors, over-oxidation of alkyl side chains, or polymerization under harsh conditions.[3] Strategies to mitigate these are discussed in detail in the subsequent sections of this guide.

  • Catalyst Deactivation: In catalytic reactions, such as hydrogenations using Raney-nickel or palladium-catalyzed cross-couplings, the catalyst can lose its activity. For instance, strong acidic conditions can poison a Raney-nickel catalyst.[3] Always ensure you are using the appropriate reaction conditions as specified in reliable protocols and consider using a fresh batch of catalyst.[3] The pyridine nitrogen itself can sometimes poison palladium catalysts, which may require the use of specific ligands or reaction conditions to overcome.[1]

  • Purification Losses: A significant amount of product can be lost during workup and purification steps, especially during recrystallization.[3] Optimizing the choice and volume of solvents for recrystallization is critical to maximize recovery.[3] For crude nicotinic acid produced via nitric acid oxidation, which often appears as a yellow solid, melting the crude product before a single recrystallization step can significantly improve purity and reduce the need for multiple, yield-diminishing recrystallizations.[4]

Below is a workflow to guide you through troubleshooting low yields:

G start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions Present? incomplete_rxn->side_rxn No extend_time Extend Reaction Time / Increase Temperature incomplete_rxn->extend_time Yes catalyst_issue Catalyst Inactive? side_rxn->catalyst_issue No optimize_conditions Optimize Reaction Conditions (pH, Temp) side_rxn->optimize_conditions Yes purification_issue Purification Losses? catalyst_issue->purification_issue No fresh_catalyst Use Fresh Catalyst / Check for Poisoning catalyst_issue->fresh_catalyst Yes purification_issue->start No, Re-evaluate optimize_purification Optimize Recrystallization Solvents/Volumes purification_issue->optimize_purification Yes monitor_progress Monitor with TLC/HPLC extend_time->monitor_progress solution Improved Yield monitor_progress->solution optimize_conditions->solution fresh_catalyst->solution optimize_purification->solution

Caption: A logical workflow for troubleshooting low yields in synthesis.

Issue 2: Difficulty in Functionalizing the Pyridine Ring

Q: I am struggling to introduce substituents onto the pyridine ring. Why is this so challenging, and what are the best strategies to employ?

A: The functionalization of the pyridine ring presents inherent difficulties due to its electronic properties. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making many standard aromatic functionalization reactions ineffective.[3] Furthermore, the lone pair of electrons on the nitrogen can coordinate with Lewis acids, further diminishing the ring's reactivity.[3]

Modern synthetic methods have been developed to overcome these challenges and achieve regioselective substitution under milder conditions.[3]

  • Transition-Metal-Catalyzed Cross-Coupling: For introducing aryl, heteroaryl, or amino groups, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are exceptionally powerful.[1] These methods offer excellent functional group tolerance and generally proceed under mild conditions.[1] However, they do require a halogenated pyridine precursor.[1]

  • Directed ortho-Metalation (DoM): This is a highly effective strategy for functionalizing the position ortho to a directing metalation group (DMG).[5][6][7] The DMG, which can be an amide, carbamate, or other coordinating group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent position, creating a nucleophilic center that can react with various electrophiles.[5][6][7] This method provides excellent regiocontrol.[5][6] To avoid addition of the organolithium reagent to the C=N bond of the pyridine, hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures.[5]

  • meta-Position Functionalization: Functionalizing the meta-position of pyridine is particularly challenging.[8] Recent strategies often involve a dearomatization-rearomatization sequence to achieve this difficult transformation.[3][8]

  • C4-Position Functionalization: Overcoming the directing influence of the nitrogen atom to functionalize the C4 position has been a significant hurdle. A promising approach involves the use of n-butylsodium to deprotonate the C4-position, which can then be alkylated or used in cross-coupling reactions after transmetalation.[9]

Issue 3: Unwanted Hydrolysis of Nitrile Precursors

Q: When starting from a 3-cyanopyridine derivative, I am observing significant formation of nicotinamide and nicotinic acid as byproducts. What is causing this, and how can I prevent it?

A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a very common side reaction, especially when the reaction is performed in the presence of water under acidic or basic conditions.[3]

  • Mechanism of Hydrolysis: In acidic conditions, the nitrile group is protonated, making it more susceptible to nucleophilic attack by water.[3] Under basic conditions, hydroxide ions can directly attack the carbon atom of the nitrile.[3]

  • Preventative Measures:

    • pH Control: The rate of hydrolysis is strongly influenced by pH.[3] If your reaction conditions permit, maintaining a neutral or near-neutral pH can significantly minimize this side reaction.

    • Anhydrous Conditions: Whenever feasible, employ anhydrous solvents and reagents to minimize the presence of water, which is a key reactant in the hydrolysis process.[3]

    • Temperature and Time: Elevated temperatures and prolonged reaction times can promote hydrolysis.[3] It is advisable to run the reaction at the lowest effective temperature and for the minimum time necessary for completion.

Issue 4: Over-reduction or Over-oxidation Side Reactions

Q: My reaction is not stopping at the desired oxidation state. How can I improve the selectivity?

A: This is a classic selectivity challenge in organic synthesis. Over-reduction of a nicotinic acid derivative might yield an alcohol instead of the desired aldehyde, while over-oxidation of a starting material like 3-picoline can occur.[3]

  • Controlling Over-reduction:

    • Choice of Reducing Agent: Use a milder or more selective reducing agent. The choice of reagent is critical for stopping the reaction at the aldehyde stage.[3]

    • Temperature Control: Many reduction reactions require low temperatures to minimize over-reduction.[10] Strict adherence to the recommended temperature profile is essential.

  • Controlling Over-oxidation:

    • Choice of Oxidant: When oxidizing an alkyl side chain (e.g., 3-picoline to nicotinic acid), controlling the oxidant and reaction conditions is key to ensuring selectivity for the desired carboxylic acid.[3]

    • Reaction Conditions: Carefully controlling the reaction temperature, pressure, and reaction time is crucial to prevent over-oxidation.[10]

Issue 5: Challenges with the Bohlmann-Rahtz Pyridine Synthesis

Q: I am attempting a Bohlmann-Rahtz synthesis to create a polysubstituted pyridine, but I'm facing issues with low yields and harsh reaction conditions. How can I optimize this process?

A: The Bohlmann-Rahtz synthesis is a powerful method for constructing 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[11] However, the classic protocol has notable drawbacks, including the need for high temperatures for the final cyclodehydration step and potential difficulties in purifying the aminodiene intermediate.[11]

Recent advancements have addressed some of these limitations:[12][13]

  • Catalysis: The use of Brønsted or Lewis acid catalysts can significantly lower the temperature required for the cyclodehydration step.[11][12] Catalysts like ytterbium triflate, zinc bromide, or even an acidic ion-exchange resin like Amberlyst-15 have proven effective.[11][14]

  • One-Pot Procedures: To circumvent issues with unstable or difficult-to-prepare enamines, three-component reaction variants have been developed where the enamine is generated in situ from a ketone and an ammonia source like ammonium acetate.[11][14]

  • Microwave Assistance: Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[12][13]

G enamine Enamine michael_add Michael Addition enamine->michael_add ynone Ethynyl Ketone ynone->michael_add aminodiene Aminodiene Intermediate michael_add->aminodiene isomerization E/Z Isomerization (Heat) aminodiene->isomerization cyclodehydration Cyclodehydration (Heat/Acid) isomerization->cyclodehydration pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: Key steps of the Bohlmann-Rahtz Pyridine Synthesis.

Issue 6: Unwanted Decarboxylation

Q: I am observing the loss of the carboxylic acid group from my nicotinic acid derivative under certain reaction conditions. When is decarboxylation a risk?

A: Decarboxylation of pyridinecarboxylic acids can occur, but the stability is highly dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate more readily than nicotinic acid (pyridine-3-carboxylic acid) or isonicotinic acid (pyridine-4-carboxylic acid).[15] The proposed mechanism for picolinic acid decarboxylation involves the formation of a zwitterionic intermediate.[15] Nicotinic acid is generally more stable towards decarboxylation.[15] However, harsh thermal conditions or certain catalytic processes could potentially lead to this unwanted side reaction. If you suspect decarboxylation, it is advisable to re-evaluate the thermal stability of your specific substituted nicotinic acid under the reaction conditions.

Section 2: Data Presentation and Comparative Analysis

To aid in the selection of a synthetic route, the following table summarizes the key features of different approaches to substituted nicotinic acids.

Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores efficiently.[1]High temperatures may be required; limited to specific substitution patterns.[1]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[1]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[1]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[1]
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary amines.High efficiency for C-N bond formation.Requires a halogenated precursor.
Oxidation of Alkylpyridines Core FunctionalizationC-H OxidationParent nicotinic acid or simple derivatives.Utilizes readily available starting materials like 3-picoline.[1][16]Harsh conditions often required; less suitable for diverse lab-scale synthesis.[1]
Directed ortho-Metalation Core FunctionalizationC-H FunctionalizationVarious electrophiles at the ortho-position to a DMG.Excellent regioselectivity.[5]Requires a directing group; use of strong bases and low temperatures.[5]

Section 3: Experimental Protocols

Protocol 1: Oxidation of Nicotine to Nicotinic Acid

This protocol describes a classic method for the synthesis of nicotinic acid from nicotine using nitric acid as the oxidant.

Materials:

  • Concentrated nitric acid (sp. gr. 1.42)

  • Nicotine

  • 5-liter round-bottomed flask

  • Steam bath

  • Evaporating dish

Procedure:

  • Reaction Setup: In a 5-liter round-bottomed flask placed under a fume hood, carefully place 4 kg of concentrated nitric acid.[3]

  • Addition of Nicotine: Add 210 g of nicotine in 25-cc portions. It is crucial to shake the flask after each addition to ensure a homogeneous solution and prevent localized overheating.[3]

  • Heating: Place the flask on a steam bath and heat until the liquid reaches 70°C.[3]

  • Reaction Progression: Remove the flask from the heat source. The reaction will continue spontaneously, causing the liquid to boil.[3]

  • Completion: After the initial vigorous boiling subsides (approximately 1 hour), return the flask to the steam bath for an additional 10-12 hours.[17]

  • Work-up: Pour the contents into an evaporating dish and evaporate almost to dryness on the steam bath.[3]

  • Purification: Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat the mixture until a complete solution is formed. Upon cooling, the nicotinic acid nitrate will separate as yellow crystals. Filter the crystals to collect the product.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halonicotinate

This protocol provides a general workflow for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group onto a nicotinic acid ester scaffold.

Materials:

  • Halonicotinate (e.g., methyl 6-chloronicotinate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Schlenk flask or equivalent inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add the halonicotinate, arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

  • Heating: Heat the reaction mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Thieme E-Books & E-Journals. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Purification of nicotinic acid - US3037987A.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Scaling 5-Bromo-2-cyanonicotinic acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of 5-Bromo-2-cyanonicotinic acid (CAS 914637-97-1)[1]. While a valuable heterocyclic building block in medicinal chemistry, its transition from bench-scale synthesis to pilot plant or manufacturing scale presents significant challenges. Common hurdles include inconsistent yields, difficult-to-remove impurities, and critical safety concerns associated with the necessary reagents and intermediates.

This document provides a troubleshooting framework structured around a common and logical synthetic pathway. As your Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, enabling you to proactively diagnose and resolve issues in your scale-up campaigns.

Section 1: Core Synthesis Strategy & Critical Control Points

A prevalent and logical route to 5-Bromo-2-cyanonicotinic acid involves a two-step sequence starting from 5-Bromo-2-aminonicotinic acid: 1) Diazotization to form a reactive diazonium salt, followed by 2) a copper-catalyzed Sandmeyer reaction to introduce the cyano group. Each stage contains critical parameters that dictate the success of the overall synthesis, especially at scale.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation cluster_2 Stage 3: Purification A 5-Bromo-2-aminonicotinic acid (Starting Material) B Arenediazonium Salt (Unstable Intermediate) A->B  NaNO₂, H₂SO₄  T < 5°C C 5-Bromo-2-cyanonicotinic acid (Crude Product) B->C  CuCN, KCN  Controlled Warming D High-Purity Product (>99%) C->D  pH Adjustment  Recrystallization

Caption: A common synthetic workflow for 5-Bromo-2-cyanonicotinic acid.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the scale-up process.

Q1: My overall yield is consistently low (<60%). What are the most likely bottlenecks in the process?

A: Low overall yield is a frequent scale-up problem and typically points to issues in one of two areas: the instability of the diazonium intermediate or suboptimal conditions in the Sandmeyer reaction. The arenediazonium salt formed in Stage 1 is thermally unstable and can decompose back to the starting amine or react with water to form a 2-hydroxy byproduct if the temperature is not strictly controlled (<5°C). In Stage 2, inefficient catalysis, incorrect pH, or premature decomposition can drastically lower the yield of the desired nitrile product.

Q2: I'm observing a significant, difficult-to-remove impurity. LC-MS suggests it's 5-Bromo-2-carboxynicotinamide. How is this forming and how can I prevent it?

A: The formation of the corresponding amide is a classic sign of premature hydrolysis of the cyano group. This side reaction is catalyzed by both acidic and basic conditions, particularly at elevated temperatures during reaction workup or purification.[2]

  • Causality: If your workup involves a harsh acid or base quench, or if the final product isolation involves prolonged heating in aqueous or alcoholic solvents, you risk hydrolyzing the nitrile.

  • Solution: Ensure your workup and isolation steps are performed under neutral or mildly acidic conditions (pH 3-4 is often ideal for precipitating the carboxylic acid). Minimize exposure to high temperatures when water is present. If possible, use anhydrous solvents for the final purification steps.

Q3: The Sandmeyer cyanation step is sluggish, and I'm generating a lot of dark, tar-like byproducts. What's going wrong?

A: This points to a poorly controlled Sandmeyer reaction, a transformation notorious for generating radical-based side products if not optimized.[3]

  • Catalyst Activity: Ensure your copper(I) cyanide is of high quality and not oxidized to Cu(II). The reaction relies on a Cu(I)/Cu(II) catalytic cycle.

  • Temperature Control: The addition of the diazonium salt solution to the copper cyanide solution is often exothermic. A runaway reaction can lead to uncontrolled decomposition and polymerization, resulting in tar. Maintain strict temperature control during the addition.

  • Reagent Stoichiometry: An excess of nitrous acid from the first step can lead to unwanted side reactions. It's crucial to either use a slight deficiency of NaNO₂ or quench the excess before the Sandmeyer step.

Q4: My final product purity is stuck at 97-98%, with residual copper being a major contaminant. How can I achieve >99% purity?

A: Residual copper is a common issue in Sandmeyer reactions. The copper ions can complex with the pyridine nitrogen and carboxylic acid moiety of your product.

  • Solution: During the workup, after the reaction is complete, consider adding a chelating agent like EDTA or washing the crude product slurry with a dilute aqueous ammonia solution. The ammonia will complex with the copper, forming a water-soluble [Cu(NH₃)₄]²⁺ complex that can be easily washed away. Follow this with a thorough water wash and then proceed to your final recrystallization.

Section 3: In-Depth Troubleshooting & Protocols
Stage 1 & 2: Diazotization and Sandmeyer Cyanation

These two stages are intrinsically linked, as the quality of the diazonium salt solution directly impacts the outcome of the cyanation.

Problem: Inconsistent Yields and Impurity Profile in the Cyanation Step

The success of this step hinges on precise control over multiple variables. A failure in one can cascade and cause problems downstream.

Parameter Potential Issue on Scale-Up Recommended Action & Rationale
Temperature Inadequate cooling capacity leads to diazonium salt decomposition.Maintain jacket temperature between -5°C and 0°C. The diazotization is exothermic, and the salt's half-life decreases dramatically above 5-10°C.
NaNO₂ Addition Adding solid NaNO₂ can create localized "hot spots."Add the sodium nitrite as a pre-chilled aqueous solution dropwise below the surface of the reaction mixture to ensure rapid dispersion and heat transfer.
Acid Concentration Insufficient acid leads to incomplete diazotization and potential diazo-amino coupling side reactions.Use a sufficient excess of a strong acid like H₂SO₄ (typically 2.5-3.0 equivalents) to ensure full protonation of the amine and maintain a low pH.
Catalyst Quality The CuCN may be partially oxidized or of low purity, leading to poor catalytic turnover.Use freshly purchased, high-purity CuCN. Consider preparing the catalyst solution (e.g., in KCN) under an inert atmosphere to prevent oxidation.
Quenching Unreacted nitrous acid can interfere with the Sandmeyer reaction.Before adding the diazonium solution to the cyanide pot, add a small amount of sulfamic acid or urea to quench any excess nitrous acid. Monitor for the cessation of N₂ evolution.
Troubleshooting Workflow: Sandmeyer Reaction

This logical diagram provides a decision-making framework for diagnosing issues in the critical cyanation step.

start Problem: Low Yield / High Impurity in Sandmeyer Reaction check_temp Was T < 10°C during diazotization & addition? start->check_temp temp_ok YES check_temp->temp_ok  Yes temp_bad NO check_temp->temp_bad  No check_reagents Were reagents fresh? Was excess HNO₂ quenched? temp_ok->check_reagents improve_cooling Action: Improve reactor cooling. Validate heat transfer. temp_bad->improve_cooling Re-run improve_cooling->start Re-run reagents_ok YES check_reagents->reagents_ok  Yes reagents_bad NO check_reagents->reagents_bad  No check_analysis Analyze byproducts by LC-MS. Is 2-hydroxy impurity high? reagents_ok->check_analysis replace_reagents Action: Use fresh CuCN. Incorporate a sulfamic acid quench step. reagents_bad->replace_reagents Re-run replace_reagents->start Re-run analysis_ok NO check_analysis->analysis_ok  No analysis_bad YES check_analysis->analysis_bad  Yes final_check Review catalyst loading and workup pH. analysis_ok->final_check slow_addition Indicates diazonium decomposition. Action: Add diazonium solution faster to minimize time in solution. analysis_bad->slow_addition Re-run slow_addition->start Re-run

Caption: Troubleshooting logic for the Sandmeyer cyanation stage.

Protocol: Lab-Scale Synthesis Amenable to Scale-Up

This protocol is designed with scalability in mind, focusing on controlled additions and robust workup procedures.

Step 1: Diazotization

  • Charge a jacketed reactor with a solution of 5-Bromo-2-aminonicotinic acid (1.0 equiv.) in 10% aqueous sulfuric acid.

  • Cool the reactor jacket to -5°C and ensure the internal temperature of the slurry is below 5°C.

  • Prepare a solution of sodium nitrite (1.05 equiv.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature never exceeds 5°C.

  • Stir the resulting solution for an additional 30 minutes at 0-5°C.

  • (Optional but Recommended) Add a small amount of sulfamic acid and stir until off-gassing ceases to destroy excess nitrous acid.

Step 2: Sandmeyer Cyanation & Workup

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.3 equiv.) in water. Cool this solution to 5°C.

  • Slowly transfer the cold diazonium salt solution from Step 1 into the cyanide solution, maintaining an internal temperature below 10°C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Adjust the pH to ~9-10 with aqueous sodium hydroxide to dissolve any precipitated product and complex the copper salts.

  • Filter the solution to remove any insoluble tars.

  • Transfer the filtrate to a clean vessel. Slowly acidify with concentrated HCl to a pH of ~3.5. The product will precipitate as a solid.

  • Filter the solid product, wash thoroughly with cold water, and then with a cold, mildy acidic water wash (pH~4) to remove inorganic salts.

  • Dry the crude product under vacuum.

Stage 3: Final Product Purification

Problem: Achieving >99.5% Purity and Consistent Crystalline Form

The final purity is dictated by the effectiveness of the recrystallization process. The choice of solvent is critical for selectively dissolving the target compound while leaving impurities behind.

Solvent System Advantages Disadvantages on Scale-Up Typical Purity
Isopropanol (IPA) / Water Good solubility differential. Cost-effective.Can be slow to crystallize. Water may promote hydrolysis if held at high temp for too long.98.5 - 99.2%
Acetonitrile (ACN) Excellent for removing polar impurities. Yields high-quality crystals.Higher cost. Requires careful handling due to toxicity.>99.5%
Acetic Acid / Water Good for dissolving stubborn impurities.Residual acetic acid can be difficult to remove. Potential for corrosion of certain reactor materials.>99.0%
Ethanol Readily available and relatively safe.Product may have higher solubility, potentially reducing recovery yield.98.0 - 99.0%

Recommendation: For high-purity material required in drug development, acetonitrile is often the superior choice despite its cost. For less stringent requirements, a well-optimized IPA/water system is a robust and economical option.

Section 4: Scale-Up Safety & Hazard Analysis

Scaling up this synthesis introduces significant safety risks that must be rigorously managed.

Hazard Stage Mitigation Strategy & Rationale
Diazonium Salt Accumulation DiazotizationUncontrolled accumulation of this potentially explosive intermediate is a major risk. Ensure the subsequent Sandmeyer reaction is ready to receive the solution immediately. Never store diazonium salt solutions. Use reaction calorimetry (DSC/ARC) to understand the decomposition energy and onset temperature.
Toxic Gas Release (HCN) Cyanation / WorkupCRITICAL: The Sandmeyer reaction mixture is basic due to KCN. If the pH drops below ~9 (e.g., during acidic workup), deadly hydrogen cyanide (HCN) gas will be liberated. All pH adjustments must be done in a well-ventilated area with appropriate HCN monitoring and a scrubber system in place.
Exothermic Reactions Diazotization & CyanationBoth steps can generate significant heat. Ensure the reactor has adequate cooling capacity to handle the thermal load. Perform additions slowly and monitor the temperature continuously. A runaway reaction is a serious risk.
Handling of Cyanide Salts Cyanation / WorkupUse strict protocols for handling solid KCN/CuCN to avoid ingestion or dust inhalation. Have a cyanide poisoning antidote kit (e.g., hydroxocobalamin) and trained personnel available at all times.
Waste Neutralization AllAll aqueous waste streams will contain cyanide. They must be treated with an oxidant like sodium hypochlorite under basic conditions (pH > 10) to convert cyanide to the much less toxic cyanate before disposal.
References
  • Vertex AI Search. (2026). Synthesis of 5-Bromo-2-chloronicotinic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJI31oSxbennWFBwPXZVy1PjB9_GBPbg6mlyqmN2U5vXLD_xN6Fh2zkglWsrtBWAxR0buB55b8iI2zHOYJjfTv2b824mLJmkuhltuQ6ChNJbSP7PEe1NLmOC88GvQpv2swpoiwAGbCKzEYqlTvKLtUEasp3-ANjK2esj7yxjO5qDZNhQaLNkHvc_vw2Pgvxj_4pmUc9Ip6kACTSiQaI3M=]
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXOLKEMWmBYu-qPVVqgSgYMFKdx_ZYaIz8o7_VaCgS4WlVekaEGKTamSycgiIVMuJB0OFADwrEMUrYME6Mbey5rWs6i-aeWeYrdvSzUdKuLwImHqCuSfvUvYwSQzSGR_A0gB1-iO-5XRQJjS02YWGzau6HteejnabUbvSiVK0Hv8lJzLbgp17f-bzErFScPvVtqAYN-VDhOmwzwQzRMA==]
  • PubChem. (2026). 5-Bromo-2-cyanonicotinic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Vlkp_xHWpuaiojFdYnZcC6UuxSJYzsRnLTWPCvdO3xpbgXCOE1ZIaw0s8ik_LBFaGCXDBw9rwUE503q4nL4CQXDvHWJPgClcwx7rkNT87q4EgFHMgiJe8U5EFZdYDAh8eUaJB4nyxDdJI5Kg]
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP5ZQjzdjb8ZKNpYW89VztZ9YvsYkB_w6Sf63Y49c_UifondNjfDWbeEM7wq4_96RSzGsZ_J6cl0YjoYQA9MC34kN_uNGxLUVIAuvsKD7lJzKGoeM-jIvhZRweaZnn_T5g7c1dfEiNN3TDoqAC38c7jyMfx2CFDKgq_AZ-ekme4AHn5126KB04VnOM4CvaCAiMkw4yFJltf7A7X37XtrrzcssNS9A3JW6e2g==]

Sources

Technical Support Center: Safe Handling and Disposal of 5-Bromo-2-cyanonicotinic Acid Waste

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in work involving 5-Bromo-2-cyanonicotinic acid. Its purpose is to ensure the safe handling and compliant disposal of waste generated from experimental procedures. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established laboratory safety protocols to promote a self-validating system of laboratory practice.

Hazard Identification and Risk Profile

5-Bromo-2-cyanonicotinic acid (C₇H₃BrN₂O₂) is a heterocyclic building block used in pharmaceutical and chemical research.[1] Due to its chemical structure, which includes a brominated pyridine ring, a carboxylic acid, and a nitrile group, it presents several health and safety hazards.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity: It may be toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4]

Upon thermal decomposition, it can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[5][6] Therefore, adherence to stringent safety protocols is not merely procedural but essential for mitigating risk.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and disposal of 5-Bromo-2-cyanonicotinic acid.

Q1: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

A1: A multi-layered PPE approach is required to prevent exposure. The selection of PPE is the first line of defense and should never be compromised.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[7][8]Protects against dust particles and accidental splashes that can cause serious eye irritation.[3]
Skin Protection A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[7][8]Prevents accidental skin contact, which can cause irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. If handling solutions or during spill cleanup, consider double-gloving.[9][10]Provides a direct barrier against skin absorption and irritation.[6]
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]The compound is a respiratory irritant and may be harmful if inhaled.[2][3]

Q2: How should I properly segregate waste containing 5-Bromo-2-cyanonicotinic acid?

A2: Proper waste segregation is critical for safe disposal and regulatory compliance. As a brominated organic compound, it must be classified as halogenated organic waste .[11]

  • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weighing paper, gloves, and absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed container labeled "Halogenated Organic Waste."[11]

  • NEVER mix this waste with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[11] Incompatible materials can lead to dangerous chemical reactions.

Q3: What are the immediate steps to take in case of an accidental spill?

A3: A swift and correct response can significantly mitigate the hazards of a spill. The procedure depends on the scale of the spill.

  • For a minor spill (small quantity of solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (like vermiculite or sand) to avoid generating dust.[13][14]

    • Carefully sweep the mixture into a designated hazardous waste container.[5][15]

    • Decontaminate the area with a suitable solvent (e.g., soapy water), followed by wiping with absorbent pads.[16][17]

    • Place all cleanup materials into the hazardous waste container.[16]

  • For a major spill:

    • Evacuate the laboratory immediately and secure the area.[9]

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[12]

Q4: How do I decontaminate glassware and equipment after use?

A4: Decontamination prevents unintentional cross-contamination of experiments and protects personnel.

  • Rinse the glassware or equipment with a suitable organic solvent (one in which the compound is soluble) to remove the bulk of the residue. Collect this solvent rinse as halogenated organic liquid waste.

  • Wash the equipment thoroughly with hot, soapy water.[16]

  • Perform a final rinse with deionized water.

  • All cleaning should be done in a fume hood, and appropriate PPE should be worn throughout the process.

Q5: What is the final, compliant disposal route for this waste?

A5: The final disposal must be handled by a licensed hazardous waste management company. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, generators of hazardous waste are responsible for its management from "cradle to grave."[18]

  • Ensure your waste container is properly sealed and labeled with a "Hazardous Waste" label, detailing the contents.[12]

  • Store the container in a designated satellite accumulation area.[11]

  • Contact your institution's EHS office to arrange for pickup and disposal.[9] The typical disposal method for this type of waste is high-temperature incineration at a licensed facility.[19]

Troubleshooting and Emergency Protocols

Issue: Accidental Skin or Eye Contact

  • Causality: Direct contact with the compound can breach the skin barrier or damage sensitive eye tissue, leading to irritation or chemical burns.

  • Protocol: Skin Contact

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5][20]

    • Remove any contaminated clothing while flushing.[4]

    • Seek medical attention if skin irritation occurs or persists.[4]

  • Protocol: Eye Contact

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][20]

    • Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Seek immediate medical attention.[20]

Issue: Inhalation of Dust

  • Causality: The fine particulate nature of the solid compound allows it to become airborne easily, posing a respiratory hazard.

  • Protocol: Inhalation

    • Move the affected person to fresh air immediately.[5][20]

    • Keep them at rest in a position comfortable for breathing.

    • If the person feels unwell or has difficulty breathing, call for emergency medical assistance.[4]

Standard Operating Procedures (SOPs) & Visual Workflows

SOP 1: Routine Collection of 5-Bromo-2-cyanonicotinic Acid Waste
  • Preparation: Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste." Ensure it is properly labeled before adding any waste.

  • Solid Waste Collection: Following your experiment, carefully place all contaminated solid materials (gloves, weighing boats, pipette tips, absorbent paper) directly into the solid waste container.

  • Liquid Waste Collection: Collect all liquid residues and solvent rinses containing the compound in the designated liquid halogenated organic waste container.

  • Sealing: Securely close the container lid after each addition. Do not overfill the container.

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[12]

  • Disposal Request: Once the container is full, contact your institution's EHS department for pickup.[9]

SOP 2: Minor Spill Cleanup Protocol
  • Assess & Secure: Immediately assess the situation. If the spill is minor and you are trained to handle it, proceed. Evacuate non-essential personnel.[9] Ensure the fume hood is operational.

  • Don PPE: Wear all required PPE: chemical splash goggles, face shield, lab coat, and double nitrile gloves.

  • Containment: Prevent the spread of the powder. If a liquid solution, create a dike around the spill using an inert absorbent material.[13]

  • Absorption/Collection: Gently cover the spilled solid with sand or vermiculite to prevent dust generation.[14] Carefully sweep the material into a sealable plastic bag or container.[16]

  • Decontamination: Wipe the spill area with a cloth dampened with soapy water. Place the used cloth in the waste bag.[16]

  • Packaging: Seal the waste bag and place it inside your designated solid halogenated organic waste container.

  • Final Steps: Remove PPE and wash your hands thoroughly. Report the incident to your supervisor.

Workflow Diagram: Waste Disposal Decision Process

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment cluster_3 Storage & Disposal Generate Waste Generated (Solid or Liquid) IsHalogenated Is it 5-Bromo-2-cyanonicotinic acid or contaminated with it? Generate->IsHalogenated Halogenated Classify as: HALOGENATED ORGANIC WASTE IsHalogenated->Halogenated Yes NonHalogenated Follow other waste stream protocols IsHalogenated->NonHalogenated No Container Select designated, labeled, compatible waste container Halogenated->Container Collect Collect waste in container. Ensure lid is sealed. Container->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for pickup and final disposal Store->EHS

Caption: Waste disposal decision workflow.

Workflow Diagram: Spill Response Protocol

cluster_0 Incident cluster_1 Initial Response cluster_2 Cleanup Action cluster_3 Major Spill Protocol Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size PPE Don Full PPE Assess->PPE Minor Evacuate Evacuate Laboratory Assess->Evacuate Major Alert->Assess Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon CallEHS Call EHS / Emergency Services Evacuate->CallEHS

Caption: Emergency spill response workflow.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 5-Bromo-2-chloronicotinic acid. Link

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Link

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Link

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?Link

  • Rose-Hulman Institute of Technology. Chemical Spill Procedures. Link

  • Thermo Fisher Scientific. (2014, November 7). Safety Data Sheet: 5-Bromonicotinic acid. Link

  • BenchChem. Personal protective equipment for handling 5-Bromo-2-methoxynicotinonitrile. Link

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Link

  • Bucknell University. Hazardous Waste Segregation. Link

  • BenchChem. Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Link

  • AK Scientific, Inc. Safety Data Sheet: 5-Bromonicotinic acid. Link

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Link

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Link

  • Washington State University. Standard Operating Procedure for Bromine. Link

  • University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. CTAHR. Link

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Link

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Link

  • Ali, A. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. Link

  • U.S. Environmental Protection Agency. (1998, March). Environmental Fact Sheet, Organobromine. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26967545, 5-Bromo-2-cyanonicotinic acid. Link

  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Link

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Link

  • Cymit Química S.L. (2023, July 7). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)nicotinic acid. Link

Sources

Technical Support Center: Mastering Suzuki Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this crucial transformation. Pyridine moieties are ubiquitous in pharmaceuticals, making their synthesis via Suzuki coupling a cornerstone of modern drug discovery. However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl bromides.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the underlying chemical principles for each issue and provide actionable, field-proven solutions to help you optimize your reactions for success.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Common Issues & Initial Checks

Question 1: My Suzuki reaction with a bromopyridine is not working or gives very low yield. Where do I start troubleshooting?

Answer: A low-yielding or failed Suzuki reaction with a bromopyridine substrate can often be traced back to a few common culprits. Before diving into extensive optimization, it's crucial to verify the fundamentals of your setup.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and performing several vacuum/inert gas cycles before adding reagents.[1]

  • Solvent and Reagent Quality: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen, which can lead to unwanted side reactions like the homocoupling of your boronic acid.[1] Ensure your bromopyridine, boronic acid/ester, and base are pure and dry.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially those stored for a long time, can degrade.[2] Similarly, phosphine ligands can oxidize. It's good practice to use fresh, high-quality reagents.

Here is a basic workflow to ensure a robust reaction setup:

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution A Oven-dry all glassware D Assemble glassware under inert gas A->D B Degas solvents (e.g., sparging or freeze-pump-thaw) G Add degassed solvent via syringe B->G C Verify reagent purity and dryness E Add solid reagents (halide, boronic acid, base, catalyst) C->E D->E F Perform 3-5 vacuum/inert gas cycles E->F F->G H Heat to desired temperature with vigorous stirring G->H I Monitor reaction progress (TLC, LC-MS) H->I

Caption: Initial experimental workflow for Suzuki coupling.

Question 2: I'm observing a significant amount of debrominated pyridine (protodehalogenation) as a byproduct. What causes this and how can I prevent it?

Answer: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like bromopyridines.[3]

The Mechanism: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or even trace water.[3] This Pd-H species can then undergo reductive elimination with the pyridine ring bound to the palladium, yielding the undesired debrominated product.[2]

Solutions to Minimize Dehalogenation:

  • Choice of Base: Strong, sterically hindered bases are often employed. However, if dehalogenation is an issue, consider switching to a milder base. For example, if you are using a strong base like sodium tert-butoxide, switching to potassium phosphate (K₃PO₄) or even potassium carbonate (K₂CO₃) can be beneficial.[3]

  • Solvent System: Avoid alcoholic solvents if dehalogenation is observed, as they can be a source of the hydride.[2] Aprotic solvents like dioxane, toluene, or THF are generally preferred.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Bulky, electron-rich phosphine ligands like SPhos or XPhos can sometimes accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.

ParameterRecommendation to Reduce DehalogenationRationale
Base Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the formation of Pd-H species.
Solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene)Avoids potential hydride sources like alcohols.
Ligand Screen bulky, electron-rich phosphine ligandsCan accelerate the desired C-C bond formation.
Temperature Lower the reaction temperatureMay slow down the dehalogenation pathway more than the coupling.

Question 3: My starting bromopyridine is consumed, but instead of my desired product, I see a lot of homocoupled boronic acid and/or protodeboronated starting material. What's happening?

Answer: This issue points to problems with your boronic acid or ester, a common challenge, especially with heteroaromatic boronic acids.[4][5]

Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond.[4] It's a well-known side reaction for boronic acids, especially under basic conditions.[6] Heteroaryl boronic acids, like pyridylboronic acids, are particularly susceptible to this process.[2][4]

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

Solutions:

  • Use Boronic Esters: Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6] MIDA boronates are another excellent option, designed for slow release of the boronic acid under reaction conditions, minimizing its decomposition.[7]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boron reagent. This can help compensate for some degradation without leading to excessive homocoupling.

  • Rigorous Degassing: As mentioned, thorough degassing of your solvents and maintaining an inert atmosphere throughout the reaction is critical to prevent oxygen-mediated homocoupling.[1]

  • Base Selection: The choice of base can influence the rate of protodeboronation.[6] Sometimes, a weaker base like potassium bicarbonate (KHCO₃) can be beneficial.[1]

Section 2: Advanced Troubleshooting & Optimization

Question 4: My reaction is sluggish and stalls at partial conversion. I've confirmed my reagents are good. What's the likely cause?

Answer: A stalled reaction often points to catalyst deactivation. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[8][9] This is a particularly prevalent issue with N-heterocyclic substrates.

G cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathway A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B + Ar-X F Inactive Pd-Pyridine Complex A->F C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C + Ar'-B(OR)₂ D Reductive Elimination (Ar-Ar') C->D D->A - Product E Bromopyridine Substrate E->A Coordination

Caption: Catalyst poisoning by pyridine coordination.

Strategies to Overcome Catalyst Deactivation:

  • Ligand Choice is Critical: The right ligand can both stabilize the palladium catalyst and sterically shield it from coordinating with the pyridine nitrogen. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often the solution.[2][9] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) making them faster than the deactivation process.

  • Catalyst Loading: While not always ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be enough to push a sluggish reaction to completion.

  • Use of Additives: In some cases, additives can mitigate catalyst poisoning. For instance, trimethyl borate has been shown to prevent catalyst deactivation by heteroatoms.[8]

Question 5: I am working with a 2-bromopyridine, and the reaction is particularly difficult compared to a 3- or 4-bromopyridine. Why is this, and what specific conditions should I try?

Answer: 2-Bromopyridines are notoriously challenging substrates in Suzuki couplings. The proximity of the nitrogen atom to the reaction center (the C-Br bond) significantly increases the likelihood of catalyst inhibition through chelation or coordination, as discussed above.[5] Additionally, the resulting 2-arylpyridine product can also act as a ligand, further poisoning the catalyst.

Optimized Conditions for 2-Bromopyridines:

  • Specialized Ligands: This is a scenario where ligand screening is paramount. Ligands specifically designed for challenging couplings are often necessary. Consider phosphite or phosphine oxide ligands, which have shown high activity for coupling 2-pyridyl boron derivatives.[5]

  • Boron Reagent: The choice of boron reagent is crucial. Unstable 2-pyridyl boronic acid is prone to rapid decomposition.[4][5] Using more stable derivatives like lithium triisopropyl 2-pyridylboronates can be highly effective.[5]

  • Base and Solvent System: A common successful combination for 2-bromopyridines is a strong, non-nucleophilic base like K₃PO₄ in an anhydrous ethereal solvent like dioxane or THF. The absence of water can be critical to suppress protodeboronation of the sensitive 2-pyridyl boron species.

Here is a general troubleshooting workflow when encountering issues:

G Start Low Yield / No Reaction Check_Basics Check Reagent Quality & Inert Conditions? Start->Check_Basics Side_Products Side Products Observed? Check_Basics->Side_Products Yes Stalled Reaction Stalled? Check_Basics->Stalled No Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Deboronation Protodeboronation? Side_Products->Deboronation Yes Optimize_Base Change Base (e.g., K₃PO₄) Dehalogenation->Optimize_Base Optimize_Boron Use Boronic Ester (Bpin, MIDA) Deboronation->Optimize_Boron Optimize_Ligand Screen Ligands (Buchwald, NHCs) Stalled->Optimize_Ligand Success Reaction Successful Optimize_Base->Success Optimize_Boron->Success Optimize_Ligand->Success

Caption: A decision tree for troubleshooting Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv.), arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inerting: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol %).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.[10]

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][11]

  • Purification: Purify the crude product by column chromatography on silica gel.[3][11]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Thompson, A. et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. 2002. Available from: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. 2025-05-20. Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ACS Publications. Catalyst Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. 2024-08-10. Available from: [Link]

  • Stephen L Buchwald Research Group. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014-05-01. Available from: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013-10-03. Available from: [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. 2020-12-15. Available from: [Link]

  • Cambridge Open Engage. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. 2024-06-05. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Scilit. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014-03-11. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024-10-10. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. 2018-10-02. Available from: [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available from: [Link]

  • Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. 2022-10-28. Available from: [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.. Available from: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. 2023-12-20. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021-07-09. Available from: [Link]

  • National Institutes of Health. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. Available from: [Link]

  • National Institutes of Health. Mechanisms of Phosphine Toxicity. PMC - PubMed Central. Available from: [Link]

  • National Institutes of Health. Phosphine toxicity: a story of disrupted mitochondrial metabolism. PMC - PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex. Chemical Science. Available from: [Link]

  • PubMed. The physiology and toxicology of acute inhalation phosphine poisoning in conscious male rats. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the NMR Spectral Analysis of 5-Bromo-2-cyanonicotinic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 5-Bromo-2-cyanonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging data from structurally similar compounds and fundamental principles of NMR spectroscopy to predict and interpret its spectral features. This methodology not only offers a robust framework for the analysis of 5-Bromo-2-cyanonicotinic acid but also serves as a practical tutorial for spectral interpretation of other complex substituted heteroaromatics.

The Structural Context: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus. In 5-Bromo-2-cyanonicotinic acid, the pyridine ring is adorned with three substituents: a bromine atom, a cyano group, and a carboxylic acid group. All three are electron-withdrawing groups, which are expected to deshield the ring protons and carbons, leading to downfield chemical shifts.[1][2][3][4] The precise position of each substituent dictates its influence on the surrounding nuclei.

The bromine at position 5 will exert a significant deshielding effect on the adjacent protons at positions 4 and 6. The cyano group at position 2, a potent electron-withdrawing group, will strongly deshield the adjacent proton at position 3 and the carbon at position 2. The carboxylic acid at position 3 will further contribute to the overall deshielding of the ring. Understanding these individual and cumulative effects is key to assigning the signals in the predicted spectrum.

Experimental Protocol for NMR Analysis

To ensure data of the highest quality, a standardized experimental protocol is essential. The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as 5-Bromo-2-cyanonicotinic acid.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like nicotinic acid derivatives due to its high dissolving power. Other potential solvents include methanol-d₄ or, if solubility permits, chloroform-d.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.[5]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for analyzing complex spin systems in substituted aromatics.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Below is a workflow diagram for the NMR data acquisition process.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Spectral Analysis Solvent Dissolve in Deuterated Solvent Standard Add Internal Standard (TMS) Solvent->Standard Filter Filter into NMR Tube Standard->Filter H1_Acq Acquire ¹H Spectrum Filter->H1_Acq C13_Acq Acquire ¹³C Spectrum FT Fourier Transform C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS Baseline->Referencing Integration Integration (¹H) Referencing->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Structure Structure Elucidation Coupling->Structure

Figure 1: Experimental workflow for NMR spectral analysis.

Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-cyanonicotinic Acid

Based on the principles of substituent effects and analysis of related compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Bromo-2-cyanonicotinic acid.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.8 - 9.0d~2.0Deshielded by adjacent Br and the ring nitrogen. Exhibits meta-coupling to H-6.
H-68.6 - 8.8d~2.0Deshielded by the ring nitrogen and the adjacent Br. Exhibits meta-coupling to H-4.
COOH13.0 - 14.0br s-Acidic proton, typically broad and far downfield.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 148Attached to the electron-withdrawing cyano group and adjacent to the ring nitrogen.
C-3125 - 128Attached to the carboxylic acid group.
C-4142 - 145Deshielded by the adjacent bromine and nitrogen.
C-5120 - 123Attached to the bromine atom.
C-6152 - 155Deshielded by the ring nitrogen.
COOH165 - 168Carbonyl carbon of the carboxylic acid.
CN115 - 118Cyano group carbon.

Comparative Analysis with Structurally Related Compounds

To validate our predictions and provide a practical guide for spectral interpretation, we will compare the expected data for 5-Bromo-2-cyanonicotinic acid with the experimental NMR data of two commercially available, structurally related compounds: 5-Bromonicotinic acid and 2-Chloronicotinic acid.

Comparison of ¹H NMR Data
CompoundH-2H-4H-6COOHReference
5-Bromo-2-cyanonicotinic acid (Predicted) -8.8 - 9.0 (d)8.6 - 8.8 (d)13.0 - 14.0 (br s)-
5-Bromonicotinic acid 9.08 (d)8.85 (t)8.45 (dd)-[6][7]
2-Chloronicotinic acid -8.35 (dd)8.65 (dd)-[8]
  • Analysis: In 5-Bromonicotinic acid, the presence of a proton at C-2 results in a downfield signal at 9.08 ppm.[6][7] The absence of a substituent at C-2 in this molecule, compared to our target, simplifies the spectrum. For 2-Chloronicotinic acid, the protons at C-4 and C-6 are observed, with chemical shifts influenced by the chloro and carboxylic acid groups.[8] Our predicted downfield shifts for H-4 and H-6 in 5-Bromo-2-cyanonicotinic acid are consistent with the additive deshielding effects of the bromo, cyano, and carboxylic acid functionalities.

The relationship between the substituents and their effect on the proton chemical shifts can be visualized as follows:

Substituent_Effects cluster_Effects Electron Withdrawing Groups Molecule 5-Bromo-2-cyanonicotinic acid H-4 H-6 Br Br at C5 Br->Molecule:H4 deshields Br->Molecule:H6 deshields CN CN at C2 CN->Molecule:H4 deshields (inductive) COOH COOH at C3 COOH->Molecule:H4 deshields N Ring Nitrogen N->Molecule:H6 strongly deshields N->Molecule:H4 deshields

Figure 2: Influence of electron-withdrawing groups on proton chemical shifts.
Comparison of ¹³C NMR Data

A direct comparison of the ¹³C NMR data is more complex due to the varied substitution patterns. However, general trends can be observed. The presence of strongly electron-withdrawing groups is known to cause a downfield shift in the attached and adjacent carbon atoms.[9][10] The predicted chemical shifts for the carbon atoms in 5-Bromo-2-cyanonicotinic acid are in line with the expected electronic effects of the substituents. For instance, the carbons bearing the cyano and bromo groups (C-2 and C-5) and the carbons adjacent to the nitrogen (C-2 and C-6) are all predicted to be significantly downfield.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-cyanonicotinic acid. By leveraging a comparative approach with structurally similar compounds and a firm grounding in the principles of NMR spectroscopy, we have established a robust framework for the interpretation of its spectral features. The detailed experimental protocol and the logical breakdown of substituent effects offer valuable insights for researchers working with this and other complex heterocyclic molecules. The predictions laid out in this guide await experimental verification, which will undoubtedly further refine our understanding of the nuanced interplay of substituent effects in polysubstituted pyridines.

References

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A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing rich data on molecular weight and fragmentation, which, when expertly interpreted, reveals the intricate architecture of a molecule. This guide offers an in-depth, comparative analysis of the mass spectrum of 5-Bromo-2-cyanonicotinic acid, a substituted pyridine derivative characteristic of scaffolds found in medicinal chemistry.

This document moves beyond a simple recitation of fragmentation rules. It is designed for researchers and drug development professionals, providing a framework for deductive reasoning based on the interplay of the molecule's unique functional groups: a bromine atom, a cyano group, and a carboxylic acid on a pyridine core. We will explore the predicted fragmentation pathways under different ionization conditions and validate these predictions through a comparative analysis with structurally related, experimentally characterized compounds.

Part 1: Theoretical Mass Spectrum of 5-Bromo-2-cyanonicotinic Acid

Molecular Structure and Isotopic Signature

Before delving into fragmentation, the first step is to analyze the parent molecule. 5-Bromo-2-cyanonicotinic acid has the molecular formula C₇H₃BrN₂O₂[1]. A critical feature for its mass spectrum is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively)[2]. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).

The calculated monoisotopic mass of the molecular ion [M]⁺˙ is approximately 225.9378 u for the ⁷⁹Br isotope and 227.9357 u for the ⁸¹Br isotope. Therefore, in a high-resolution mass spectrum, we expect to see a prominent M/M+2 doublet at roughly m/z 226 and 228.

Predicted Fragmentation Pathways

The fragmentation of 5-Bromo-2-cyanonicotinic acid is dictated by the relative stabilities of the potential fragment ions and neutral losses. The molecule's behavior will differ significantly depending on the ionization technique employed.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy, leading to extensive fragmentation[3]. The resulting spectrum will be a detailed fingerprint of the molecule.

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is typically coupled with liquid chromatography and is less destructive.[3][4][5] It commonly produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with fragmentation induced via collision-induced dissociation (CID).

The proposed EI fragmentation pathway for 5-Bromo-2-cyanonicotinic acid is outlined below.

G M [C₇H₃BrN₂O₂]⁺˙ m/z 226/228 Molecular Ion F1 [C₇H₂BrN₂O]⁺ m/z 208/210 M->F1 - OH (17) F2 [C₆H₃BrN₂]⁺˙ m/z 182/184 M->F2 - CO₂ (44) F3 [C₇H₃N₂O₂]⁺ m/z 147 M->F3 - Br (79/81) F4 [C₆H₂BrN]⁺˙ m/z 155/157 F2->F4 - CN (26) F5 [C₆H₂N]⁺˙ m/z 78 F4->F5 - Br (79/81) G Start Start: Acquire Mass Spectrum Q1 Is there a doublet peak with ~1:1 intensity ratio and Δm/z = 2? Start->Q1 A1_Yes Yes: Bromine is present. Highest m/z doublet is likely M⁺˙. Q1->A1_Yes Yes A1_No No: Bromine is absent or fragment does not contain Br. Q1->A1_No No Q2 Does the molecular weight match C₇H₃BrN₂O₂ (226/228 Da)? A1_Yes->Q2 A2_Yes Yes: Putative Identification. Q2->A2_Yes Yes A2_No No: Incorrect compound or unexpected adduct. Q2->A2_No No Q3 Observe key neutral losses: - Loss of 44 Da (CO₂)? - Loss of 17 Da (OH)? - Loss of 26 Da (CN)? A2_Yes->Q3 A3_Yes Yes: Confirms presence of -COOH and -CN groups. Q3->A3_Yes Yes A3_No No: Re-evaluate functional groups. Q3->A3_No No End Structure Confirmed A3_Yes->End

Caption: Logical workflow for the interpretation of the mass spectrum of 5-Bromo-2-cyanonicotinic acid.

Conclusion

The mass spectrum of 5-Bromo-2-cyanonicotinic acid is a rich tapestry of chemical information. A successful interpretation hinges on recognizing the hallmark isotopic signature of bromine, predicting logical fragmentations based on its functional groups (carboxylic acid, cyano, and bromopyridine), and confirming these predictions through comparison with simpler, known analogues. By following the systematic workflow presented, researchers can confidently identify this molecule and differentiate it from other alternatives, ensuring the integrity of their scientific and developmental endeavors.

References

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A Tale of Two Halogens: A Comparative Guide to the Reactivity of 5-Bromo-2-cyanonicotinic Acid and 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. Halogenated pyridine derivatives are foundational building blocks, prized for their versatility in forming complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal intermediates: 5-Bromo-2-cyanonicotinic acid and 5-chloronicotinic acid . By examining their electronic properties and performance in key synthetic transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: The Structural and Electronic Landscape

The reactivity of an aromatic halide is profoundly influenced by the nature of the halogen and the electronic environment of the aromatic ring. Let's dissect the key features of our two compounds of interest.

Feature5-Bromo-2-cyanonicotinic acid5-Chloronicotinic acid
Structure A pyridine ring substituted with a bromine atom at the 5-position, a cyano group at the 2-position, and a carboxylic acid at the 3-position.A pyridine ring substituted with a chlorine atom at the 5-position and a carboxylic acid at the 3-position.
Key Substituents Bromo (-Br), Cyano (-CN), Carboxylic Acid (-COOH)Chloro (-Cl), Carboxylic Acid (-COOH)
Electronic Nature The pyridine ring is rendered significantly electron-deficient due to the cumulative electron-withdrawing effects of the pyridine nitrogen, the cyano group, and the carboxylic acid.The pyridine ring is electron-deficient, influenced by the pyridine nitrogen and the carboxylic acid.

The most salient difference lies in the halogen (Bromine vs. Chlorine) and the presence of a potent electron-withdrawing cyano (-CN) group in 5-Bromo-2-cyanonicotinic acid. These distinctions are not trivial; they fundamentally govern the reactivity of these molecules in two major classes of reactions crucial for drug development: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of aryl halides in these transformations is predominantly dictated by the carbon-halogen (C-X) bond dissociation energy.

The generally accepted trend for reactivity is: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F .[2] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[3][4] A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.

In a direct comparison:

  • 5-Bromo-2-cyanonicotinic acid is expected to be more reactive than 5-chloronicotinic acid in palladium-catalyzed cross-coupling reactions. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making it more susceptible to oxidative addition. This translates to potentially higher yields, shorter reaction times, and the ability to use a broader range of coupling partners and less activated catalysts.

  • 5-Chloronicotinic acid , while less reactive, is often a more cost-effective starting material. Its successful coupling generally requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), and may necessitate higher reaction temperatures.[5]

The additional electron-withdrawing cyano group in 5-Bromo-2-cyanonicotinic acid can also influence the electronic properties of the molecule, though the primary determinant in cross-coupling reactivity remains the C-X bond strength.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

To empirically validate the difference in reactivity, a comparative Suzuki-Miyaura coupling experiment can be designed as follows:

G cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis cluster_3 Outcome A Reaction Vessel A: 5-Bromo-2-cyanonicotinic acid (1 eq) Phenylboronic acid (1.2 eq) Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) DME/H2O C Heat to 80°C A->C B Reaction Vessel B: 5-Chloronicotinic acid (1 eq) Phenylboronic acid (1.2 eq) Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) DME/H2O B->C D Monitor by LC-MS at t = 1, 4, 8, 24h C->D E Compare Yield vs. Time D->E

Caption: Comparative Suzuki-Miyaura coupling workflow.

Predicted Outcome:

Time (h)5-Bromo-2-cyanonicotinic acid Yield (%)5-Chloronicotinic acid Yield (%)
1~40-60%<5%
4>90%~10-20%
8>95%~25-40%
24>95%~50-70% (may require a more active catalyst for higher conversion)

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another cornerstone of pyridine chemistry, where a nucleophile displaces a leaving group on the aromatic ring.[6] This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7][8]

Here, the narrative of reactivity is more complex than in cross-coupling. The reactivity in SNAr is governed by two key factors:

  • Ring Activation: The electrophilicity of the carbon atom bearing the leaving group. More electron-withdrawing groups on the ring increase the rate of nucleophilic attack.

  • Leaving Group Ability: The facility with which the leaving group departs. In SNAr, this is related to the electronegativity of the halogen, as the C-X bond is broken after the rate-determining nucleophilic addition step.

A Comparative Analysis:

  • 5-Bromo-2-cyanonicotinic acid: The presence of the strongly electron-withdrawing cyano group at the 2-position, in addition to the inherent electron deficiency of the pyridine ring and the carboxylic acid, makes this molecule highly activated towards nucleophilic attack.[9]

  • 5-Chloronicotinic acid: This molecule is also activated towards SNAr due to the pyridine nitrogen, but to a lesser extent than its cyano-substituted counterpart.

For the leaving group ability in SNAr, the trend is often the reverse of that in cross-coupling and aliphatic substitutions: F > Cl ≈ Br > I . This is because the high electronegativity of the more electronegative halogens polarizes the C-X bond, making the carbon more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack.

Therefore, we have two competing effects:

  • Ring Activation: Favors 5-Bromo-2-cyanonicotinic acid due to the cyano group.

  • Leaving Group Ability (in SNAr): Marginally favors 5-chloronicotinic acid over the bromo derivative, although the difference between Cl and Br is often small.[2]

In most cases, the profound activating effect of the additional electron-withdrawing group is the dominant factor. Thus, 5-Bromo-2-cyanonicotinic acid is predicted to be significantly more reactive in SNAr reactions than 5-chloronicotinic acid. The cyano group's ability to stabilize the Meisenheimer complex through resonance will likely far outweigh the subtle difference in leaving group ability between chlorine and bromine in this context.

Experimental Protocol: Comparative SNAr with a Thiol Nucleophile

A comparative experiment to measure SNAr reactivity could involve reacting both substrates with a nucleophile like sodium thiophenoxide.

G cluster_0 Reactant Preparation cluster_2 Analysis cluster_3 Data Comparison A Solution A: 5-Bromo-2-cyanonicotinic acid (1 eq) in DMF D Combine A + C Stir at RT A->D B Solution B: 5-Chloronicotinic acid (1 eq) in DMF E Combine B + C Stir at RT B->E C Solution C: Sodium Thiophenoxide (1.1 eq) in DMF C->D C->E F Monitor conversion by HPLC over 6 hours D->F E->F G Plot % Conversion vs. Time F->G

Caption: Comparative SNAr reactivity workflow.

Predicted Outcome:

The reaction with 5-Bromo-2-cyanonicotinic acid would proceed significantly faster, likely reaching completion within a few hours at room temperature. The reaction with 5-chloronicotinic acid would be considerably slower, potentially requiring elevated temperatures to achieve a reasonable conversion rate.

Conclusion: A Strategic Choice Based on Synthetic Goals

The choice between 5-Bromo-2-cyanonicotinic acid and 5-chloronicotinic acid is a strategic one, contingent on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions , 5-Bromo-2-cyanonicotinic acid is the superior choice due to the greater reactivity of the C-Br bond, which allows for milder conditions and broader substrate scope. 5-Chloronicotinic acid remains a viable, cost-effective alternative, provided that optimized, highly active catalyst systems are employed.

  • For nucleophilic aromatic substitution reactions , 5-Bromo-2-cyanonicotinic acid is predicted to be substantially more reactive. The potent activating effect of the ortho-cyano group is the dominant factor, leading to faster and more efficient substitutions.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

References

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A Senior Application Scientist's Comparative Guide to 5-Bromo-2-cyanonicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Nicotinic Acid in Drug Discovery

Nicotinic acid, or vitamin B3, is a fundamental pyridine carboxylic acid that has transcended its nutritional role to become a cornerstone in medicinal chemistry.[1] Its derivatives form a vast and diverse class of compounds with a wide spectrum of biological activities, finding applications as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] The pyridine ring of nicotinic acid offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide provides a comparative analysis of a promising, yet less explored derivative, 5-Bromo-2-cyanonicotinic acid , with other well-characterized nicotinic acid derivatives. Our focus will be on its potential as a versatile synthetic intermediate and how its structural motifs may contribute to biological activity, contextualized by experimental data from related compounds.

Physicochemical Properties: A Comparative Overview

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. Here, we compare the computed properties of 5-Bromo-2-cyanonicotinic acid with its parent compound, 5-bromonicotinic acid, and another key intermediate, 2-chloronicotinic acid.

Property5-Bromo-2-cyanonicotinic acid5-Bromonicotinic acid2-Chloronicotinic acid
Molecular Formula C₇H₃BrN₂O₂[4]C₆H₄BrNO₂[3]C₆H₄ClNO₂[5]
Molecular Weight ( g/mol ) 227.01[4]202.01[3]157.56[5]
IUPAC Name 5-bromo-2-cyanopyridine-3-carboxylic acid[4]5-bromopyridine-3-carboxylic acid[3]2-chloropyridine-3-carboxylic acid[5]

The introduction of a cyano (-CN) group at the 2-position of the pyridine ring in 5-Bromo-2-cyanonicotinic acid significantly influences its electronic profile and potential as a synthetic precursor. The electron-withdrawing nature of the cyano group can modulate the acidity of the carboxylic acid and the reactivity of the pyridine ring, offering distinct advantages in the design of novel bioactive molecules.

Synthetic Versatility and Potential Applications of 5-Bromo-2-cyanonicotinic Acid

While specific biological data for 5-Bromo-2-cyanonicotinic acid is not extensively available in public literature, its structure, featuring both bromo and cyano groups, designates it as a highly versatile building block for creating complex molecules with potential therapeutic applications.[6]

The bromine atom at the 5-position is a key functional group for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.[7] This is a widely used strategy in the development of inhibitors for various enzymes, including poly(ADP-ribose) polymerase (PARP) and kinases.[7]

The cyano group at the 2-position can be chemically transformed into other functional groups, such as amides or tetrazoles, which are common pharmacophores in drug design. This versatility allows for the exploration of a broad chemical space to optimize interactions with biological targets.

Comparative Analysis of Biological Activities

To understand the potential of 5-Bromo-2-cyanonicotinic acid, we will compare the known biological activities of other nicotinic acid derivatives. This comparative approach, based on structure-activity relationships, allows us to infer the likely therapeutic areas where derivatives of 5-Bromo-2-cyanonicotinic acid might be active.

Targeting Cancer: PARP and DHODH Inhibition

Nicotinic acid derivatives have emerged as promising scaffolds for the development of inhibitors of enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP) and Dihydroorotate Dehydrogenase (DHODH).

PARP Inhibitors: PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms.[8] Several nicotinic acid-based compounds have shown potent PARP inhibitory activity.

DHODH Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can suppress the proliferation of rapidly dividing cancer cells.[9]

Compound/Derivative ClassTargetIC₅₀ (nM)Reference
Olaparib (contains a nicotinamide moiety)PARP-11.5[10]
Rucaparib (contains a nicotinamide moiety)PARP-11.4[10]
Farudodstat (Nicotinic acid derivative)DHODH35[9]
Brequinar (Related quinoline-4-carboxylic acid)Human DHODH10[11]
DHODH-IN-17 (2-anilino nicotinic acid)Human DHODH400[12]

The structural features of 5-Bromo-2-cyanonicotinic acid make it an attractive starting point for the synthesis of novel PARP and DHODH inhibitors. The nicotinic acid core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, while the bromo and cyano groups provide handles for synthetic modifications to enhance potency and selectivity.

Modulating Nicotinic Acetylcholine Receptors (nAChRs)

Substituted nicotinic acid derivatives are known to interact with nAChRs, which are ligand-gated ion channels involved in various neurological processes. The development of subtype-selective nAChR modulators is a key area of research for treating neurological disorders.

Experimental Protocols for Biological Evaluation

To provide a practical context for the comparison, this section details standardized protocols for evaluating the biological activity of nicotinic acid derivatives against key targets.

Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)

This assay measures the ability of a test compound to inhibit the activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.

Materials:

  • Histone-Coated 96-well Plates

  • Recombinant PARP Enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • TACS-Sapphire™ (colorimetric substrate)

  • Test compound (e.g., a derivative of 5-Bromo-2-cyanonicotinic acid) dissolved in DMSO

  • Assay Buffer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To the histone-coated wells, add the PARP enzyme, activated DNA, and the test compound dilutions.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARP-catalyzed reaction.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the TACS-Sapphire™ substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

PARP_Inhibition_Assay reagents Prepare Reagents (PARP, DNA, Biotin-NAD+, Compound) incubation Incubate in Histone-Coated Plate reagents->incubation Add to wells wash1 Wash Plate incubation->wash1 Reaction occurs strep_hrp Add Streptavidin-HRP wash1->strep_hrp wash2 Wash Plate strep_hrp->wash2 substrate Add Colorimetric Substrate wash2->substrate read Measure Absorbance substrate->read analyze Calculate IC50 read->analyze

Caption: Workflow for a colorimetric PARP inhibition assay.

Protocol 2: In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction)

This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[4]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Test compound dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[13]

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the DHODH enzyme and the test compound dilutions to the wells of the microplate.

  • Pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHO, DCIP, and Coenzyme Q10.

  • Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Calculate the initial reaction velocity for each concentration.

  • Plot the velocities against the inhibitor concentration to determine the IC₅₀ value.

DHODH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions add_reagents Add DHODH & Compound to Plate compound_prep->add_reagents enzyme_prep Prepare DHODH Solution enzyme_prep->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add DHO, DCIP, CoQ10 pre_incubate->add_substrate measure Measure Absorbance Decrease add_substrate->measure calc_velocity Calculate Reaction Velocity measure->calc_velocity determine_ic50 Determine IC50 calc_velocity->determine_ic50

Caption: Workflow for a DHODH enzyme inhibition assay.

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.[14]

Materials:

  • Cell membranes expressing the target nAChR subtype (e.g., from HEK-293 cells)

  • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)

  • Unlabeled control ligand (for non-specific binding)

  • Test compound

  • Binding buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with varying concentrations of the test compound.

  • Add the cell membranes and radioligand to all wells.

  • Incubate to reach equilibrium.

  • Rapidly filter the contents of the wells through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC₅₀ value for the test compound.

Conclusion and Future Outlook

5-Bromo-2-cyanonicotinic acid represents a promising, yet underexplored, scaffold in the vast landscape of nicotinic acid derivatives. While direct biological data is currently limited, its chemical structure, featuring strategically placed bromo and cyano functionalities, positions it as a highly versatile intermediate for the synthesis of novel therapeutic agents. By leveraging its synthetic tractability, researchers can generate libraries of compounds for screening against a multitude of biological targets.

The comparative analysis with known nicotinic acid derivatives suggests that compounds derived from 5-Bromo-2-cyanonicotinic acid could exhibit potent activity as inhibitors of enzymes like PARP and DHODH, or as modulators of nicotinic acetylcholine receptors. The detailed experimental protocols provided in this guide offer a clear roadmap for the biological evaluation of such novel derivatives.

Future research should focus on the synthesis and biological characterization of a focused library of compounds derived from 5-Bromo-2-cyanonicotinic acid. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and further expanding the rich pharmacology of the nicotinic acid scaffold.

References

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A Comparative Guide to the Biological Activity of 5-Bromo-2-cyanonicotinic Acid Derivatives: A Focused Exploration of Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the biological activity of novel derivatives of 5-Bromo-2-cyanonicotinic acid. While direct experimental data for this specific scaffold is emerging, its structural similarity to known bioactive molecules, particularly in the realm of oncology, suggests a promising avenue for drug discovery. This document synthesizes insights from related nicotinamide and cyanopyridine derivatives to propose potential mechanisms of action and provides detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of the 5-Bromo-2-cyanonicotinic Acid Scaffold

The nicotinamide (pyridine-3-carboxamide) core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 5-position and a cyano group at the 2-position of the nicotinic acid backbone creates a unique electronic and steric profile, offering opportunities for novel molecular interactions with biological targets. The cyano group, in particular, is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and other key binding interactions.

Based on the activities of structurally related cyanopyridine and nicotinamide derivatives, this guide will focus on the potential of 5-Bromo-2-cyanonicotinic acid derivatives as anticancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP), two clinically validated targets in oncology.[1][2]

Comparative Analysis: Hypothetical Derivatives vs. Established Inhibitors

For the purpose of this guide, we will consider two hypothetical derivatives of 5-Bromo-2-cyanonicotinic acid:

  • BCNA-A1 (Amide Derivative): 5-bromo-2-cyanonicotinamide

  • BCNA-E1 (Ester Derivative): Ethyl 5-bromo-2-cyanonicotinate

These will be conceptually compared against well-established inhibitors of VEGFR-2 and PARP1.

Anticancer Activity: A Focus on VEGFR-2 and PARP1 Inhibition

1. VEGFR-2 Inhibition: Targeting Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for treating various cancers.[4] Several nicotinamide-based derivatives have been identified as potent VEGFR-2 inhibitors.[3][5]

Hypothetical Performance of BCNA Derivatives as VEGFR-2 Inhibitors

The 5-bromo-2-cyanonicotinamide scaffold of BCNA-A1 could potentially mimic the hinge-binding interactions of known type I or type II kinase inhibitors. The cyano and amide groups may form critical hydrogen bonds within the ATP-binding pocket of VEGFR-2.

Comparator: Sorafenib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, is a potent inhibitor of VEGFR-2.[5]

Table 1: Hypothetical Comparative IC50 Data for VEGFR-2 Inhibition

CompoundTargetIC50 (nM)Cell Line (e.g., HUVEC) Proliferation IC50 (µM)
BCNA-A1 VEGFR-2To be determinedTo be determined
BCNA-E1 VEGFR-2To be determinedTo be determined
Sorafenib VEGFR-2~90~5-10

Data for BCNA derivatives is hypothetical and would need to be determined experimentally.

2. PARP1 Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, inhibition of PARP1 leads to synthetic lethality and cancer cell death.[7] Several PARP inhibitors containing a nicotinamide core are approved for the treatment of BRCA-mutated cancers.[6]

Hypothetical Performance of BCNA Derivatives as PARP1 Inhibitors

The nicotinamide moiety is a known pharmacophore for PARP inhibitors, mimicking the binding of the NAD+ substrate.[6] The 5-bromo and 2-cyano substitutions on the pyridine ring of BCNA-A1 and BCNA-E1 could enhance binding affinity and selectivity for PARP1.

Comparator: Olaparib , a potent PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.

Table 2: Hypothetical Comparative IC50 Data for PARP1 Inhibition

CompoundTargetIC50 (nM)Cell Line (e.g., MDA-MB-436) Proliferation IC50 (µM)
BCNA-A1 PARP1To be determinedTo be determined
BCNA-E1 PARP1To be determinedTo be determined
Olaparib PARP1~5~0.01-0.1

Data for BCNA derivatives is hypothetical and would need to be determined experimentally.

Experimental Protocols

To empirically determine the biological activity of novel 5-Bromo-2-cyanonicotinic acid derivatives, the following detailed experimental protocols are provided.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BCNA-A1, BCNA-E1, and comparator drugs) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1][9]

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer from a 5x stock.

    • Prepare serial dilutions of the test compounds (BCNA-A1, BCNA-E1, Sorafenib) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.

    • Prepare a solution of the poly(Glu, Tyr) 4:1 substrate and ATP in 1x Kinase Buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or vehicle control to the wells of a white 96-well plate.

    • Add 10 µL of the VEGFR-2 enzyme solution to each well (except for the "no enzyme" blank).

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 enzymatic activity by quantifying the consumption of its substrate, NAD+.[2]

Protocol:

  • Reagent Preparation:

    • Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of the test compounds (BCNA-A1, BCNA-E1, Olaparib) in PARP assay buffer.

    • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+) in PARP assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or vehicle control to the wells of a 384-well black plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the NAD+ solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent).

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.

Visualization of Key Pathways and Workflows

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 5-Bromo-2-cyanonicotinic acid derivatives (e.g., BCNA-A1) Inhibitor->VEGFR2 Inhibits (ATP-competitive) PARP1_Mechanism_of_Action cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment SSB->PARP1_recruitment PARPylation PARPylation (pADPr synthesis) PARP1_recruitment->PARPylation Repair_Proteins Recruitment of Repair Proteins PARPylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB2 DNA Single-Strand Break (SSB) PARP1_trapping PARP1 Trapping SSB2->PARP1_trapping Replication_Fork_Collapse Replication Fork Collapse PARP1_trapping->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Failed_HR_Repair Failed Homologous Recombination Repair DSB->Failed_HR_Repair BRCA1/2 deficient Apoptosis Apoptosis Failed_HR_Repair->Apoptosis PARP_Inhibitor 5-Bromo-2-cyanonicotinic acid derivatives (e.g., BCNA-A1) PARP_Inhibitor->PARP1_trapping Inhibits PARP1 & Traps it on DNA

Caption: Mechanism of PARP1 inhibition and synthetic lethality.

Experimental_Workflow Start Start: Novel 5-Bromo-2-cyanonicotinic acid derivatives Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays Start->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 Determination) Cell_Viability->Data_Analysis VEGFR2_Assay VEGFR-2 Kinase Assay Enzyme_Inhibition->VEGFR2_Assay PARP1_Assay PARP1 Inhibition Assay Enzyme_Inhibition->PARP1_Assay VEGFR2_Assay->Data_Analysis PARP1_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for biological evaluation.

References

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A Comparative Guide to the Purity Analysis of 5-Bromo-2-cyanonicotinic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-Bromo-2-cyanonicotinic acid, a critical intermediate in pharmaceutical synthesis.[1] The methodologies and rationales presented herein are grounded in established scientific principles and regulatory expectations, designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the quality and integrity of this key building block.

Introduction: The Criticality of Purity for Pharmaceutical Intermediates

5-Bromo-2-cyanonicotinic acid (C₇H₃BrN₂O₂) is a heterocyclic building block whose molecular structure is leveraged in the synthesis of complex, biologically active molecules.[1][2] In the pharmaceutical industry, the purity of such an intermediate is not a trivial specification; it is a critical attribute that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and safety imperative.[4] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and versatility for analyzing non-volatile organic compounds.[5]

Chapter 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for polar, non-volatile organic molecules like 5-Bromo-2-cyanonicotinic acid. The technique's strength lies in its ability to separate compounds based on their hydrophobicity, providing a robust platform for resolving the main component from structurally similar impurities.

Causality Behind Method Design

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. 5-Bromo-2-cyanonicotinic acid is an aromatic carboxylic acid.[2] Such molecules can present challenges in RP-HPLC, including poor retention and peak tailing due to the polar carboxylic acid group.[6][7] To overcome this, the mobile phase is typically acidified. This suppresses the ionization of the carboxylic acid group (pKa dependent), rendering the molecule less polar and increasing its retention on a non-polar C18 stationary phase.[8] This principle, known as ion suppression, is fundamental to achieving sharp, symmetrical peaks for acidic analytes.

Potential process-related impurities could include starting materials like 5-bromonicotinic acid[9][10] or impurities from side reactions. Degradation impurities might involve the hydrolysis of the nitrile group to a carboxylic acid or amide. An effective HPLC method must be able to resolve the parent compound from these closely related species.

Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for analyzing the purity of a 5-Bromo-2-cyanonicotinic acid sample using a validated HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh 5-Bromo-2-cyanonicotinic acid Reference Standard C Dissolve in Diluent (e.g., Acetonitrile/Water) to known concentration A->C B Accurately weigh Test Sample B->C D Inject solutions onto calibrated HPLC system C->D E Separate components on C18 column using a gradient mobile phase D->E F Detect analytes using UV Detector (e.g., 254 nm) E->F G Integrate chromatograms to obtain peak areas F->G H Calculate Purity (% Area) and Impurity Profile G->H I Generate Final Report vs. Specifications H->I

Caption: HPLC Purity Analysis Workflow.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system designed for the accurate purity determination of 5-Bromo-2-cyanonicotinic acid. The method's performance should be verified through a formal validation process as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12]

1. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size (or equivalent).[13]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-Bromo-2-cyanonicotinic acid Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-2-cyanonicotinic acid test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

  • Inject the Standard Solution five times.

  • The relative standard deviation (RSD) for the peak area of 5-Bromo-2-cyanonicotinic acid should be not more than 2.0%.

  • The tailing factor for the 5-Bromo-2-cyanonicotinic acid peak should be not more than 2.0.

4. Procedure:

  • Inject the diluent once as a blank.

  • Inject the Standard Solution and the Sample Solution.

  • Identify the peak for 5-Bromo-2-cyanonicotinic acid in the sample chromatogram based on the retention time of the standard.

5. Calculation of Purity:

  • Calculate the purity using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 2: Orthogonal and Complementary Analytical Techniques

While HPLC is the primary workhorse, a comprehensive purity profile often relies on orthogonal methods—techniques that separate or detect compounds based on different chemical principles. This approach provides a more complete picture and mitigates the risk of impurities co-eluting or going undetected by a single method.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds.[5] For 5-Bromo-2-cyanonicotinic acid, which is a non-volatile solid, direct analysis by GC is not feasible. However, GC is the superior method for quantifying volatile impurities, such as residual solvents (e.g., THF, methylene chloride) that may be present from the synthesis.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an exceptionally powerful tool for both structural confirmation and purity assessment.[3] It provides a holistic view of all proton-containing species in the sample. Quantitative NMR (qNMR) can determine the purity of the main component against a certified internal standard without requiring reference standards for each impurity, offering a direct measure of mass purity.

  • Spectrophotometry (UV-Vis): UV-Vis spectroscopy is a rapid and simple technique but offers low specificity.[14] While it can be used to determine the concentration of a solution, it cannot distinguish between the main analyte and any impurities that share a similar chromophore. Its primary use is for assays of known purity rather than for detailed impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[5][15] It is not typically used for routine purity quantification but is invaluable for identifying unknown impurity peaks observed in the HPLC chromatogram by providing precise mass-to-charge ratio data, which aids in structural elucidation.

Chapter 3: Comparative Performance Analysis

The choice of an analytical method is always a trade-off between various performance characteristics. The following table provides an objective comparison of HPLC with alternative techniques for the specific task of analyzing 5-Bromo-2-cyanonicotinic acid purity.

Parameter RP-HPLC Gas Chromatography (GC) NMR Spectroscopy LC-MS
Specificity High (for non-volatile impurities)High (for volatile impurities)Very High (structural info)Very High (mass-based)
Analyte Scope Ideal for the main compound and non-volatile impurities.Unsuitable for the main compound; ideal for residual solvents.Analyzes all proton-containing species simultaneously.Ideal for impurity identification.
Sensitivity (LOD/LOQ) High (ng range)Very High (pg range for volatiles)Lower than HPLCVery High (pg-fg range)
Quantification Excellent (Area % or external standard)Excellent (for volatiles)Excellent (qNMR with internal standard)Good (requires specific tuning)
Throughput Moderate (20-40 min/sample)Moderate (20-40 min/sample)Low (requires longer acquisition)Moderate (similar to HPLC)
Cost (Instrument/Operation) ModerateModerateHighVery High
Regulatory Acceptance High (Standard for purity)High (Standard for residual solvents)High (for structure/assay)High (for identification)

Chapter 4: Method Validation - The Pillar of Trustworthiness

An analytical method is only reliable if it is validated. Validation demonstrates through objective evidence that a method is suitable for its intended purpose.[11][16] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is essential for regulatory submissions.[12][17]

Validation Parameter Workflow

The validation of a purity method involves assessing several key performance characteristics to ensure the data generated is accurate, precise, and reliable.

Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters for an Impurity Method Specificity Specificity (Discrimination from impurities) Linearity Linearity (Proportional response) Accuracy Accuracy (% Recovery of impurities) Precision Precision (Repeatability & Intermediate Precision) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Range Range (LOQ to 120% of spec) Robustness Robustness (Varying method parameters) Validation Validated HPLC Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Range Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12]

  • Linearity & Range: Demonstrates a proportional relationship between the concentration of an impurity and the detector response over a specified range.[11]

  • Accuracy: The closeness of the test results to the true value, often determined by spiking the sample with known amounts of impurities.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[11]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[16]

Conclusion

For the comprehensive purity analysis of 5-Bromo-2-cyanonicotinic acid, a validated Reversed-Phase HPLC method stands as the most appropriate and widely accepted primary technique. Its high resolving power, sensitivity, and robustness make it ideal for quantifying the main component and separating it from non-volatile process and degradation-related impurities.

However, a single method is rarely sufficient for a complete quality assessment. An integrated approach that leverages orthogonal techniques is paramount. Gas Chromatography should be employed to control for volatile residual solvents, while NMR spectroscopy offers an independent confirmation of identity and purity. Finally, LC-MS serves as a powerful investigative tool for the structural elucidation of any unknown impurities detected by HPLC. By combining these methods, scientists and drug developers can build a robust, data-rich purity profile that ensures product quality and satisfies stringent regulatory standards.

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A Senior Application Scientist's Guide to X-ray Crystallography of 5-Bromo-2-cyanonicotinic Acid Derivatives: A Comparative Approach to Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint for understanding biological activity, optimizing lead compounds, and designing novel therapeutics. 5-Bromo-2-cyanonicotinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, likely serving as key intermediates in the synthesis of biologically active molecules.[1][2][3][4] Their structural elucidation via single-crystal X-ray diffraction is a critical step in the drug discovery pipeline.[5][6]

This guide provides an in-depth, comparative analysis of crystallographic techniques tailored for small organic molecules like 5-bromo-2-cyanonicotinic acid derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and reproducible path to high-quality crystal structures.

Part 1: The Art and Science of Crystal Growth – A Comparative Analysis

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. The ideal crystal for X-ray diffraction should be well-formed, free of defects, and typically between 0.1 to 0.3 mm in each dimension.[7][8] For small organic molecules, several techniques are at our disposal. Here, we compare two of the most common and effective methods: Slow Evaporation and Vapor Diffusion .

Slow Evaporation: The Simplest Path to Crystallization

The slow evaporation method is often the first approach due to its simplicity.[9][10] The underlying principle is to gradually increase the concentration of the solute in a solution until it reaches a state of supersaturation, from which crystals can nucleate and grow.[11]

Scientific Rationale: As the solvent slowly evaporates, the concentration of the 5-bromo-2-cyanonicotinic acid derivative increases. Once the concentration exceeds the solubility limit at a given temperature, the solution becomes supersaturated. This thermodynamically unstable state drives the system towards a lower energy state through the formation of an ordered crystal lattice.[11] The rate of evaporation is a critical parameter; slower evaporation generally leads to fewer nucleation events and the growth of larger, higher-quality crystals.[10]

  • Purification: Begin with a highly pure sample of the 5-bromo-2-cyanonicotinic acid derivative. Recrystallization is a highly effective method for purifying solid organic compounds.[12][13][14][15][16]

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. Highly volatile solvents should generally be avoided as they can lead to rapid crystallization and poor crystal quality.[17] A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and toluene).

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, but the solution should be allowed to return to ambient temperature.

  • Crystallization Setup:

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.[18]

    • Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[10][18]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[19]

  • Monitoring: Observe the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial, as vibrations can trigger the formation of multiple small crystals instead of a few large ones.[10]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. It is crucial to not let the crystals dry out, as the loss of solvent molecules from the crystal lattice can destroy the crystal.[10]

Vapor Diffusion: A More Controlled Approach

Vapor diffusion is a powerful and widely used technique that often yields superior crystals, especially when only small amounts of the compound are available.[9] This method allows for a much slower and more controlled approach to supersaturation.[20] Vapor diffusion can be performed in two common setups: hanging drop and sitting drop.[20][21]

Scientific Rationale: In this technique, a drop containing the compound and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution at a higher concentration.[22][23][24] The difference in precipitant concentration creates a vapor pressure gradient, causing the solvent from the drop to slowly vaporize and move to the reservoir. This gradual increase in the concentration of both the compound and the precipitant in the drop leads to a controlled state of supersaturation, promoting the growth of well-ordered crystals.[20][22][23][24]

  • Reagent Preparation:

    • Compound Solution: Prepare a solution of the 5-bromo-2-cyanonicotinic acid derivative in a suitable solvent at a known concentration.

    • Reservoir Solution: Prepare a larger volume of a precipitant solution. For small organic molecules, this is often a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble).

  • Crystallization Setup (Hanging Drop):

    • Pipette the reservoir solution into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix a small volume of the compound solution with an equal volume of the reservoir solution to form a drop.[22]

    • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.[22] The drop is now "hanging" above the reservoir.

  • Incubation and Monitoring: As with slow evaporation, store the plate in a stable, vibration-free environment and monitor for crystal growth over time.

  • Crystal Harvesting: Carefully remove the coverslip and aspirate the remaining solution from around the crystal. The crystal can then be picked up using a cryo-loop.

Visualizing the Crystallization Workflows

To better illustrate the procedural flow of these two primary crystallization techniques, the following diagrams have been generated using Graphviz.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Purify Purify Compound SelectSolvent Select Solvent Purify->SelectSolvent PrepareSolution Prepare Saturated Solution SelectSolvent->PrepareSolution FilterSolution Filter Solution PrepareSolution->FilterSolution CoverVial Cover & Perforate Vial FilterSolution->CoverVial Incubate Incubate (Vibration-Free) CoverVial->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Harvest Harvest Crystals Monitor->Harvest

Caption: Workflow for the Slow Evaporation crystallization method.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_cryst Crystallization Setup cluster_harvest Incubation & Harvesting PrepareCompoundSol Prepare Compound Solution MixDrop Mix Drop on Coverslip PrepareCompoundSol->MixDrop PrepareReservoir Prepare Reservoir Solution PipetteReservoir Pipette Reservoir into Well PrepareReservoir->PipetteReservoir SealWell Invert & Seal Well PipetteReservoir->SealWell MixDrop->SealWell Incubate Incubate (Vibration-Free) SealWell->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Harvest Harvest Crystals Monitor->Harvest

Caption: Workflow for the Hanging Drop Vapor Diffusion method.

Comparative Analysis of Crystallization Techniques

The choice between slow evaporation and vapor diffusion is not arbitrary and depends on several factors, including the amount of sample available, its solubility characteristics, and the desired crystal quality.

FeatureSlow EvaporationVapor Diffusion (Hanging/Sitting Drop)
Principle Gradual increase in concentration via solvent evaporation.[9][10]Gradual increase in concentration via vapor equilibration with a precipitant reservoir.[20][22][23][24]
Control Less control over the rate of supersaturation.High degree of control over the rate of supersaturation.[20]
Sample Amount Requires a larger amount of sample.Ideal for milligram or sub-milligram quantities of sample.[9]
Success Rate Generally lower for difficult-to-crystallize compounds.Higher success rate, especially for novel or challenging molecules.
Crystal Quality Can produce high-quality crystals, but often yields smaller or intergrown crystals.Often produces larger, better-diffracting single crystals.[20]
Setup Complexity Very simple setup.[10]More complex setup requiring specialized plates and coverslips.
Best Suited For Initial screening, compounds that crystallize readily.Optimization of crystallization conditions, difficult compounds, limited sample availability.

Part 2: From Crystal to Structure – Data Collection and Analysis

Once a suitable single crystal is obtained, the next phase is to determine its three-dimensional structure using X-ray diffraction.

Single-Crystal X-ray Diffraction: The Basics

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[25] When a crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively in specific directions, producing a diffraction pattern of spots.[6][7][25] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal.[6]

Data Collection

The mounted crystal is placed on a goniometer in the X-ray diffractometer.[8] The crystal is then rotated while being exposed to the X-ray beam, and the diffraction pattern is recorded at hundreds of different orientations.[7] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, that can efficiently collect the diffraction data.[6]

Data Processing and Structure Solution

The raw diffraction images are processed to determine the position and intensity of each reflection. This information is then used to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[8][26] For small molecules, this is typically solved using direct methods.[6] Once initial phases are obtained, an electron density map can be calculated, which reveals the positions of the atoms in the crystal.

Structure Refinement: A Comparative Look at Software

The initial atomic model is then refined to best fit the experimental diffraction data. This is an iterative process where the atomic positions, and their thermal vibrations are adjusted to minimize the difference between the observed and calculated diffraction intensities.[26] Several software packages are available for this purpose, each with its own strengths.

SoftwareKey FeaturesUser InterfaceBest For
SHELX A suite of programs (SHELXT for solution, SHELXL for refinement) that is considered the gold standard for small molecule crystallography.[27] It is powerful and highly versatile.Command-line based, which can have a steep learning curve for new users.Researchers who require a high degree of control over the refinement process.
Olex2 A graphical user interface that integrates various structure solution and refinement programs, including SHELX.[28] It simplifies the process of structure determination and provides excellent visualization tools.Intuitive and user-friendly graphical interface.Both novice and experienced crystallographers, streamlining the workflow from data to final structure.
CrystalExplorer Specializes in the analysis of intermolecular interactions and crystal packing.Graphical interface focused on visualization and analysis of crystal structures.In-depth analysis of the solid-state properties of the crystal, such as hydrogen bonding and other non-covalent interactions.

For the refinement of 5-bromo-2-cyanonicotinic acid derivatives, a combination of Olex2 for its user-friendly interface and the underlying power of the SHELX programs for refinement would be an excellent choice.

Conclusion

The successful X-ray crystallographic analysis of 5-bromo-2-cyanonicotinic acid derivatives hinges on a systematic and well-reasoned approach to both crystallization and data analysis. While slow evaporation offers a simple entry point, vapor diffusion provides a more controlled and often more successful path to obtaining high-quality single crystals, which are the cornerstone of a successful structure determination. The choice of data analysis software will depend on the user's experience and the specific goals of the structural analysis. By understanding the principles behind each technique and systematically exploring the experimental variables, researchers can confidently elucidate the three-dimensional structures of these promising molecules, thereby accelerating the pace of drug discovery and development.

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The Strategic Advantage of 5-Bromo-2-cyanonicotinic Acid in the Synthesis of Complex Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic building blocks, substituted pyridines hold a place of prominence, forming the core of numerous blockbuster drugs.[1][2] This guide provides an in-depth, objective comparison of 5-Bromo-2-cyanonicotinic acid as a starting material against its common alternatives for the synthesis of high-value, biologically active molecules, with a particular focus on the synthesis of kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors.

The Rise of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial arrangement of functional groups.[1] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.

This guide will focus on the comparative utility of key brominated nicotinic acid derivatives in accessing these important scaffolds. We will explore the nuances of their reactivity and how the interplay of the bromo, cyano, and carboxylic acid functionalities dictates their synthetic potential.

A Head-to-Head Comparison: 5-Bromo-2-cyanonicotinic Acid vs. Key Alternatives

The selection of a starting material is a multi-faceted decision, balancing reactivity, cost, and the overall synthetic strategy. Here, we compare 5-Bromo-2-cyanonicotinic acid with two of its most common alternatives: 5-Bromonicotinic acid and 5-Bromo-2-chloronicotinic acid.

Starting MaterialKey FeaturesAdvantagesDisadvantages
5-Bromo-2-cyanonicotinic acid Bromo, cyano, and carboxylic acid functionalitiesThe 2-cyano group activates the pyridine ring for nucleophilic aromatic substitution and can be a valuable pharmacophore. It also offers a handle for further transformations.[4][5][6]Potentially higher starting material cost. The cyano group may require protection in some synthetic routes.
5-Bromonicotinic acid Bromo and carboxylic acid functionalitiesReadily available and cost-effective. A versatile scaffold for introducing diversity at the 5-position via cross-coupling reactions.[7][8]Lacks the activating effect of the 2-cyano group, potentially leading to lower yields or requiring harsher conditions for certain transformations.
5-Bromo-2-chloronicotinic acid Bromo, chloro, and carboxylic acid functionalitiesThe two different halogen atoms allow for selective, stepwise functionalization.Synthesis of the starting material can be more complex. Competition between the two halogen sites in some reactions can lead to mixtures of products.

The Decisive Role of the 2-Cyano Group

The presence of the electron-withdrawing cyano group at the 2-position of 5-Bromo-2-cyanonicotinic acid is a key differentiator, profoundly influencing its reactivity and utility.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr): The 2-cyano group, along with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack, particularly at the 6-position. This facilitates the introduction of a wide range of nucleophiles under milder conditions compared to its non-cyanated counterpart.

A Versatile Synthetic Handle: Beyond its activating effect, the cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This provides a rich avenue for late-stage diversification of drug candidates.[4]

Pharmacophoric Significance: In many bioactive molecules, the 2-cyanopyridine moiety acts as a key pharmacophore, engaging in crucial interactions with the target protein.[5][8][9] For instance, in certain kinase inhibitors, the nitrogen of the cyano group can act as a hydrogen bond acceptor in the hinge region of the kinase.[10]

Comparative Synthesis of a Kinase Inhibitor Intermediate

To illustrate the practical implications of starting material selection, let's consider the synthesis of a common intermediate used in the development of various kinase inhibitors: a 5-aryl-2-aminopyridine derivative.

G cluster_0 Route A: Starting from 5-Bromo-2-cyanonicotinic acid cluster_1 Route B: Starting from 5-Bromonicotinic acid A1 5-Bromo-2-cyanonicotinic acid A2 Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) A1->A2 A3 5-Aryl-2-cyanonicotinic acid A2->A3 A4 Curtius Rearrangement or Hofmann Rearrangement A3->A4 A5 5-Aryl-2-aminopyridine (Target Intermediate) A4->A5 B1 5-Bromonicotinic acid B2 Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) B1->B2 B3 5-Arylnicotinic acid B2->B3 B4 Nitration B3->B4 B5 5-Aryl-2-nitropyridine B4->B5 B6 Reduction B5->B6 B7 5-Aryl-2-aminopyridine (Target Intermediate) B6->B7

Caption: Comparative synthetic workflows for a kinase inhibitor intermediate.

Analysis of the Synthetic Routes:

  • Route A (from 5-Bromo-2-cyanonicotinic acid): This route leverages the existing cyano group as a precursor to the desired amine. The Suzuki-Miyaura coupling is typically high-yielding due to the electronic nature of the starting material.[11][12][13] The subsequent conversion of the carboxylic acid to the amine via rearrangements like the Curtius or Hofmann degradation is a well-established and often efficient transformation.

  • Route B (from 5-Bromonicotinic acid): This route requires the introduction of the amino group functionality after the Suzuki coupling. This typically involves a nitration step, which can sometimes lead to regioselectivity issues and requires harsh conditions, followed by a reduction. While feasible, this adds two steps to the synthesis compared to Route A, potentially lowering the overall yield and increasing production costs.

Experimental Data Snapshot (Hypothetical Yields for Comparison):

StepRoute A (from 5-Bromo-2-cyanonicotinic acid)Route B (from 5-Bromonicotinic acid)
Suzuki-Miyaura Coupling~85-95%~80-90%
Functional Group Transformation~70-85% (Curtius/Hofmann)~60-75% (Nitration followed by Reduction)
Overall Yield ~60-80% ~48-68%

Note: These are representative yields and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanonicotinic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-cyanonicotinic acid with an arylboronic acid.

Materials:

  • 5-Bromo-2-cyanonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-cyanonicotinic acid, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4, which should precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the crude 5-aryl-2-cyanonicotinic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Cyanation of 5-Bromonicotinic Acid

For syntheses where 5-bromonicotinic acid is the preferred starting material but the 2-cyano functionality is desired, a cyanation reaction can be employed.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into a mixture of ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble palladium species.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 5-cyano-nicotinic acid.

Cost-Benefit Analysis: A Pragmatic Perspective

While the per-gram cost of 5-Bromo-2-cyanonicotinic acid may be higher than that of 5-bromonicotinic acid, a comprehensive cost-benefit analysis often favors the former for complex syntheses.[14][15][16]

G Start Choice of Starting Material Cost Initial Material Cost Start->Cost Steps Number of Synthetic Steps Start->Steps FinalCost Final Product Cost Cost->FinalCost Yield Overall Yield Steps->Yield Purification Purification Costs Steps->Purification Time Overall Synthesis Time Steps->Time Waste Waste Generation Steps->Waste Yield->FinalCost Purification->FinalCost Time->FinalCost Waste->FinalCost

Caption: Factors influencing the overall cost of a synthetic route.

The higher initial cost of 5-Bromo-2-cyanonicotinic acid can be offset by:

  • Fewer Synthetic Steps: As illustrated in the comparative synthesis, using a more functionalized starting material can eliminate steps, saving on reagents, solvents, and labor.

  • Higher Overall Yields: A more convergent and efficient synthetic route generally leads to a higher overall yield, meaning more final product from the same amount of starting material.

  • Reduced Purification Costs: Fewer reaction steps and potentially cleaner reactions can simplify purification, reducing the consumption of expensive chromatography media and solvents.

  • Time Savings: Shorter synthetic sequences accelerate the drug discovery and development timeline, which is a critical factor in the pharmaceutical industry.

Conclusion: A Strategic Choice for Efficient Synthesis

While 5-bromonicotinic acid remains a valuable and cost-effective starting material for many applications, 5-Bromo-2-cyanonicotinic acid offers a distinct strategic advantage in the synthesis of complex, highly functionalized pyridine-based drug candidates. The activating and versatile nature of the 2-cyano group can lead to more efficient, higher-yielding, and ultimately more cost-effective synthetic routes.

For researchers and drug development professionals, a careful evaluation of the overall synthetic strategy, including the potential for late-stage diversification and the pharmacophoric relevance of the 2-cyanopyridine moiety, will often reveal 5-Bromo-2-cyanonicotinic acid to be the superior choice for accelerating the journey from a promising lead compound to a life-changing therapeutic.

References

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PubMed Central. [Link]

  • Cyanopyridine derivatives: Significance and symbolism. Metaphorhunt. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Semantic Scholar. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Royal Society of Chemistry. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • Production of Niraparib using Imine Reductases. University of Manchester. [Link]

  • Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. PubMed Central. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. [Link]

  • Bio-Pyridine Production Cost Analysis 2025: Feasibility Study. openPR. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Synthesis of niraparib (XXXII). ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. PubMed Central. [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Pyridine And Pyridine Derivatives Market Size, Share, 2034. Fortune Business Insights. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]

Sources

A Comparative Guide to the Reaction Products of 5-Bromo-2-cyanonicotinic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. 5-Bromo-2-cyanonicotinic acid, a versatile trifunctional pyridine derivative, offers a unique combination of reactive sites, enabling a diverse array of chemical transformations. This guide provides an in-depth technical comparison of the reaction products derived from 5-Bromo-2-cyanonicotinic acid, contrasting its performance with viable synthetic alternatives. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers aiming to leverage this potent synthetic intermediate.

The Strategic Advantage of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid incorporates three key functional groups onto a pyridine scaffold: a carboxylic acid at the 3-position, a bromo substituent at the 5-position, and a cyano group at the 2-position. This arrangement provides orthogonal reactivity, allowing for selective manipulation of each site.

  • Carboxylic Acid (C3): This group is readily converted into a variety of functional groups, most notably amides and esters, which are prevalent in pharmaceutically active compounds.

  • Bromo Group (C5): The bromine atom serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties.

  • Cyano Group (C2): The strongly electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyridine ring. It activates the 2-position for nucleophilic substitution and enhances the acidity of the carboxylic acid. This electronic effect is a critical consideration in reaction design.[1]

The interplay of these functionalities makes 5-Bromo-2-cyanonicotinic acid a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Comparative Analysis of Key Reaction Pathways

This section details the primary reaction pathways for 5-Bromo-2-cyanonicotinic acid and compares its utility against alternative starting materials.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental transformations in drug discovery. 5-Bromo-2-cyanonicotinic acid can be efficiently converted to a wide range of amides.

Logical Workflow for Amide Synthesis:

start 5-Bromo-2-cyanonicotinic acid acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ amide N-Aryl/Alkyl-5-bromo-2-cyanonicotinamide acid_chloride->amide R¹R²NH, Base start 5-Bromo-2-cyanonicotinic acid coupling Suzuki-Miyaura Coupling start->coupling Arylboronic acid, Pd catalyst, Base product 5-Aryl-2-cyanonicotinic acid coupling->product

Sources

A Strategic Guide to Bioisosteric Replacements for 5-Bromo-2-cyanonicotinic Acid: Optimizing for Potency and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. 5-Bromo-2-cyanonicotinic acid is a versatile heterocyclic scaffold, presenting multiple avenues for chemical elaboration. Its structure, featuring a pyridine core, a carboxylic acid, a nitrile group, and a bromine atom, makes it a valuable starting point for developing novel therapeutics, including inhibitors for enzymes like PARP and various kinases.[1] Bioisosterism, the practice of substituting one functional group with another that possesses similar physicochemical properties, is a cornerstone of medicinal chemistry.[2][3][4] This strategy is employed to enhance biological activity, improve selectivity, modulate pharmacokinetic (ADME) properties, and circumvent patent-protected chemical space.[5][6]

This guide provides an in-depth comparison of validated bioisosteric replacements for the key functional moieties of 5-Bromo-2-cyanonicotinic acid. We will dissect the molecule to explore strategic substitutions for the carboxylic acid, the pyridine ring, and the nitrile group, supported by experimental data, established protocols, and mechanistic rationale to empower researchers in their drug development endeavors.

G cluster_scaffold 5-Bromo-2-cyanonicotinic Acid Scaffold cluster_replacements Bioisosteric Replacement Strategies cluster_cooh Carboxylic Acid (-COOH) cluster_pyridine Pyridine Ring cluster_cn Nitrile (-CN) main 5-Bromo-2-cyanonicotinic Acid cooh_node Tetrazoles Acyl Sulfonamides Isoxazolols main->cooh_node Modify Acidity & Metabolism pyridine_node Benzonitriles Other Heterocycles Saturated Scaffolds main->pyridine_node Alter Core Shape & H-Bonding cn_node Carbonyl/Hydroxyl Surrogates Halogen Mimetics Trifluoromethyl Group main->cn_node Tune Polarity & Interactions G start Is Pyridine Ring Replacement Necessary? q1 Goal: Improve Metabolic Stability? start->q1 q2 Goal: Improve Solubility/3D Shape? start->q2 q3 Goal: Mimic H-Bond Acceptor? start->q3 a1 Consider Benzonitrile or other N-lacking heterocycles to remove N-oxidation sites. q1->a1 a2 Explore Saturated Bioisosteres (e.g., bicyclo[3.1.1]heptanes) to increase sp3 character. q2->a2 a3 Use Benzonitrile ('C-CN' for 'N') or other N-containing heterocycles (e.g., Pyrazole, Thiazole). q3->a3 G cluster_protein Protein Active Site cluster_ligands Ligand Interaction protein { Protein Backbone|H-N} nitrile R-C≡N protein:f0->nitrile H-Bond carbonyl R-C=O protein:f0->carbonyl H-Bond (Bioisostere)

Sources

The Structure-Activity Relationship of 5-Bromo-2-cyanonicotinic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. Within this class, the "5-Bromo-2-cyanonicotinic acid" framework presents a particularly intriguing starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom, a cyano group, and a carboxylic acid on the pyridine ring offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to fine-tune pharmacological activity.[3]

This guide provides a comprehensive analysis of the SAR of 5-Bromo-2-cyanonicotinic acid analogs, drawing upon established principles from related nicotinic acid and cyanopyridine derivatives. We will explore how modifications to this core structure can influence biological activity, with a focus on anticancer and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Core Scaffold and Key Chemical Features

The 5-Bromo-2-cyanonicotinic acid molecule possesses three key functional groups that are pivotal for its chemical reactivity and biological interactions:

  • The Carboxylic Acid (Position 3): This group is a primary site for modification, readily forming amides, esters, and other derivatives. It can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a biological target's binding site.

  • The Cyano Group (Position 2): As a strong electron-withdrawing group, the cyano moiety significantly influences the electronic distribution of the pyridine ring.[3] Its linear geometry and potential to act as a hydrogen bond acceptor also contribute to its interaction profile. The metabolic fate of the cyano group, which can be hydrolyzed to an amide and then a carboxylic acid, is also a consideration in drug design.[3]

  • The Bromine Atom (Position 5): The presence of a halogen at this position can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving membrane permeability. However, some studies on pyridine derivatives have indicated that the presence of halogens can sometimes lead to lower antiproliferative activity.[1][2]

Comparative Analysis of Analog Performance: A Focus on Anticancer Activity

Compound ID R1 (Position 3) R2 (Position 5) R3 (Position 2) Target/Activity IC50 (µM) - Representative Reference/Rationale
Parent -COOH-Br-CN--Core Scaffold
Analog 1 -CONH₂-Br-CNAnticancer (General)ModerateAmide is a common isostere for carboxylic acid, potentially improving cell permeability.
Analog 2 -CONH-Ph-Br-CNAnticancer (General)Potentially HighAddition of a phenyl ring can introduce beneficial hydrophobic interactions.
Analog 3 -CONH-(4-OMe-Ph)-Br-CNAnticancer (General)Potentially HigherElectron-donating groups on the phenyl ring can enhance activity in some pyridine series.[2]
Analog 4 -CONH-(4-Cl-Ph)-Br-CNAnticancer (General)VariableHalogen substitution on the phenyl ring can have varied effects.
Analog 5 -COOH-Ph-CNAnticancer (General)LowerReplacement of bromine with a phenyl group may alter binding mode and reduce potency.
Analog 6 -COOH-Br-CONH₂Anticancer (General)LowerConversion of the cyano to an amide may reduce the electron-withdrawing nature and impact activity.

Structure-Activity Relationship (SAR) Insights

Modifications at the Carboxylic Acid (Position 3)

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance cell permeability and introduce new interaction points. For the 5-Bromo-2-cyanonicotinic acid scaffold, we can hypothesize the following SAR trends for modifications at this position:

  • Primary Amide (-CONH₂): This modification (Analog 1) is expected to maintain or slightly improve activity compared to the parent carboxylic acid by increasing cell penetration and providing additional hydrogen bonding opportunities.

  • Secondary Amides (-CONH-R): The introduction of a substituent on the amide nitrogen opens up a large chemical space for optimization.

    • Aromatic Substituents: The addition of a phenyl ring (Analog 2) can lead to a significant increase in potency through π-π stacking and hydrophobic interactions within the target's binding pocket.

    • Substituted Phenyl Rings: The electronic nature of substituents on the phenyl ring is critical. Electron-donating groups like methoxy (-OMe) at the para-position (Analog 3) have been shown to enhance the antiproliferative activity of some pyridine derivatives.[2] Conversely, the effect of electron-withdrawing groups like chlorine (Analog 4) can be more variable and context-dependent.

Modifications at the 5-Position

The bromine atom at the 5-position plays a dual role in influencing both the electronic properties of the pyridine ring and its steric interactions.

  • Halogen Substitution: While the bromine atom can participate in favorable halogen bonding, some studies on the antiproliferative activity of pyridine derivatives suggest that halogen atoms can sometimes be detrimental to activity.[1] Therefore, exploring other halogens (Cl, F) or removing the halogen altogether would be a key step in an optimization campaign.

  • Aryl/Heteroaryl Substituents: Replacing the bromine with a phenyl group (Analog 5) or other aromatic systems could lead to a different binding orientation and potentially reduced activity if the bromine is crucial for a specific interaction.

Modifications at the 2-Position

The cyano group is a strong electron-withdrawing group and a key contributor to the overall electronic profile of the scaffold.

  • Bioisosteric Replacements: Replacing the cyano group with other small, electron-withdrawing groups could be explored to fine-tune the electronic properties and metabolic stability.

  • Conversion to Amide/Carboxylic Acid: As seen in Analog 6, converting the cyano group to a primary amide or a carboxylic acid would drastically alter the electronic and steric properties at this position, likely leading to a significant drop in activity if the cyano group is essential for binding.

Experimental Protocols: A Self-Validating System for Analog Evaluation

To ensure the trustworthiness and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols. Below is a detailed, step-by-step methodology for a standard MTT assay to evaluate the in vitro cytotoxicity of 5-Bromo-2-cyanonicotinic acid analogs against a cancer cell line.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and no-treatment) to account for solvent effects and baseline cell viability. The use of a standard colorimetric endpoint (formazan production) provides a quantifiable and reproducible measure of cell metabolic activity, which is a reliable indicator of cell viability.[4]

Visualizing Structure-Activity Relationships

The following diagram provides a visual summary of the key SAR takeaways for the 5-Bromo-2-cyanonicotinic acid scaffold, highlighting regions of the molecule that are critical for activity and amenable to modification.

SAR_Summary cluster_scaffold 5-Bromo-2-cyanonicotinic Acid Core cluster_pos3 Position 3: Activity Modulation cluster_pos5 Position 5: Halogen Effects cluster_pos2 Position 2: Electronic Influence Scaffold Pyridine Ring Carboxylic_Acid Carboxylic Acid (-COOH) Bromine Bromine (-Br) Cyano Cyano (-CN) Amide Amide (-CONH-R) Carboxylic_Acid->Amide ↑ Potency & Permeability Other_Halogens Other Halogens (Cl, F) Bromine->Other_Halogens Activity Tuning Aryl_Groups Aryl Groups Bromine->Aryl_Groups Potential Decrease in Activity Bioisosteres Bioisosteres Cyano->Bioisosteres Fine-tuning Electronics

Caption: Key SAR points for 5-Bromo-2-cyanonicotinic acid analogs.

Expertise in Action: Causality Behind Experimental Choices

The design of an effective SAR study goes beyond simply synthesizing and testing compounds. It involves a deep understanding of the underlying principles of medicinal chemistry and pharmacology.

  • Choice of Analogs: The selection of analogs for synthesis should be systematic. For instance, when exploring the amide substituent at position 3, one should include a range of electronically diverse (electron-donating and electron-withdrawing) and sterically different groups to build a comprehensive SAR map.

  • Assay Selection: The choice of biological assay is critical. For an initial screen for anticancer activity, a broad cytotoxicity assay like the MTT assay is appropriate. However, for lead optimization, more specific assays targeting a particular enzyme or pathway are necessary to understand the mechanism of action and improve selectivity.

  • Interpretation of Data: An IC50 value from a cell-based assay is a composite of a compound's potency, permeability, and metabolic stability. A potent compound in an enzymatic assay may show poor activity in a cell-based assay due to poor membrane permeability. Therefore, it is crucial to run a battery of assays to deconstruct the SAR and identify the key drivers of activity.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 5-Bromo-2-cyanonicotinic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While a comprehensive public SAR dataset for this specific analog series is yet to be established, by drawing insights from related chemical series, we can construct a rational framework for the design and optimization of new drug candidates. The key to unlocking the full potential of this scaffold lies in a systematic and iterative approach to analog synthesis and biological evaluation, guided by the principles of medicinal chemistry and a commitment to robust experimental design. The information and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • National Institutes of Health. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • El-Shorbagi, A. N. A. (2015). What is the effect of cyano group on bioactivity? ResearchGate. [Link]

  • PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

A Comparative Guide for Coupling Reactions: 5-Bromo-2-cyanonicotinic Acid vs. 5-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Bromo-2-cyanonicotinic acid and 5-iodonicotinic acid, two key heterocyclic building blocks in modern drug discovery and materials science. We will dissect their respective performances in palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to guide researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Value of Substituted Nicotinic Acids

Substituted nicotinic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize the pyridine ring at specific positions via carbon-carbon bond formation is critical for library synthesis and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of the aryl halide precursor—specifically, the halogen atom—profoundly impacts reaction kinetics, required catalyst systems, and overall efficiency. This guide focuses on two common precursors: a functionalized bromide (5-Bromo-2-cyanonicotinic acid) and a simple iodide (5-iodonicotinic acid), to illuminate the trade-offs inherent in their use.

PART 1: Fundamental Principles of Aryl Halide Reactivity in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] A weaker C-X bond facilitates this step, allowing for faster reactions under milder conditions.

The established reactivity trend is: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F .[3]

This trend is directly correlated with the bond dissociation energies:

  • C-I Bond: ~272 kJ/mol

  • C-Br Bond: ~330 kJ/mol

  • C-Cl Bond: ~397 kJ/mol

Consequently, aryl iodides are generally the most reactive substrates, often requiring less sophisticated catalysts and lower temperatures. Aryl bromides represent a balance of reactivity and stability, while aryl chlorides typically demand highly active, specialized catalyst systems.[3][4]

G cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_conditions Reaction Conditions ar_i Aryl Iodide (Ar-I) ar_br Aryl Bromide (Ar-Br) mild Milder Conditions (Lower Temp, Faster Rate) ar_i->mild Favors ar_cl Aryl Chloride (Ar-Cl) ar_f Aryl Fluoride (Ar-F) harsh Harsher Conditions (Higher Temp, Slower Rate) ar_cl->harsh Requires

Caption: General trend of aryl halide reactivity and required conditions.

However, this is a simplification. The electronic properties of the aromatic ring also play a crucial role. In 5-Bromo-2-cyanonicotinic acid, the electron-withdrawing nature of both the carboxylic acid and the cyano group makes the C5 carbon atom more electron-deficient (more electrophilic). This electronic effect can help to accelerate the oxidative addition step, partially compensating for the stronger C-Br bond compared to the C-I bond in 5-iodonicotinic acid.

PART 2: The Suzuki-Miyaura Coupling: A Performance Comparison

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating C(sp²)–C(sp²) bonds.[5] A comparison of our two target molecules in this context reveals key differences in optimal reaction design.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation by a base.[2][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X (Oxidative Adduct) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-R (Transmetalated Complex) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product arx Ar-X arx->oxidative_addition rboh2 R-B(OH)₂ + Base rboh2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data & Performance Metrics

While a direct back-to-back comparison in a single publication is rare, we can synthesize a reliable performance guide from established protocols for analogous substrates. Aryl iodides can often be coupled effectively with traditional catalysts like Pd(PPh₃)₄. In contrast, the less reactive aryl bromides, particularly on an electron-deficient ring, benefit from more modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][6][7]

Parameter5-Iodonicotinic Acid5-Bromo-2-cyanonicotinic AcidCausality & Rationale
Reactivity Very HighModerate to HighThe C-I bond is significantly weaker than the C-Br bond, leading to faster oxidative addition.[3]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like SPhos or XPhosThe higher reactivity of the iodide allows for "classical," less active catalysts. The bromide requires more robust, electron-rich ligands to facilitate oxidative addition.[6][7]
Catalyst Loading 1-5 mol%2-5 mol%Higher reactivity often allows for lower catalyst loadings.
Reaction Temp. 50-80 °C80-110 °CThe energy barrier for C-Br bond cleavage is higher, necessitating more thermal energy.
Reaction Time 1-8 hours4-24 hoursReflects the faster kinetics of the C-I bond activation.
Common Bases K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often preferred for bromides to facilitate the transmetalation step, especially with less reactive boronic acids.
Side Reactions Potential for catalyst inhibition by iodide ions at low temps with PPh₃ ligands.[8]Prone to slower reaction rates if the catalyst system is not sufficiently active.Iodide can coordinate strongly to the Pd(II) center, sometimes slowing turnover.[8][9] Bromides are less prone to this but require a more tailored catalyst to achieve good rates.

PART 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for achieving high yields and reproducibility.

General Experimental Workflow

G A 1. Reagent Preparation (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with Argon/N₂) A->B C 3. Add Degassed Solvent & Base B->C D 4. Degas Mixture (Sparge with Argon or Freeze-Pump-Thaw) C->D E 5. Add Catalyst (Under positive Argon pressure) D->E F 6. Heat to Temperature (Stir vigorously) E->F G 7. Monitor Reaction (TLC, LC-MS) F->G H 8. Workup & Purification (Quench, Extract, Column Chromatography) G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of 5-Iodonicotinic Acid (High Reactivity Substrate)
  • Objective: To couple 5-iodonicotinic acid with an arylboronic acid under standard conditions that leverage the high reactivity of the C-I bond.

  • Causality: The use of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is sufficient due to the labile C-I bond. A moderate temperature and reaction time are chosen to ensure full conversion without significant byproduct formation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, to achieve 0.1 M concentration), via cannula or syringe.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 equiv., 3 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~4-5. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 5-arylnicotinic acid.

Protocol 2: Suzuki Coupling of 5-Bromo-2-cyanonicotinic Acid (Moderately Reactive Substrate)
  • Objective: To effectively couple the more challenging 5-bromo-2-cyanonicotinic acid, requiring a more active catalyst system.

  • Causality: The stronger C-Br bond, despite electronic activation from the cyano group, necessitates a more potent catalyst. We use a Pd(II) precatalyst ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂) which, upon in-situ reduction, forms a highly active Pd(0) species.[7] The bulky, electron-rich dppf ligand promotes the difficult oxidative addition step. A higher temperature is required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-cyanonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Inerting: Seal the vial, and evacuate and backfill with argon gas three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME) or a similar solvent (to achieve 0.1 M concentration). Follow this with the addition of Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv., 5 mol%) under a positive flow of argon.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with water and acidify with 1M HCl to pH ~4-5. Extract with a suitable solvent like ethyl acetate or a mixture of dichloromethane/isopropanol (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to obtain the desired 5-aryl-2-cyanonicotinic acid.

PART 4: Summary and Practical Considerations

Feature5-Iodonicotinic Acid5-Bromo-2-cyanonicotinic AcidRecommendation
Reactivity & Speed Excellent. Faster reactions, milder conditions.Good. Requires more forcing conditions and active catalysts.For rapid synthesis and high-throughput screening where speed is critical, the iodide is superior.
Cost & Availability Generally more expensive and less available than the bromide analog.More cost-effective and widely available.For large-scale synthesis, the cost savings of the bromide may outweigh the need for a more expensive catalyst.
Catalyst Sensitivity Tolerant to a wide range of Pd catalysts, including older, cheaper ones.Requires more specialized, often proprietary, and expensive ligands/catalysts for optimal results.If catalyst cost is a primary concern, the iodide is the more economical choice on a per-reaction basis.
Functional Group Lacks the 2-cyano group, which may be a desired handle for further chemistry.The 2-cyano group is retained, offering a site for transformations (e.g., hydrolysis to acid, reduction to amine).The choice is dictated by the synthetic target. The bromo-derivative offers a more advanced intermediate.

Final Verdict:

  • Choose 5-iodonicotinic acid for maximum reactivity, speed, and flexibility with catalyst choice, especially in early-stage discovery where rapid analog synthesis is paramount.

  • Choose 5-Bromo-2-cyanonicotinic acid for cost-sensitive, large-scale campaigns where the slightly more demanding reaction conditions are acceptable, and when the 2-cyano group is a required feature of the target molecule. Its electronic activation helps mitigate the inherent lower reactivity of the C-Br bond, making it a highly viable and economical alternative to the corresponding iodide.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • Comparison of reactivity of different aryl halides.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C

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A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

5-Bromo-2-cyanonicotinic acid is a heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its molecular structure, featuring a pyridine core functionalized with bromo, cyano, and carboxylic acid moieties, makes it a versatile intermediate for synthesizing novel, biologically active compounds.[1][2] As with any component destined for pharmaceutical use, the ability to accurately and reliably quantify this intermediate is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methods for the quantification of 5-Bromo-2-cyanonicotinic acid. Moving beyond a simple listing of techniques, this document explains the causality behind methodological choices, provides field-proven protocols, and offers a clear framework for selecting the appropriate method based on specific analytical objectives, from routine quality control to trace-level impurity profiling. The validation of these analytical methods is paramount, ensuring that the data generated is consistent, reliable, and fit for its intended purpose.[3][4][5]

Core Methodologies: A Triad of Analytical Approaches

The quantification of an organic molecule like 5-Bromo-2-cyanonicotinic acid (Molecular Formula: C₇H₃BrN₂O₂, Molecular Weight: 227.01 g/mol ) hinges on exploiting its physicochemical properties.[2] The presence of a UV-absorbing pyridine ring, polar functional groups, and its potential for chemical modification informs our choice of three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The industry standard for non-volatile and semi-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerhouse for sensitivity and specificity, but with unique sample preparation requirements for this analyte.

  • UV-Vis Spectrophotometry: A rapid, cost-effective tool for specific, high-concentration applications.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle & Rationale

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For 5-Bromo-2-cyanonicotinic acid, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The analyte, being moderately polar, will interact with a nonpolar stationary phase (like C18) and elute with a polar mobile phase. Its retention time is modulated by adjusting the mobile phase composition, allowing for sharp, well-resolved peaks. The pyridine ring system provides strong UV absorbance, making UV detection both simple and sensitive. This method is the workhorse for routine quality control and purity assessment due to its robustness and reproducibility.[7][8]

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm (determined by scanning a standard solution from 200-400 nm to find the absorbance maximum, λmax).

  • Injection Volume: 5 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL 5-Bromo-2-cyanonicotinic acid in acetonitrile. Serially dilute with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of acetonitrile to create a stock solution. Dilute as necessary with a 50:50 acetonitrile/water mixture to fall within the calibration range.[9]

  • Analysis: Inject the standards to establish a calibration curve (Peak Area vs. Concentration). Inject the sample solutions for quantification. The system suitability is verified by ensuring the relative standard deviation (%RSD) for six replicate injections of a mid-level standard is less than 2%.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards System System Equilibration Standard->System Sample Prepare Sample Solution Sample->System Inject Inject Standards & Samples System->Inject Detect UV Detection (265 nm) Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify Sample CalCurve->Quant

Caption: General experimental workflow for HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry (MS).[10] GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. MS then bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that allows for highly specific identification and quantification.

Expertise & Causality: 5-Bromo-2-cyanonicotinic acid is a non-volatile solid due to its carboxylic acid group, making it unsuitable for direct GC analysis. This is a critical point often overlooked. To overcome this, a chemical derivatization step is mandatory to convert the polar -COOH group into a nonpolar, volatile ester or silyl ester. This is a classic technique to extend the utility of GC to non-volatile analytes. While adding a step, the payoff is immense, providing unparalleled selectivity and sensitivity, making GC-MS the ideal method for identifying and quantifying trace-level impurities or for analysis in complex sample matrices.[8]

Experimental Protocol: GC-MS with Derivatization

1. Derivatization Step (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Place ~1 mg of the sample or standard in a 2 mL autosampler vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. The resulting trimethylsilyl (TMS) ester is now volatile.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic & Spectrometric Conditions:

  • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the derivatized analyte would be determined from the full scan spectrum.[11]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution Deriv Derivatization (Silylation) Sample->Deriv Inject GC Injection & Separation Deriv->Inject Ionize EI Ionization & Fragmentation Inject->Ionize Detect MS Detection (Scan or SIM) Ionize->Detect Library Spectral Library Matching Detect->Library Quant Quantify using Target Ions Detect->Quant

Caption: GC-MS workflow including the critical derivatization step.

Method 3: UV-Vis Spectrophotometry

Principle & Rationale

This technique relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6] It is a simple, rapid, and inexpensive method. However, its significant drawback is a lack of selectivity; any substance in the sample that absorbs at the selected wavelength will interfere with the measurement.[8] Therefore, its use is restricted to the quantification of the pure bulk substance or for high-concentration, in-process monitoring where the sample matrix is well-defined and free of interfering components.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., Methanol or Acetonitrile).

  • Determine λmax: Prepare a dilute solution of 5-Bromo-2-cyanonicotinic acid (~10 µg/mL). Scan the solution from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in the selected solvent. Measure the absorbance of each at the predetermined λmax, using the pure solvent as a blank. Plot Absorbance vs. Concentration to create a calibration curve.

  • Sample Analysis: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.[12]

Workflow Diagram: UV-Vis Analysis

UVVis_Workflow Prep Prepare Standards & Sample in UV-transparent Solvent Scan Scan Standard to find λmax Prep->Scan Calibrate Measure Standards & Create Calibration Curve Prep->Calibrate Measure Measure Sample Absorbance Prep->Measure Scan->Calibrate Quant Calculate Concentration Calibrate->Quant Measure->Quant

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Performance Comparison and Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. A self-validating system ensures that the chosen method consistently produces reliable results.[3] Key validation parameters, defined by guidelines from the International Council for Harmonisation (ICH), help in this objective comparison.[13][14]

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectrophotometry
Principle Separation by polarity, UV absorbance detection.[6]Separation by volatility, mass fragmentation detection.[10]Quantification by UV light absorbance.[6]
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Rec.) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 5%< 5%
Sample Throughput ModerateLow (due to derivatization)High
Instrumentation Cost ModerateHighLow
Typical Application Routine QC, purity assessment, stability studies.[8]Impurity identification, trace-level analysis, metabolite studies.[8][15]In-process checks, pure substance assay.[8]

Conclusion and Expert Recommendations

There is no single "best" method for the quantification of 5-Bromo-2-cyanonicotinic acid; rather, there is an optimal method for a given application.

  • For routine quality control, stability testing, and batch release , RP-HPLC with UV detection is the recommended method. It offers an excellent balance of selectivity, sensitivity, accuracy, and throughput, making it a robust and reliable choice for most pharmaceutical applications.

  • For impurity profiling, trace contaminant analysis, or structural elucidation of unknowns , GC-MS is the superior technique. Its exceptional sensitivity and the structural information provided by mass spectrometry are invaluable, provided the mandatory derivatization step is incorporated into the workflow.

  • For rapid, non-critical in-process checks of the pure substance , UV-Vis Spectrophotometry is a viable option. Its speed and low cost are advantageous, but it should never be used for stability samples or in the presence of potential impurities that share a similar UV chromophore.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality, safety, and efficacy of their products.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical and Clinical Research. (2016).
  • SGS. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Journal of Chromatography A. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromonicotinaldehyde.
  • Journal of Clinical & Experimental Pharmacology. (2018). Development of spectrophotometric methods for the analysis of nicotinamide in bulk and dosage forms.
  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • World Health Organization. (2011). Analytical methods and achievability. NCBI Bookshelf. [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists.
  • Journal of Chromatography A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. [Link]

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Assessing the Novelty of 5-Bromo-2-cyanonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds that can be elaborated into potent and selective therapeutics is paramount. The pyridine ring, a privileged structure in drug design, continues to yield promising new molecular frameworks. Among these, 5-Bromo-2-cyanonicotinic acid has emerged as a particularly intriguing starting point for the development of next-generation enzyme inhibitors. This guide provides an in-depth technical assessment of the novelty of its derivatives, focusing on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors, and offers a comparative analysis against established alternatives, supported by experimental insights.

The Strategic Value of the 5-Bromo-2-cyanonicotinic Acid Scaffold

The 5-Bromo-2-cyanonicotinic acid core is a highly functionalized and synthetically versatile platform. Its novelty and utility in drug discovery are underpinned by several key features:

  • Mimicry of a Key Pharmacophore : The 2-cyanonicotinic acid moiety, upon conversion to a primary amide (2-cyanonicotinamide), closely resembles the nicotinamide core of NAD+, the natural substrate for PARP enzymes. This structural mimicry provides a strong foundation for competitive inhibition. PARP inhibitors are a clinically successful class of drugs, particularly in cancers with deficiencies in DNA repair pathways like BRCA mutations.[1][2][3]

  • Vectors for Chemical Elaboration : The scaffold possesses three distinct functional handles—the bromine atom, the cyano group, and the carboxylic acid. Each site can be selectively modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

    • The C5-Bromo substituent is a prime site for introducing larger aromatic or heterocyclic groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for probing interactions within the adenosine-binding pocket of PARP enzymes, a strategy that has been successfully employed in the development of potent inhibitors.[4]

    • The C3-Carboxylic Acid is readily converted into a diverse array of amides and esters, which can form crucial hydrogen bond interactions within the nicotinamide-binding site of the target enzyme.[5]

    • The C2-Cyano Group , while contributing to the electronic properties of the ring, can also be a site for further chemical transformation or can be retained for its specific interactions.

The Derivative Landscape: Targeting PARP Inhibition

The primary thrust for the development of 5-Bromo-2-cyanonicotinic acid derivatives has been in the discovery of novel PARP inhibitors. The rationale is clear: by appending appropriate functionalities to the C5 position while maintaining the nicotinamide-mimicking core, it is possible to design highly potent and potentially selective inhibitors.

Comparative Analysis of PARP Inhibitors

To assess the potential novelty and performance of derivatives from this scaffold, it is essential to benchmark them against established PARP inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several FDA-approved and clinical-stage PARP inhibitors against PARP-1 and PARP-2, the primary targets in cancer therapy.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)Key Structural Feature
Olaparib 1.0 - 5.00.2 - 1.0~0.2 - 0.4Phthalazinone core
Rucaparib 0.5 - 1.80.2 - 0.8~0.4Polycyclic lactam
Niraparib 3.0 - 4.02.0 - 4.0~1.0Indazole-7-carboxamide
Talazoparib 0.5 - 1.00.2 - 0.7~0.4Polycyclic lactam
Veliparib 4.0 - 5.02.0 - 5.0~0.5 - 1.0Primary amide
Hypothetical Derivative (5-Aryl-2-cyanonicotinamide) Predicted: 0.5 - 10Predicted: 1 - 20Tunable5-bromo-2-cyanonicotinamide core

Data compiled from multiple sources.[6][7][8][9] The values for the hypothetical derivative are projected based on SAR studies of similar nicotinamide-based inhibitors.

The novelty of a 5-Aryl-2-cyanonicotinamide derivative would lie in its ability to achieve high potency, comparable to existing drugs, while potentially offering a differentiated selectivity profile or improved physicochemical properties. For instance, careful selection of the C5-aryl substituent could lead to enhanced selectivity for PARP-1 over PARP-2, which may translate to a better side-effect profile, as most current inhibitors are dual PARP-1/2 inhibitors.[8][9]

Experimental Corner: Synthesis and Evaluation Protocols

To provide a practical framework for researchers, this section details the synthesis of a representative derivative and a standard protocol for evaluating its PARP inhibitory activity.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-2-cyanonicotinamide

This two-step protocol describes the conversion of the starting acid to a primary amide, a key transformation for PARP inhibitor development.

Step 1: Amidation of 5-Bromo-2-cyanonicotinic acid

  • Reaction Setup: To a solution of 5-Bromo-2-cyanonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0 °C.

    • Causality: Oxalyl chloride converts the carboxylic acid to a more reactive acid chloride intermediate. DMF catalyzes this reaction.

  • Activation: Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 15-20 minutes, or add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Workup: Stir the reaction at room temperature for an additional hour. Dilute the mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-cyanonicotinamide.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a microwave vial, combine 5-Bromo-2-cyanonicotinamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (0.2 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

    • Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid. The base is required for the catalytic cycle.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to afford the final product, 5-(4-methoxyphenyl)-2-cyanonicotinamide.

G A 5-Bromo-2-cyanonicotinic Acid B Step 1: Amidation (Oxalyl Chloride, NH3) A->B C 5-Bromo-2-cyanonicotinamide B->C D Step 2: Suzuki Coupling (Arylboronic Acid, Pd(0)) C->D E 5-Aryl-2-cyanonicotinamide (Target Derivative) D->E

Synthetic workflow for a target derivative.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is inhibited by active compounds.

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., 5-(4-methoxyphenyl)-2-cyanonicotinamide) in PARP assay buffer. Add 10 µL of each dilution to the wells. Include wells with a known inhibitor (e.g., Olaparib) as a positive control and wells with buffer only as a negative control.

  • Enzyme Reaction: Prepare a master mix containing recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add 40 µL of this master mix to each well to initiate the reaction.

    • Causality: The activated DNA induces a conformational change in PARP-1, activating its catalytic activity to transfer biotinylated ADP-ribose from NAD+ onto the histone-coated plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate to remove unbound reagents. Add a solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Causality: Streptavidin has a high affinity for the biotin on the newly formed poly(ADP-ribose) chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence signal on a microplate reader.

  • Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: PARP1 in the DNA Damage Response

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10][11][12] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[12]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). Since the HR pathway is compromised, the cell cannot faithfully repair these DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[10][12]

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 Replication DNA Replication SSB->Replication PARylation PAR Chain Synthesis PARP1->PARylation BER_Complex Recruitment of BER Proteins (XRCC1, etc.) PARylation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair BER_Complex->SSB_Repair Blocked by PARPi DSB Double-Strand Break (DSB) Replication->DSB HR_Deficiency HR Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Repair Failure Apoptosis Cell Death (Apoptosis) DSB->Apoptosis PARPi PARP Inhibitor (e.g., 5-Aryl-2-cyanonicotinamide) PARPi->PARP1 Inhibition

PARP1 signaling and the principle of synthetic lethality.

Conclusion and Future Directions

Derivatives of 5-Bromo-2-cyanonicotinic acid represent a novel and promising class of compounds, particularly for the development of PARP inhibitors. Their synthetic tractability and inherent mimicry of the nicotinamide pharmacophore make them an attractive starting point for medicinal chemistry campaigns. The key to unlocking their full potential will be in the systematic exploration of the chemical space accessible through modifications at the C5 position, aiming to achieve superior potency and selectivity compared to existing therapies. Future work should focus on generating robust SAR data, optimizing ADME properties, and evaluating lead compounds in relevant preclinical models of cancer. This scaffold holds the potential to deliver the next generation of targeted cancer therapeutics.

References

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  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118956119. Available at: [Link]

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  • Gauthier, A., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Communications Biology, 6(1), 221. Available at: [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-Bromo-2-cyanonicotinic acid (C₇H₃BrN₂O₂). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure personnel safety and environmental compliance. The procedures outlined are grounded in an understanding of the compound's specific chemical hazards, including its nature as a halogenated, nitrogen-containing heterocyclic compound with acute toxicity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 5-Bromo-2-cyanonicotinic acid is the foundation of its safe management. The compound's structure—featuring a brominated pyridine ring, a carboxylic acid group, and a cyano group—dictates its toxicological and chemical profile. Each functional group contributes to the overall risk profile, necessitating stringent handling and disposal protocols.

The primary hazards are formally classified under the Globally Harmonized System (GHS), as reported in aggregated notifications to the European Chemicals Agency (ECHA).[1]

Table 1: GHS Hazard Classification for 5-Bromo-2-cyanonicotinic Acid
Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralToxic if swallowedH301
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315

Causality of Hazards:

  • Acute Toxicity: The presence of the cyano (-C≡N) group is a significant contributor to the compound's toxicity profile. Compounds of this nature can interfere with cellular respiration.

  • Halogenated Organic Compound: The bromine atom classifies this molecule as a halogenated organic compound. Combustion or improper thermal decomposition can lead to the release of hazardous gases, including hydrogen bromide (HBr), a corrosive acid.[2]

  • Nitrogen-Containing Heterocycle: As a derivative of nicotinic acid, a pyridine-based structure, thermal decomposition can also produce various nitrogen oxides (NOx).[2] The cyano group introduces the additional risk of forming hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high heat.

  • Corrosivity: The carboxylic acid group imparts acidic properties, requiring careful segregation from bases and reactive metals.

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

All handling and preparation for disposal must occur in a controlled environment, adhering to standard laboratory safety practices.

Mandatory Engineering Controls & PPE:

  • Ventilation: Always handle 5-Bromo-2-cyanonicotinic acid, whether in solid or solution form, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and wash hands thoroughly after removal.[5][6]

  • Protective Clothing: A buttoned lab coat must be worn to prevent skin contact.[5]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling of incompatible waste streams can create hazardous reactions, complicate disposal, and significantly increase costs. 5-Bromo-2-cyanonicotinic acid must be categorized as Halogenated Organic Waste .[7]

Step-by-Step Collection Procedure:

  • Select a Waste Container: Choose a designated, sealable, and clearly labeled hazardous waste container that is compatible with halogenated organic acids. High-density polyethylene (HDPE) containers are typically suitable.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list "5-Bromo-2-cyanonicotinic acid" as a component. Maintain a running log of the approximate quantities added.

  • Collecting Solid Waste: Carefully transfer solid 5-Bromo-2-cyanonicotinic acid and any contaminated items (e.g., weighing papers, disposable spatulas, contaminated gloves) into the waste container. Minimize the generation of dust.[3][8]

  • Collecting Liquid Waste: If the compound is in solution, ensure the solvent is compatible with the waste stream. For instance, solutions in halogenated solvents (like dichloromethane) or compatible polar aprotic solvents can be added. Do not mix with non-halogenated organic waste streams.[7]

  • Secure the Container: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials, particularly strong bases and oxidizing agents.[9]

Section 4: Primary Disposal Pathway and Decision Workflow

The recommended and often legally required method for disposing of halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][10] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" and neutralization of harmful byproducts like HBr and NOx.

Under no circumstances should this compound be disposed of via drain or as regular solid waste.[3][4][8]

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal pathway for 5-Bromo-2-cyanonicotinic acid.

G cluster_checks Hazard Assessment start Waste Generated: 5-Bromo-2-cyanonicotinic acid q1 Is the compound a halogenated organic? start->q1 q2 Is the compound acutely toxic (oral, dermal, inhalation)? process1 Classify and Segregate as HALOGENATED ORGANIC WASTE q1->process1  Yes   q3 Does it contain a cyano group? q2->process1  Yes   q3->process1  Yes   process2 Store in a designated, labeled, and compatible container. Avoid incompatibles (e.g., bases). process1->process2 process3 Arrange for pickup by an approved hazardous waste contractor. process2->process3 end_node Final Disposal: High-Temperature Incineration at a Licensed TSDF process3->end_node

Caption: Disposal decision workflow for 5-Bromo-2-cyanonicotinic acid.

Section 5: Emergency Procedures for Spills

In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

Protocol for Small Spills (manageable by trained personnel):

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation in the area.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double-gloving with nitrile gloves and respiratory protection if dust is airborne.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place it into the hazardous waste container.[4][8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Scoop the absorbed material into the designated halogenated organic waste container.[9]

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

For large spills , immediately evacuate the area, close the doors, and contact your institution's EHS or local emergency services. Do not attempt to clean up a large spill without specialized training and equipment.[9]

References

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  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Pearce, S. L., et al. (2012). Cloning of a Novel 6-Chloronicotinic Acid Chlorohydrolase from the Newly Isolated 6-Chloronicotinic Acid Mineralizing Bradyrhizobiaceae Strain SG-6C. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Retrieved from [Link]

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  • Shaikh, A., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Retrieved from [Link]'

  • University of Wyoming. (2022, October). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • Li, Y., et al. (2023). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Oil spill. Retrieved from [Link]

  • Aslam, M., et al. (2022). A plot representing time of degradation of nicotinic acid ethyl ester a and 4-nitrophenyl acetate b by CAIII vs the cumulative amount of NaOH. ResearchGate. Retrieved from [Link]

  • Chen, D., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Retrieved from [Link]

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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 5-Bromo-2-cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-cyanonicotinic acid (CAS No. 131976-55-9). As a Senior Application Scientist, my objective is to provide a framework that moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood.

Hazard Assessment & Risk Mitigation: Understanding the Compound

5-Bromo-2-cyanonicotinic acid is a solid, powdered organic compound primarily used as an intermediate in pharmaceutical and organic synthesis.[1] A thorough risk assessment is the foundation of safe handling. The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[2][3][4][5]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): The fine powder, if inhaled, may cause respiratory tract irritation.[2][3][4][5]

The physical form of the compound—a fine powder—presents a significant risk of aerosolization during handling, such as weighing or transferring, making engineering controls and respiratory protection critical.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and the chemical hazard. However, it must be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This approach prioritizes mitigating risk at its source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Engineering Controls cluster_3 Administrative Controls cluster_4 Least Effective Elimination Elimination (Not applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Use a certified chemical fume hood or ventilated balance enclosure Administrative Standard Operating Procedures (SOPs) Mandatory Training PPE Personal Protective Equipment (PPE) (The focus of this guide)

Caption: The Hierarchy of Controls prioritizes safety measures.

Core PPE Requirements for 5-Bromo-2-cyanonicotinic Acid

Selection of appropriate PPE is dictated by the task being performed. The following table outlines the minimum required PPE for common laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot required (for sealed containers)
Weighing Powder Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coat (fully buttoned)N95 respirator (minimum) inside a ventilated enclosure or fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatRequired if outside a fume hood or if heating/sonication occurs
Reaction Workup Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatWork must be conducted in a certified chemical fume hood
Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][4][5]

  • Minimum Requirement: Chemical splash-resistant safety glasses with side protection.

  • Recommended for Handling Powder/Solutions: Chemical splash goggles provide a full seal around the eyes, offering superior protection from airborne dust and liquid splashes.[6]

  • High-Risk Tasks: When handling larger quantities or during procedures with a high splash potential (e.g., quenching a reaction), a face shield should be worn over chemical splash goggles.[7][8][9]

Skin and Body Protection

The compound is a known skin irritant.[2][3][4] Protective barriers are essential to prevent direct contact.

  • Gloves: Chemically resistant gloves are mandatory.[7][10] Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling, consult a glove compatibility chart. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.

  • Lab Coat/Coveralls: A clean, fully buttoned lab coat must be worn to protect skin and personal clothing.[7] For procedures involving larger quantities, disposable coveralls provide enhanced protection.

Respiratory Protection

The primary inhalation risk is from airborne dust generated during handling.[2]

  • Engineering Controls First: All work with solid 5-Bromo-2-cyanonicotinic acid must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][4]

  • When a Respirator is Required: If engineering controls are insufficient or not available, respiratory protection is mandatory. A NIOSH-approved N95 disposable respirator is the minimum protection against fine dust particles.[6] For situations with potential for vapors or higher concentrations, a half-mask or full-face respirator with appropriate cartridges should be used.[10]

Operational Protocols: Ensuring Procedural Safety

Step-by-Step PPE Donning and Doffing Workflow

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit of Work Area) Don_Coat 1. Don Lab Coat (Fasten completely) Don_Resp 2. Don Respirator (Perform seal check) Don_Coat->Don_Resp Don_Goggles 3. Don Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Don Gloves (Pull over cuffs of coat) Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Gloves (Avoid touching outside with bare skin) Doff_Goggles 2. Remove Goggles/Face Shield (Handle by straps) Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat (Roll inside-out) Doff_Goggles->Doff_Coat Doff_Resp 4. Remove Respirator (Do not touch front) Doff_Coat->Doff_Resp Wash FINAL STEP: Wash Hands Thoroughly with Soap and Water Doff_Resp->Wash

Caption: Correct PPE donning and doffing sequence to prevent contamination.

Safe Weighing Protocol for Powdered Reagents
  • Prepare the Work Area: Ensure the analytical balance is inside a ventilated enclosure or a chemical fume hood.

  • Don Required PPE: At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.

  • Tare the Weigh Vessel: Place a clean weigh boat or container on the balance and tare to zero.

  • Transfer the Compound: Use a spatula to carefully transfer the 5-Bromo-2-cyanonicotinic acid from the stock bottle to the weigh vessel. Perform this action slowly and close to the surface to minimize dust generation.[2]

  • Clean Up: Once the desired mass is obtained, securely close the stock bottle. Use a small brush or a specialized laboratory vacuum to clean any residual powder from the balance and surrounding surfaces. Do not use compressed air.

  • Doff PPE: Remove PPE in the correct order before leaving the work area.

Emergency and Disposal Plans

Emergency Response Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Exposure: Immediately remove any contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.[2]

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2][3][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[2] Avoid actions that create dust.

Waste Disposal Plan

All materials contaminated with 5-Bromo-2-cyanonicotinic acid must be treated as hazardous waste.

  • Waste Segregation: Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."[11]

  • Collection: All spent material, contaminated consumables (e.g., gloves, weigh boats, paper towels), and spill cleanup materials should be placed in this container.

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][4] Incineration at a licensed facility equipped with appropriate emission controls is a common disposal method for brominated waste.[12][13] Never dispose of this chemical down the drain or in regular trash.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromonicotinic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 5-Bromo-2-chloronicotinic acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Thermo Fisher Scientific. (2014, November 7). Safety Data Sheet: 5-Bromonicotinic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Virginia Department of Health. (2019, October 9). Cyanides – Emergency Preparedness.
  • Vehlow, J., et al. (n.d.).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Medscape. (2025, May 12). Cyanide Toxicity Treatment & Management.
  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
  • Revista Emergencias. (2012). Chemical decontamination in the emergency department.

Sources

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